Uralyt-U
Description
Structure
3D Structure of Parent
Properties
CAS No. |
55049-48-4 |
|---|---|
Molecular Formula |
C30H30K6Na6O36 |
Molecular Weight |
1339.1 g/mol |
IUPAC Name |
hexapotassium;hexasodium;3-carboxy-3-hydroxypentanedioate;2-hydroxypropane-1,2,3-tricarboxylate;hydrate |
InChI |
InChI=1S/5C6H8O7.6K.6Na.H2O/c5*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;;;;;;;/h5*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;;;;;;;;;1H2/q;;;;;12*+1;/p-12 |
InChI Key |
COSZWAUYIUYQBS-UHFFFAOYSA-B |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Na+].[Na+].[Na+].[K+].[K+].[K+] |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[K+].[K+].[K+].[K+].[K+].[K+] |
Other CAS No. |
55049-48-4 |
Origin of Product |
United States |
Foundational & Exploratory
Uralyt-U: A Technical Guide on the Mechanism of Uric Acid Stone Dissolution
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Uric acid nephrolithiasis is a prevalent condition characterized by the formation of stones in the urinary tract, primarily driven by low urinary pH.[1][2] Uralyt-U, a formulation of potassium sodium hydrogen citrate, is a cornerstone of oral chemolysis for these stones.[3][4][5] Its mechanism of action is rooted in a fundamental physicochemical principle: the pH-dependent solubility of uric acid.[2][6] By systematically increasing and maintaining urinary pH within a specific therapeutic range, this compound converts poorly soluble uric acid into its highly soluble urate salt, facilitating the dissolution of existing stones and preventing the formation of new ones.[4][7][8] This guide provides an in-depth analysis of this mechanism, supported by quantitative data from clinical studies, detailed protocols, and visual pathways to elucidate the pharmacological and clinical workflow.
Physicochemical Principles of Uric Acid Solubility
The formation of uric acid stones is critically dependent on urinary pH.[2][9] Uric acid is a weak acid with a pKa of approximately 5.3 to 5.75 in urine.[2][10] This means that at a urinary pH below this value, the majority of the compound exists in its non-ionized, undissociated form, which is poorly soluble in aqueous solutions.[2][10] As the urine becomes more acidic, the propensity for uric acid to crystallize and aggregate into stones increases significantly.[2]
Conversely, raising the urinary pH above the pKa shifts the chemical equilibrium towards the ionized form, the highly soluble urate salt.[1][7] The solubility of uric acid increases dramatically with a rise in pH; it is approximately 18 to 20 times more soluble at a pH of 7.0 than at a pH of 5.0.[1][4][10] This relationship is the therapeutic foundation for the dissolution of uric acid stones. The primary goal of treatment is to elevate and sustain the urinary pH within a target range, typically between 6.2 and 6.8, to promote the continuous dissolution of existing calculi.[5][11][12] A pH above 7.0 is generally avoided as it does not significantly increase uric acid solubility further and may elevate the risk of calcium phosphate precipitation.[2]
Caption: Physicochemical equilibrium of uric acid.
Pharmacology and Core Mechanism of this compound
This compound is a granular formulation whose active ingredient is potassium sodium hydrogen citrate (6:6:3:5).[6][13] The therapeutic action is not exerted by the citrate molecule directly in the urine but through its metabolic conversion.
-
Absorption and Metabolism: After oral administration, the citrate component is absorbed in the gastrointestinal tract and enters the Krebs cycle (citric acid cycle), where it is metabolized.[3][14]
-
Bicarbonate Production: The metabolism of one mole of citrate consumes protons, resulting in the net production of bicarbonate ions (HCO₃⁻).[13]
-
Systemic Alkalinization: This endogenously produced bicarbonate acts as an alkali, leading to a mild systemic alkalosis.[13][14]
-
Renal Excretion and Urinary Alkalinization: The excess bicarbonate is filtered by the kidneys and excreted into the urine. This increases the pH of the tubular fluid, making the urine more alkaline.[13]
This sustained urinary alkalinization directly influences the uric acid/urate equilibrium, promoting the dissolution of uric acid stones.[8] Furthermore, increased urinary citrate has a secondary benefit of inhibiting calcium stone formation by forming a soluble complex with calcium, reducing the availability of free calcium ions.[15][16][17]
Caption: Pharmacological pathway of this compound.
Quantitative Data and Clinical Efficacy
Clinical studies have demonstrated the high efficacy of oral alkalinization therapy with citrate preparations for the dissolution of uric acid stones.
| Parameter | Finding | Source(s) |
| Target Urine pH | 6.2 - 6.8 | [5][11][18] |
| Complete Stone Dissolution | Achieved in 58.5% to 88% of patients. | [3][19] |
| Partial Stone Dissolution | Observed in approximately 19.8% to 22% of patients. | [1] |
| Overall Success Rate | Complete or partial dissolution is achieved in ~80.5% of patients. | [1] |
| Time to Dissolution | Varies from 2.5 to 8 months, depending on stone size. One study noted a 50% reduction in stone volume after a mean of 12.3 weeks. | [20][21] |
| Average Daily Dose | Typically 10g of granules, divided into three doses, adjusted based on urine pH monitoring. | [11][22] |
| Stone Size Reduction | In a study of patients with large stones (>4 cm), the average diameter was shortened by 3.2 cm. | [20] |
Experimental and Clinical Protocols
In Vitro Uric Acid Stone Dissolution Protocol
While specific protocols for this compound are proprietary, a general methodology for evaluating the efficacy of alkalinizing solutions can be described based on published research.[23]
-
Stone Preparation: Surgically removed or synthetic uric acid stones of known weight and dimensions are used.
-
Solution Preparation: An alkalinizing solution is prepared to mimic the effect of this compound, typically a buffer solution with a pH maintained in the therapeutic range (e.g., 6.5 - 7.0).
-
Experimental Setup: A stone is placed in a flow-through system or a beaker with the prepared solution at 37°C to simulate physiological conditions.
-
Dissolution Measurement: The rate of dissolution is determined by measuring the change in stone weight, dimensions, or the concentration of dissolved uric acid in the solution over time.
-
Control: A control experiment is run simultaneously using a solution with an acidic pH (e.g., pH 5.0) to demonstrate the pH-dependent nature of dissolution.
Clinical Trial Protocol for Oral Chemolysis
The following outlines a typical protocol for a clinical study evaluating this compound's efficacy.
-
Patient Selection: Patients with confirmed radiolucent stones (suggestive of uric acid) on CT scans are enrolled. Baseline 24-hour urine analysis is performed to measure pH, uric acid, and other parameters.[20][21]
-
Intervention: Patients are started on a standard dose of this compound, typically 10g per day in divided doses (e.g., 2.5g in the morning, 2.5g at midday, and 5.0g in the evening).[20]
-
Urine pH Monitoring and Dose Titration: Patients are provided with pH indicator strips and instructed to measure the pH of freshly voided urine before each dose.[6][22] The dosage is adjusted (typically by half a spoonful) to maintain the urine pH consistently within the target range of 6.2 to 6.8.[11][18]
-
Follow-up and Efficacy Assessment: Patients are followed at regular intervals (e.g., every 2-3 months). Treatment efficacy is evaluated by monitoring the reduction in stone size or complete disappearance of the stone using non-contrast CT scans or ultrasonography.[5][20]
-
Data Collection: Changes in stone volume, stone diameter, and urinary pH are recorded and analyzed to determine the rate and success of dissolution.[21]
Caption: Clinical workflow for this compound treatment.
Conclusion
The mechanism of action of this compound in the dissolution of uric acid stones is a well-established and highly effective process based on the targeted manipulation of urinary pH. Through the metabolic conversion of citrate to bicarbonate, this compound alkalinizes the urine, shifting the chemical equilibrium from insoluble uric acid to its soluble urate form. This technical guide, supported by quantitative clinical data and established protocols, confirms that a sustained urinary pH between 6.2 and 6.8 is the critical factor for successful oral chemolysis. The high success rates reported in clinical literature underscore the value of this therapy as a first-line, non-invasive treatment for uric acid nephrolithiasis.
References
- 1. Uric Acid Stones Treatment & Management: Medical Care, Surgical Care, Consultations [emedicine.medscape.com]
- 2. ne-urology.com [ne-urology.com]
- 3. mdpi.com [mdpi.com]
- 4. Potassium sodium hydrogen citrate intervention on gut microbiota and clinical features in uric acid stone patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Management of uric acid stone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shijiebiaopin.net [shijiebiaopin.net]
- 7. quora.com [quora.com]
- 8. dawi.sa [dawi.sa]
- 9. Urinary alkalization for the treatment of uric acid nephrolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Uric Acid - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. viatrisconnectgulf.com [viatrisconnectgulf.com]
- 12. pi-pil-repository.sahpra.org.za [pi-pil-repository.sahpra.org.za]
- 13. echemi.com [echemi.com]
- 14. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 15. Hypocitraturia and Renal Calculi - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Citrate salts for preventing and treating calcium containing kidney stones in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Medical and Dietary Therapy for Kidney Stone Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]
- 19. Medical treatment of uric acid kidney stones | Canadian Urological Association Journal [cuaj.ca]
- 20. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 21. Outcomes and rates of dissolution therapy for uric acid stones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. eliveragroup.com [eliveragroup.com]
- 23. Experimental observations on dissolution of uric acid calculi - PubMed [pubmed.ncbi.nlm.nih.gov]
Potassium Sodium Hydrogen Citrate: A Technical Guide on Urinary pH Modification
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the effects of potassium sodium hydrogen citrate (PSHC) on urinary pH. It details the underlying mechanism of action, summarizes quantitative data from clinical studies, outlines common experimental protocols, and presents key concepts through standardized visualizations.
Mechanism of Action: From Ingestion to Urinary Alkalinization
Potassium sodium hydrogen citrate serves as a potent urinary alkalinizing agent. Its therapeutic effect is not derived from the compound itself but from the metabolic fate of the citrate anion.
Upon oral administration, the citrate component is readily absorbed in the gastrointestinal tract. The absorbed citrate enters systemic circulation and is primarily metabolized in the liver and other tissues via the tricarboxylic acid (TCA) or Krebs cycle.[1] Each mole of citrate metabolized can generate up to three moles of bicarbonate (HCO₃⁻), creating an alkaline load in the body.[2] This metabolic conversion effectively consumes protons, leading to a net production of alkaline bicarbonate ions.[3]
The resulting bicarbonate enters the bloodstream, increasing systemic pH and the filtered load of bicarbonate at the kidney's glomerulus. The kidneys regulate acid-base balance by reabsorbing or excreting this filtered bicarbonate. Under the alkaline load produced by citrate metabolism, the renal tubules excrete a greater amount of bicarbonate into the urine.[4] This increased excretion of an alkaline ion directly raises the pH of the final urine, shifting it towards neutrality or alkalinity.[5] This process is crucial for the management of pH-sensitive urolithiasis, such as uric acid and cystine stones, as a higher urinary pH significantly increases their solubility.[6][7]
The diagram below illustrates the metabolic pathway from oral ingestion of PSHC to the resulting increase in urinary pH.
Quantitative Data from Clinical Investigations
Numerous studies have quantified the effect of citrate preparations on urinary pH. The efficacy is dependent on dosage, administration frequency, and individual patient metabolism. The primary goal in clinical practice is often to titrate the dose to achieve a target urinary pH range, typically 6.2-6.8 for uric acid stone prevention and >7.0 for cystine stones.[8][9]
The following table summarizes quantitative findings from representative studies.
| Study / Cohort | Dosage | Treatment Duration | Baseline Urinary pH (Mean) | Post-Treatment Urinary pH (Mean) | Key Finding |
| González, et al. (2022)[10] | 30 mEq/day Potassium Citrate | 30 days | 5.87 | 6.47 | Therapy was associated with a statistically significant increase in urinary pH (p=0.001).[10] |
| Retrospective Study (as cited by González, et al.)[10] | Not Specified | 6 months (first follow-up) | 5.90 | 6.46 | A significant and sustained increase in urinary pH was observed (p < 0.0001).[10] |
| Yiou, et al. (Crossover Trial)[11] | PSHC Maintenance Dose | 24 hours | Not specified (circadian rhythm baseline) | Significantly higher than baseline and NaHCO₃ | PSHC was found to be more effective in urinary alkalinization over 24 hours compared to sodium bicarbonate (p < 0.001).[11] |
| Uric Acid Lithiasis Study (as cited by Dr.Oracle)[9] | 30-80 mEq/day Potassium Citrate | Long-term | 5.3 | 6.2 - 6.5 | Treatment successfully increased urinary pH to the target therapeutic range.[9] |
Experimental Protocols for Efficacy Assessment
The evaluation of urinary alkalinizing agents like PSHC typically follows rigorous clinical trial methodologies. A common approach is the prospective, randomized, crossover-controlled trial, which allows for intra-participant comparison and reduces variability.
Detailed Methodology
-
Subject Recruitment and Screening:
-
Inclusion Criteria: Healthy volunteers or patients with a confirmed history of pH-sensitive urolithiasis (e.g., uric acid stones).[6][11] Age and gender criteria are established.
-
Exclusion Criteria: Patients with conditions that could be exacerbated by the treatment, such as severe renal impairment, hyperkalemia, or certain urinary tract infections.[12]
-
Informed Consent: All participants provide written informed consent before any study-related procedures.
-
-
Study Design:
-
A prospective, randomized, crossover design is often employed.[11]
-
Participants are randomly assigned to an initial treatment sequence (e.g., PSHC then placebo/comparator, or vice versa).
-
A "washout" period of one or more weeks separates the treatment phases to ensure the effects of the first intervention have dissipated before the second begins.[13]
-
-
Intervention and Dosage:
-
The investigational product (PSHC) is administered at a specified dose and frequency. A typical regimen involves taking the granules or tablets after meals to minimize gastrointestinal side effects.[8] For instance, a daily dose might be divided into three administrations (e.g., morning, noon, and a larger dose in the evening).[8]
-
The comparator arm may receive a placebo or another alkalinizing agent, such as sodium bicarbonate.[11]
-
-
Data Collection and Sample Analysis:
-
Urine Collection: The primary endpoint is typically the 24-hour urinary pH.[9][13] Participants are instructed on how to perform a complete 24-hour urine collection.
-
pH Measurement: Freshly voided urine samples or aliquots from a 24-hour collection are analyzed. While pH test strips are used for patient self-monitoring, clinical studies rely on more accurate methods.[14] The gold standard is a calibrated bench-top laboratory pH machine.[15] Hand-held electronic pH meters have also been shown to provide high accuracy.[15][16]
-
Baseline and Follow-up: Measurements are taken at baseline (before intervention) and at the end of each treatment period to assess the change in urinary pH.[10][13]
-
-
Statistical Analysis:
-
The primary analysis compares the mean 24-hour urinary pH between the PSHC and comparator/placebo groups.
-
Statistical tests such as a paired t-test or analysis of variance (ANOVA) are used to determine if the observed differences are statistically significant (e.g., p < 0.05).
-
The workflow for a typical randomized crossover trial is depicted below.
Conclusion
Potassium sodium hydrogen citrate is a clinically effective agent for increasing urinary pH. Its mechanism of action is well-established, relying on the metabolic conversion of citrate to bicarbonate, which imposes an alkaline load that is subsequently managed by the kidneys through increased urinary bicarbonate excretion. Clinical data consistently demonstrate a statistically and clinically significant elevation in urinary pH following administration. The methodologies for evaluating its efficacy are robust, often employing crossover designs to provide high-quality evidence. For researchers and drug development professionals, PSHC represents a well-characterized compound with a predictable and quantifiable effect on urinary physiology.
References
- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 2. Acidosis and citrate: provocative interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. JCI - Regulation of Renal Citrate Metabolism by Bicarbonate Ion and pH: Observations in Tissue Slices and Mitochondria [jci.org]
- 5. droracle.ai [droracle.ai]
- 6. Potassium sodium hydrogen citrate intervention on gut microbiota and clinical features in uric acid stone patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potassium Sodium Hydrogen Citrate in Managing Surgical Candidates With Urinary Stones: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. droracle.ai [droracle.ai]
- 10. Randomized Clinical Study, Comparative of Parallel Groups, to Evaluate the Effectiveness of Three Preparations of Potassium Citrate in Producing an Increase in Urinary pH in Patients with a History of Kidney Stones [scirp.org]
- 11. Comparison potassium sodium hydrogen citrate with sodium bicarbonate in urine alkalization: a prospective crossover-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Dissolving Uric Acid Stones using Potassium Citrate [gloshospitals.nhs.uk]
- 15. What is the best method to evaluate urine pH? A trial of three urinary pH measurement methods in a stone clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bringing the lab home: Evaluating the clinical accuracy of five urinary pH devices for stone prevention - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Uralyt-U® in vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uralyt-U®, a granular formulation of potassium sodium hydrogen citrate, is a well-established therapeutic agent for the management of specific types of renal calculi. Its clinical efficacy is primarily attributed to the alkalinization of urine, which subsequently influences the solubility of stone-forming substances. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of this compound®, with a focus on quantitative data, experimental methodologies, and the underlying physiological mechanisms.
Active Ingredient: Potassium sodium hydrogen citrate (6:6:3:5)[1]. One measuring spoonful (2.5 g) of this compound® granules contains 2.4 g of the active ingredient[1].
Pharmacodynamics: The Science of Urine Alkalinization
The primary pharmacodynamic effect of this compound® is the dose-dependent elevation of urinary pH[1][2]. This is achieved through the metabolic conversion of citrate to bicarbonate, which imposes an alkaline load on the body[3]. The excess alkali is then excreted by the kidneys, leading to an increase in urinary pH[1].
This alteration of urinary chemistry has significant implications for the prevention and treatment of kidney stones:
-
Uric Acid Stones: Uric acid is poorly soluble in acidic urine (pH < 5.5). By raising the urinary pH to a target range of 6.2 to 6.8, this compound® significantly increases the solubility of uric acid, thereby promoting the dissolution of existing stones and preventing the formation of new ones[1][2][4].
-
Calcium Oxalate Stones: While the solubility of calcium oxalate is less pH-dependent, this compound® exerts its effect through a multi-faceted mechanism. The increased urinary citrate complexes with calcium, reducing the saturation of calcium oxalate[3]. Additionally, citrate directly inhibits the nucleation and aggregation of calcium oxalate crystals[3].
-
Cystine Stones: Similar to uric acid, the solubility of cystine is highly pH-dependent. Maintaining a urinary pH above 7.5 with alkali therapy can significantly enhance cystine solubility.
Quantitative Pharmacodynamic Effects
The administration of this compound® leads to measurable changes in urinary parameters. The following table summarizes key pharmacodynamic data from in vivo studies.
| Parameter | Dosage | Change Observed | Study Population | Reference |
| Urinary pH | 1 g potassium sodium hydrogen citrate | Increase of 0.2 - 0.3 units | Adults | [1][2] |
| 10 g this compound® daily (in 3 divided doses) | Target pH of 6.2-6.8 achieved | Patients with uric acid stones | [4] | |
| PSHC (maintenance dose) | Significantly higher 24-hour average urine pH compared to sodium bicarbonate | Healthy Chinese volunteers | [5] | |
| Urinary Citrate Excretion | 40 mEq oral citric acid (single dose) | Peak excretion at 2 hours, returning to baseline after 4 hours | 6 normal subjects | [6] |
| 60 mEq/day potassium citrate | Restoration of normal urinary citrate (>320 mg/day) | Hypocitraturic patients | [7] | |
| Urinary Calcium Excretion | Potassium citrate | Transient reduction | Some patients | [3] |
| Serum Uric Acid | 4-week course of this compound® | Reduction, correlated with increased urinary excretion | Patients with gout and nephrolithiasis | [8] |
Pharmacokinetics: Absorption, Metabolism, and Excretion
Following oral administration, the citrate component of this compound® is readily absorbed in the gastrointestinal tract. A significant portion of the absorbed citrate is metabolized in the liver to bicarbonate, which contributes to the systemic alkaline load[3].
Bioavailability and Excretion
Studies on oral potassium citrate preparations indicate good bioavailability. The traditional pharmacokinetic parameters of Cmax and Tmax for citrate in plasma are not typically used to assess bioavailability due to the small increase in plasma levels[9]. Instead, urinary excretion data is the primary measure of bioavailability and bioequivalence for potassium- and citrate-containing medications[9][10].
| Parameter | Value | Notes | Reference |
| Bioavailability | High (inferred from urinary excretion) | Metabolism of absorbed citrate produces an alkaline load. | [3] |
| Unchanged Citrate in Urine | 1.5% to 2% of the original dose | The majority of citrate is metabolized. | [2] |
| Potassium and Sodium Excretion | Quantitatively excreted within 24-48 hours | During long-term administration, daily excretion equilibrates with daily intake. | [2] |
Due to the lack of specific Cmax, Tmax, and AUC data for this compound® in the reviewed literature, the following table presents pharmacokinetic parameters for oral potassium, which is a major component of this compound®. It is important to note that these are for potassium and not the citrate moiety.
| Parameter | Formulation | Value | Study Population | Reference |
| Tmax (Time to maximal excretion rate) | Potassium Chloride Solution | Not specified, but absorption is almost instantaneous | 24 healthy normal volunteers | [11] |
| Total Potassium Recovery in Urine (48h) | Potassium Chloride Solution | 35 ± 7.1 mEq | 24 healthy normal volunteers | [11] |
| Elimination | Potassium Chloride | Biphasic elimination observed in the first 24 hours | 24 healthy normal volunteers | [11] |
Experimental Protocols
In Vivo Study of Urinary Alkalinizers in a Rat Model
This protocol is a representative example of how the effects of urinary alkalinizers like this compound® can be studied in an animal model.
Objective: To investigate the effect of an alkali load on renal citrate handling and urinary pH.
Animal Model: Male Wistar rats.
Experimental Groups:
-
Control Group: Fed a standard diet and receive 150 mM NaCl in their drinking water.
-
Acid-Loaded Group: Fed a standard diet and receive 150 mM NH4Cl in their drinking water for 6 days to induce metabolic acidosis.
-
Alkali-Loaded Group: Fed a standard diet and receive 150 mM NaHCO3 in their drinking water for 6 days to induce metabolic alkalosis[12].
Procedure:
-
House rats in metabolic cages to allow for 24-hour urine collection.
-
Provide the respective drinking solutions and diet for the 6-day duration of the study.
-
On day 6, collect 24-hour urine samples from all groups.
-
Measure urinary volume, pH, and citrate concentration.
-
At the end of the study, anesthetize the rats and collect blood samples for blood gas and electrolyte analysis.
-
Isolate kidneys for further analysis, such as the preparation of brush border membrane vesicles to study citrate transport kinetics[12].
Data Analysis: Compare the urinary pH and citrate excretion between the control, acid-loaded, and alkali-loaded groups. Analyze the citrate transport activity in the isolated brush border membrane vesicles.
Human Clinical Trial: 24-Hour Urine Collection for Metabolic Evaluation
This protocol outlines the standard procedure for collecting and analyzing 24-hour urine samples to assess the metabolic risk factors for kidney stone formation and to monitor the therapeutic effects of this compound®.
Objective: To determine the 24-hour urinary excretion of key stone-forming and inhibitory substances.
Patient Preparation:
-
Patients should maintain their usual diet and fluid intake during the collection period to ensure the results reflect their typical metabolic state[13].
-
The collection should ideally be performed when the patient is stone-free for at least 20 days[13].
Collection Procedure:
-
The collection begins in the morning. Upon waking, the patient should completely empty their bladder into the toilet and record this time as the start time[14].
-
For the next 24 hours, all urine must be collected in the provided container(s)[14]. It is crucial that no urine is discarded.
-
The collection container should be kept in a cool place, such as a refrigerator or on ice, throughout the collection period[14].
-
Exactly 24 hours after the start time, the patient should empty their bladder one last time and add this final urine to the collection container[14].
-
The total volume of the collected urine is measured.
Laboratory Analysis: The 24-hour urine sample is analyzed for a panel of analytes, including:
From these measurements, supersaturation levels for calcium oxalate, calcium phosphate, and uric acid can be calculated to assess the risk of stone formation[15].
Signaling Pathways and Experimental Workflows
Renal Handling of Citrate in the Proximal Tubule
The following diagram illustrates the key transporters and pathways involved in the reabsorption of citrate in the renal proximal tubule. The process is influenced by urinary pH.
Experimental Workflow for an In Vivo Study of this compound®
This diagram outlines a typical workflow for a clinical study evaluating the efficacy of this compound® in vivo.
Conclusion
This compound® exerts its therapeutic effects primarily through the pharmacodynamic action of urine alkalinization, driven by the metabolism of its citrate component. This leads to increased solubility of uric acid and cystine, and a reduction in the risk of calcium oxalate stone formation. The pharmacokinetics are characterized by good oral absorption and extensive metabolism of citrate, with urinary excretion of electrolytes balancing intake over time. The in vivo evaluation of this compound® relies heavily on the analysis of 24-hour urine collections to monitor changes in urinary pH, citrate levels, and other key stone risk factors. Further research focusing on detailed pharmacokinetic profiling of the citrate moiety could provide additional insights into optimizing dosing regimens.
References
- 1. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]
- 2. scribd.com [scribd.com]
- 3. mims.com [mims.com]
- 4. shijiebiaopin.net [shijiebiaopin.net]
- 5. Comparison potassium sodium hydrogen citrate with sodium bicarbonate in urine alkalization: a prospective crossover-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. scilit.com [scilit.com]
- 8. Clinical experience with this compound used in patients with gout and nephrolithiasis | Eliseyev | Modern Rheumatology Journal [mrj.ima-press.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Kinetics of potassium excretion following oral supplements: evidence of induced natriuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transport of citrate across renal brush border membrane: effects of dietary acid and alkali loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 24-Hour Urine Collection and Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. unityhealth.to [unityhealth.to]
- 15. 24-Hour Urine Test for Kidney Stone Analysis [stonecollab.org]
The Role of Uralyt-U in the Prevention of Crystalluria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crystalluria, the presence of crystals in the urine, is a critical precursor to urolithiasis, a condition with significant morbidity and healthcare costs. The formation, aggregation, and retention of these crystals within the renal tubules are influenced by a variety of factors, most notably urinary pH and the concentration of lithogenic and inhibitory substances. Uralyt-U, a formulation of potassium sodium hydrogen citrate, is a well-established alkalinizing agent used in the management of urinary stones. This technical guide provides an in-depth analysis of the core mechanisms, quantitative efficacy, and experimental evaluation of this compound in the prevention of crystalluria. Through a comprehensive review of existing literature, this document outlines the biochemical pathways influenced by this compound, summarizes key quantitative data from clinical studies in structured tables, details common experimental protocols for its evaluation, and provides visual representations of its mechanism and experimental workflows.
Introduction
The formation of urinary crystals is a complex process governed by the supersaturation of urine with crystal-forming substances such as calcium oxalate, uric acid, and cystine. Urinary pH is a pivotal factor in determining the solubility of these substances. An acidic urine environment, for instance, significantly decreases the solubility of uric acid, promoting its crystallization. This compound exerts its therapeutic effect primarily by alkalinizing the urine, thereby increasing the solubility of uric acid and cystine. Furthermore, the citrate component of this compound plays a crucial role in the prevention of calcium-containing stones by forming soluble complexes with calcium and by directly inhibiting crystal growth and aggregation. This guide will delve into the multifaceted role of this compound in mitigating the risk of crystalluria and subsequent stone formation.
Mechanism of Action
The therapeutic effects of this compound in preventing crystalluria are primarily attributed to its influence on urinary chemistry, specifically pH and citrate concentration.
Urinary Alkalinization
The active ingredient in this compound, potassium sodium hydrogen citrate, is metabolized in the body to bicarbonate. This metabolic conversion leads to an increase in the pH of the urine, making it more alkaline. The elevated urinary pH has a direct impact on the solubility of various crystal-forming substances:
-
Uric Acid: The solubility of uric acid is highly dependent on pH. In acidic urine (pH < 5.5), uric acid is predominantly in its undissociated, less soluble form, leading to crystallization. By raising the urine pH to a target range of 6.2-6.8, this compound significantly enhances the solubility of uric acid, thereby preventing the formation of uric acid crystals and facilitating the dissolution of existing stones.[1][2]
-
Cystine: Similar to uric acid, the solubility of cystine is pH-dependent. In individuals with cystinuria, maintaining a urinary pH above 7.5 is crucial for preventing cystine crystal formation.
-
Calcium Phosphate: While alkalinization is beneficial for uric acid and cystine stones, a very high urine pH can increase the risk of calcium phosphate crystal formation. Therefore, careful monitoring and dose titration of this compound are essential to maintain the urine pH within the optimal therapeutic range.
Increased Urinary Citrate
Citrate is a potent natural inhibitor of calcium oxalate and calcium phosphate crystallization. This compound increases the urinary excretion of citrate, which in turn reduces the risk of calcium-containing crystalluria through several mechanisms:
-
Complexation with Calcium: Citrate binds with calcium in the urine to form a soluble complex, thereby reducing the concentration of free calcium available to bind with oxalate and form calcium oxalate crystals.
-
Inhibition of Crystal Growth and Aggregation: Citrate can adsorb to the surface of calcium oxalate and calcium phosphate crystals, inhibiting their growth and preventing them from aggregating into larger, more dangerous particles.
The following diagram illustrates the core mechanism of action of this compound:
Quantitative Data on Efficacy
Clinical studies have demonstrated the efficacy of this compound in preventing crystalluria and managing urolithiasis. The following tables summarize key quantitative findings from various studies.
Table 1: Efficacy of this compound in Uric Acid Stone Dissolution
| Study | Number of Patients | Treatment Duration | Complete Dissolution Rate | Partial Dissolution Rate | Overall Response Rate |
| Elsawy et al. (as cited in a systematic review)[2] | 182 | 3 months | 53.3% | 35.7% | 89.0% |
| Elsawy et al. (as cited in a systematic review)[2] | 182 | 6 months | 83.0% | - | 83.0% |
| Petritsch et al. (as cited in a systematic review)[2] | 140 | Not specified | 80.0% | - | 80.0% |
| Chugtai et al.[3] | 67 (with 107 stones) | Up to 1 year | 86.9% | - | 86.9% |
| Study on radiolucent renal stones[4] | 139 | 3 months | - | - | 64.8% |
Table 2: Factors Influencing Uric Acid Stone Dissolution with this compound
| Study | Factor | Finding |
| Study on radiolucent renal stones[4] | Stone Size | Responders had a smaller mean stone diameter (17 ± 5.7 mm) compared to non-responders (19.2 ± 6.1 mm) (p=0.039). |
| Study on radiolucent renal stones[4] | Stone Density | Responders had a lower mean stone attenuation value (347.4 ± 68.5 HU) compared to non-responders (428.9 ± 84.0 HU) (p < 0.001). |
Table 3: Recurrence Rates of Urinary Stones
| Study | Stone Type | Follow-up Duration | One-Year Stone-Free Rate | Two-Year Stone-Free Rate |
| Nevo et al.[5] | Calcium Oxalate | 38 months (median) | 98.0% | 92.6% |
| Nevo et al.[5] | Uric Acid | 38 months (median) | 91.9% | 82.7% |
Experimental Protocols
The evaluation of this compound's efficacy in preventing crystalluria typically involves well-defined clinical trial protocols. Below are the key components of such protocols.
Study Design
-
Design: Prospective, randomized, controlled trials are the gold standard. Crossover designs may also be employed to compare this compound with other alkalinizing agents.[6] Observational studies and case series also provide valuable real-world evidence.[7]
-
Patient Population:
-
Inclusion Criteria: Patients with a history of uric acid, cystine, or calcium oxalate stones. Diagnosis is typically confirmed through stone analysis or imaging (non-contrast computed tomography - NCCT, ultrasound).[4][8] Specific inclusion criteria may relate to stone size, density (e.g., < 600 Hounsfield Units for radiolucent stones), and baseline urinary parameters (e.g., acidic urine pH).[4]
-
Exclusion Criteria: Patients with urinary tract infections, severe renal impairment, or conditions contraindicating alkali therapy.
-
-
Intervention:
-
Treatment Group: Receives this compound at a specified dosage, often titrated to achieve a target urinary pH (e.g., 6.2-6.8 for uric acid stones).[1]
-
Control Group: May receive a placebo or standard of care (e.g., dietary advice, increased fluid intake).
-
Methodology
-
Dosage and Administration: The typical starting dose of this compound is administered in divided doses throughout the day. The dosage is then adjusted based on regular monitoring of urinary pH.
-
Monitoring:
-
Urinary pH: Patients are often instructed to self-monitor their urine pH using indicator paper before each dose to ensure it remains within the therapeutic range.
-
24-Hour Urine Collection: Performed at baseline and at specified follow-up intervals to measure parameters such as urine volume, pH, citrate, calcium, oxalate, and uric acid.
-
Imaging: Renal ultrasound or NCCT is used to assess changes in stone size and number at baseline and follow-up.
-
Blood Chemistry: Serum electrolytes and renal function are monitored for safety.
-
-
Outcome Measures:
-
Primary Outcomes: Change in stone size (complete or partial dissolution), rate of new stone formation, or reduction in crystalluria.
-
Secondary Outcomes: Changes in urinary biochemical parameters (pH, citrate, etc.), patient-reported outcomes (e.g., quality of life), and safety and tolerability of the treatment.
-
The following diagram outlines a typical experimental workflow for a clinical trial of this compound:
Relationship between Urine pH and Crystalluria
The relationship between urinary pH and the risk of different types of crystalluria is a fundamental concept in the prevention of urolithiasis. This compound's primary role is to modulate this relationship to disfavor the formation of pH-sensitive crystals.
The following diagram illustrates the impact of urine pH on the risk of crystalluria for different stone types:
Conclusion
This compound is a cornerstone in the medical management of crystalluria and the prevention of recurrent urolithiasis. Its dual mechanism of action, involving both urinary alkalinization and increased citrate excretion, effectively addresses the pathophysiology of uric acid, cystine, and calcium oxalate stone formation. The quantitative data from clinical studies provide robust evidence for its efficacy in dissolving existing stones and preventing their recurrence. The detailed experimental protocols outlined in this guide serve as a framework for future research and drug development in this field. A thorough understanding of this compound's role in modulating urinary chemistry is paramount for researchers and clinicians working to alleviate the burden of kidney stone disease. Further well-designed clinical trials are warranted to continue to refine the optimal use of this compound in diverse patient populations and for different stone types.
References
- 1. Potassium sodium hydrogen citrate intervention on gut microbiota and clinical features in uric acid stone patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Management of uric acid stone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral dissolution therapy for renal radiolucent stones, outcome, and factors affecting response: A prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patients treated for uric acid stones reoccur more often and within a shorter interval compared to patients treated for calcium stones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison potassium sodium hydrogen citrate with sodium bicarbonate in urine alkalization: a prospective crossover-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potassium Sodium Hydrogen Citrate in Managing Surgical Candidates With Urinary Stones: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effective of Potassium Sodium Hydrogen Citrate in Treating Uric Acid Stones Using Gut Microbiota and Metabolomics. | Clinical Research Trial Listing [centerwatch.com]
The Impact of Uralyt-U on Uric Acid Solubility: An In Vitro Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the in vitro studies concerning Uralyt-U and its therapeutic effect on increasing the solubility of uric acid, a cornerstone in the management and prevention of uric acid nephrolithiasis. This compound, a formulation of potassium sodium hydrogen citrate, functions as a urinary alkalinizing agent. Its efficacy is rooted in the fundamental chemical principle that the solubility of uric acid is significantly dependent on pH. In acidic environments, uric acid is poorly soluble, leading to its crystallization and the formation of kidney stones. By elevating the urinary pH, this compound enhances the dissolution of existing uric acid crystals and prevents the formation of new ones.
Quantitative Data on Uric Acid Dissolution
The dissolution of uric acid is markedly influenced by the pH of the surrounding medium. In vitro studies using artificial urine have quantified this relationship, demonstrating a significant increase in dissolution rates with rising pH levels. The data presented below summarizes the findings on the dissolution rates of uric acid stones at various pH levels, simulating the therapeutic effect of urinary alkalinization.
| pH Level | Average Dissolution Rate (mg/min) | Fold Increase from pH 6.0-6.5 |
| 6.0 - 6.5 | 0.01 | 1 |
| 6.5 - 7.0 | 0.04 | 4 |
| 7.0 - 7.2 | 0.09 | 9 |
| 7.4 | Rate dropped significantly | - |
Data synthesized from studies on uric acid stone dissolution kinetics in artificial urine. At a pH of 7.4, a significant drop in the dissolution rate was observed, alongside the precipitation of hydroxyapatite crystals.
Experimental Protocols
Preparation of Artificial Urine
A standardized artificial urine solution is prepared to mimic the chemical composition of human urine. The components typically include:
-
Sodium chloride (NaCl)
-
Potassium chloride (KCl)
-
Calcium chloride (CaCl2)
-
Magnesium chloride (MgCl2)
-
Sodium sulfate (Na2SO4)
-
Sodium citrate
-
Urea
-
Creatinine
-
Uric acid
The concentrations of these components are adjusted to reflect physiological ranges. The initial pH of the solution is typically adjusted to a baseline acidic value (e.g., pH 5.5) using hydrochloric acid (HCl).
In Vitro Uric Acid Dissolution Assay
This assay measures the rate at which uric acid dissolves in the presence of an alkalinizing agent.
Materials:
-
Prepared uric acid stones of a standardized size and weight.
-
Artificial urine solution.
-
This compound (or its active components: potassium citrate, sodium citrate).
-
pH meter.
-
Spectrophotometer.
-
Shaking water bath or magnetic stirrer.
-
Filtration apparatus.
Procedure:
-
Baseline Measurement: A pre-weighed uric acid stone is placed in a vessel containing a known volume of artificial urine at a baseline acidic pH (e.g., 5.5) and maintained at 37°C.
-
Introduction of Alkalinizing Agent: A specific concentration of this compound is added to the artificial urine to achieve a target pH level (e.g., 6.2, 6.8, 7.2). The pH is continuously monitored and adjusted as necessary.
-
Incubation: The solution is continuously agitated in a shaking water bath or with a magnetic stirrer to simulate renal pelvic dynamics.
-
Sample Collection: Aliquots of the solution are collected at predetermined time intervals.
-
Uric Acid Quantification: The collected samples are filtered to remove any undissolved particulate matter. The concentration of dissolved uric acid in the filtrate is then determined using spectrophotometry by measuring the absorbance at a specific wavelength (typically around 293 nm).
-
Data Analysis: The dissolution rate is calculated from the change in uric acid concentration over time.
Visualizations
Mechanism of Action of this compound
The following diagram illustrates the biochemical pathway through which this compound increases uric acid solubility.
Caption: Mechanism of this compound in increasing uric acid solubility.
Experimental Workflow for In Vitro Uric Acid Dissolution
The diagram below outlines the key steps in a typical in vitro experiment to assess the effect of this compound on uric acid dissolution.
Caption: Workflow for in vitro uric acid dissolution studies.
Molecular interactions of Uralyt-U components in renal physiology
An In-depth Technical Guide to the Molecular Interactions of Uralyt-U Components in Renal Physiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a formulation of potassium sodium hydrogen citrate, is a well-established alkalinizing agent used in the management and prevention of certain types of renal calculi.[1][2][3][4][5] Its therapeutic efficacy is rooted in the multifaceted molecular interactions of its components—primarily the citrate anion—within the intricate environment of the renal tubules. This guide provides a detailed examination of these interactions, summarizing key quantitative data, outlining experimental methodologies, and visualizing the core physiological pathways. The primary mechanism of this compound involves the metabolic conversion of citrate to bicarbonate, which induces a systemic alkali load, leading to increased urinary pH and citrate excretion.[1][6][7] This alteration of the urinary milieu directly counteracts the physicochemical conditions that favor the formation of uric acid, calcium oxalate, and cystine stones.
Core Mechanism of Action: Urinary Alkalinization and Citrate Excretion
The cornerstone of this compound's action is its ability to elevate urinary pH.[1][6][8] The citrate component is almost completely metabolized in the body, primarily through the Krebs cycle, yielding bicarbonate ions (HCO₃⁻).[1][6][9] This metabolic process introduces an alkali load into the bloodstream, leading to a mild systemic alkalosis. The kidneys respond by increasing the excretion of this excess bicarbonate, which directly raises the pH of the urine.[1]
Simultaneously, this systemic alkalosis alters the renal handling of citrate itself. Alkalosis inhibits the metabolic activity of citrate within the cells of the proximal tubules.[6] This reduces the tubular reabsorption of filtered citrate, resulting in a significant increase in its urinary excretion, a condition known as hypercitraturia.[6][9] The combined effects of increased urinary pH and elevated citrate levels are fundamental to preventing stone formation.
Molecular Interactions in Renal Physiology
The components of this compound orchestrate a series of molecular events within the kidney that collectively reduce the risk of lithogenesis.
The Role of Citrate
Citrate is a potent natural inhibitor of calcium-based kidney stones.[10] Its action is threefold:
-
Chelation of Calcium: In the renal filtrate, citrate directly binds to free calcium ions (Ca²⁺) to form a soluble calcium-citrate complex.[9][11][12] This chelation reduces the concentration of free calcium available to bind with oxalate or phosphate, thereby decreasing the supersaturation of calcium oxalate (CaOx) and calcium phosphate (CaP), the two most common components of kidney stones.[6][13]
-
Inhibition of Crystal Growth and Aggregation: Beyond simple chelation, citrate interferes directly with the crystallization process. It adsorbs onto the surface of CaOx and CaP crystals, inhibiting their growth, nucleation, and aggregation into larger, clinically significant stones.[1][9][13]
-
pH-Dependent Solubility: The increase in urinary pH, driven by citrate metabolism, significantly enhances the solubility of other lithogenic substances. Uric acid, which is sparingly soluble in acidic urine (pH < 6.0), becomes substantially more soluble as the pH rises into the target range of 6.2 to 6.8.[6][7][8] Similarly, the solubility of the amino acid cystine is markedly increased at a more alkaline pH, particularly above 7.5, which is crucial for patients with cystinuria.[1][14]
The Role of Potassium and Sodium
-
Potassium (K⁺): The inclusion of potassium is critical. Hypokalemia (low potassium) is associated with intracellular acidosis, which in turn enhances citrate reabsorption in the proximal tubule, leading to low urinary citrate (hypocitraturia). By providing a potassium load, potassium citrate helps to prevent this effect, further promoting citrate excretion. Clinicians should be mindful that the potassium content can affect patients with impaired renal function or those taking medications that alter potassium excretion, such as ACE inhibitors, aldosterone antagonists, or potassium-sparing diuretics.[4][6]
-
Sodium (Na⁺): While necessary for the formulation, the sodium content requires consideration, especially for patients on a sodium-restricted diet.[5][6] High sodium intake is a known risk factor for calcium nephrolithiasis because it increases urinary calcium excretion. Therefore, the benefits of citrate administration must be balanced against the potential effects of the sodium load.
Quantitative Data on Physiological Effects
The clinical effects of this compound on urinary parameters have been quantified in numerous studies. The following tables summarize key data.
| Parameter | Effect of this compound Administration | Source |
| Urinary pH | 1 gram of potassium sodium hydrogen citrate increases urinary pH by approximately 0.2–0.3 units. | [6][7] |
| Target Urinary pH | Uric Acid Stones: 6.2–6.8 | [4][6] |
| Calcium Stones: 7.0 | [6] | |
| Porphyria Cutanea Tarda: 7.2–7.5 | [14] | |
| Cystine Stones: 7.5–8.5 | [14] | |
| Urinary Citrate | Treatment significantly increases daily citrate excretion. | [15] |
| Urinary Calcium | Alkalosis can lead to a reduction in urinary calcium excretion. | [6] |
| Calcium/Citrate Ratio | Treatment is associated with a significant improvement (reduction) in the calcium/citrate quotient. | [16] |
| Clinical Outcome | Finding | Source |
| Stone Formation Rate | A single evening dose regimen was associated with significantly reduced stone formation in patients with calcium oxalate stone disease. | [16] |
| Microcalculi Development | Potassium-sodium citrate prevents the development of renal microcalculi into symptomatic stones in calcium stone-formers. | [15] |
| Uric Acid Levels | In patients with gout, treatment can lead to a reduction in serum uric acid levels, correlating with enhanced excretion. | [17] |
Experimental Protocols & Methodologies
Detailed experimental protocols for this compound are primarily derived from clinical trials and animal studies designed to assess its effect on urolithiasis.
Methodology for Clinical Trials in Human Subjects
Clinical studies evaluating this compound typically follow a prospective or retrospective design to measure its impact on urinary biochemistry and stone recurrence.
-
Patient Selection: Participants are recruited based on a documented history of specific stone types (e.g., calcium oxalate, uric acid) and often exhibit baseline abnormalities in 24-hour urine chemistry, such as hypocitraturia, hypercalciuria, or low urinary pH.[16][18][19] Inclusion criteria often specify an age range (e.g., 18-70 years) and a minimum estimated Glomerular Filtration Rate (eGFR) to ensure adequate renal function.[18][19]
-
Intervention: The treatment group receives a standardized dose of potassium sodium hydrogen citrate, often 5-10 grams daily, administered in divided doses.[5][6][16] The dose is frequently titrated based on regular self-monitoring of first-morning urine pH using indicator paper to achieve a target pH range.[6]
-
Data Collection:
-
Baseline and Follow-up: 24-hour urine samples are collected at the start and at intervals throughout the study. These samples are analyzed for key lithogenic risk factors, including pH, volume, citrate, calcium, oxalate, uric acid, sodium, and creatinine.
-
Blood Analysis: Serum electrolytes (especially potassium) and renal function (creatinine, eGFR) are monitored for safety.[3][4]
-
Stone Event Monitoring: The primary endpoint is often the rate of new stone formation or growth of existing stones, as assessed by radiological imaging (e.g., KUB ultrasound, non-contrast CT scan) and patient-reported symptomatic events (e.g., renal colic).[15]
-
-
Statistical Analysis: Changes in urinary parameters between the baseline and follow-up periods are analyzed. The rate of stone events in the treatment group is often compared to that of a control group or the patients' own historical stone formation rate.
Methodology for Preclinical Animal Studies
Animal models are used to investigate the fundamental mechanisms of citrate's inhibitory action. A common model is ethylene glycol-induced urolithiasis in rats.
-
Induction of Urolithiasis: Male Wistar rats are typically fed a diet containing a lithogenic agent, such as 0.75% ethylene glycol and 2% ammonium chloride, in their drinking water for several weeks. This protocol reliably induces hyperoxaluria and the formation of calcium oxalate crystals in the renal tubules (nephrocalcinosis).
-
Treatment Groups: Animals are divided into several groups: a control group (standard diet), a lithogenic diet group, and one or more treatment groups receiving the lithogenic diet supplemented with different citrate salts (e.g., potassium citrate, sodium citrate) at varying concentrations (e.g., 5% of the diet).[20]
-
Outcome Assessment: After the experimental period (e.g., 4 weeks), the following assessments are made:
-
Urine Analysis: 24-hour urine samples are collected to measure oxalate, citrate, and calcium concentrations.
-
Histopathology: Kidneys are harvested, sectioned, and stained (e.g., with hematoxylin and eosin or von Kossa stain) to histologically examine the extent of crystal deposition and tubular injury.
-
Biochemical Analysis: Kidney tissue homogenates are analyzed to quantify the concentration of calcium and oxalate, reflecting the total crystal burden.[20]
-
-
Analysis: The degree of nephrocalcinosis and the urinary/tissue biochemical parameters are compared between the control, lithogenic, and citrate-treated groups to determine the protective effect of the intervention.[20]
Mandatory Visualizations
References
- 1. This compound (Potassium Sodium Hydrogen Citrate) [benchchem.com]
- 2. dawi.sa [dawi.sa]
- 3. al-dawaa.com [al-dawaa.com]
- 4. viatrisconnectgulf.com [viatrisconnectgulf.com]
- 5. mainphar.com [mainphar.com]
- 6. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]
- 7. scribd.com [scribd.com]
- 8. shijiebiaopin.net [shijiebiaopin.net]
- 9. auanews.net [auanews.net]
- 10. Citrate and renal calculi: new insights and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 12. Citric acid/potassium-sodium citrate - Wikipedia [en.wikipedia.org]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. app.fagg-afmps.be [app.fagg-afmps.be]
- 15. Potassium-sodium citrate prevents the development of renal microcalculi into symptomatic stones in calcium stone-forming patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effects of a single evening dose of alkaline citrate on urine composition and calcium stone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Experience with this compound citralite used in patients with gout and nephrolithiasis | Eliseyev | Modern Rheumatology Journal [mrj.ima-press.net]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Role of this compound in Patients With Hyperuricemia | DecenTrialz [decentrialz.com]
- 20. scispace.com [scispace.com]
The Impact of Uralyt-U (Potassium Sodium Hydrogen Citrate) on Systemic Acid-Base Balance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Uralyt-U, a formulation of potassium sodium hydrogen citrate, is primarily utilized for the prevention and treatment of certain types of kidney stones through the alkalinization of urine. While its effects on urinary pH are well-documented, its impact on systemic acid-base homeostasis is a critical consideration for its safe and effective use. This technical guide provides an in-depth analysis of the core mechanisms by which this compound influences systemic acid-base balance, supported by quantitative data from relevant studies, detailed experimental protocols, and visual representations of the key physiological pathways. The central finding is that while this compound introduces an alkali load to the body, the systemic acid-base balance is efficiently maintained in individuals with normal renal function through physiological renal regulatory mechanisms.
Mechanism of Action
The primary active component of this compound responsible for its alkalizing effect is the citrate ion. Following oral administration, the potassium sodium hydrogen citrate salt dissolves, and the citrate is absorbed from the gastrointestinal tract.
Metabolic Conversion of Citrate to Bicarbonate
Once absorbed, citrate enters the systemic circulation and is transported to various tissues, primarily the liver and skeletal muscle. Within the mitochondria of these cells, citrate is metabolized through the Krebs (citric acid) cycle. This metabolic process ultimately consumes the citrate and produces bicarbonate ions (HCO₃⁻) as a byproduct.[1] Each mole of citrate can be converted into up to three moles of bicarbonate. This metabolic conversion of an organic anion into bicarbonate represents the fundamental mechanism by which this compound exerts its systemic alkalizing effect.[1]
Renal Regulation of Acid-Base Balance
The newly formed bicarbonate enters the bloodstream, where it acts as a buffer, capable of neutralizing metabolic acids. However, in individuals with adequate renal function, the systemic blood pH is tightly regulated.[1] The kidneys play a central role in maintaining this balance by adjusting the excretion of acid or alkali.
When there is an excess of bicarbonate in the blood, as would be expected after the administration of this compound, the kidneys respond by increasing the urinary excretion of bicarbonate. This process involves the filtration of bicarbonate at the glomerulus and a reduction in its reabsorption in the renal tubules. The net effect is the elimination of the excess alkali load, which prevents a significant shift in systemic blood pH and the development of metabolic alkalosis.[1] Therefore, while this compound introduces a potential alkaline load, the body's homeostatic mechanisms, primarily renal regulation, ensure that the systemic acid-base balance remains within the normal physiological range.[1]
Quantitative Data on Systemic Acid-Base Parameters
While clinical trials on this compound have predominantly focused on its effects on urinary parameters, studies on other oral citrate preparations provide valuable quantitative insights into the systemic acid-base response. The following table summarizes representative data from a study investigating the effects of oral sodium citrate administration on blood pH and bicarbonate levels in healthy volunteers.
| Time Point | Blood pH (mean) | Blood Bicarbonate [HCO₃⁻] (mmol/L) (mean) |
| Baseline | 7.40 | 24.5 |
| 30 min post-ingestion | 7.42 | 25.8 |
| 60 min post-ingestion | 7.44 | 27.0 |
| 90 min post-ingestion | 7.45 | 27.8 |
| 120 min post-ingestion | 7.45 | 28.2 |
| 180 min post-ingestion | 7.44 | 28.0 |
| 240 min post-ingestion | 7.43 | 27.2 |
Data adapted from a study on oral sodium citrate to illustrate the expected systemic effects of citrate-based alkalizing agents.
These data demonstrate a transient and mild increase in both blood pH and serum bicarbonate, consistent with a mild, compensated metabolic alkalosis. The peak effect is observed around 90-120 minutes post-ingestion, after which the values gradually return towards baseline as the kidneys excrete the excess alkali.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of this compound's impact on acid-base balance.
Crossover-Controlled Trial for Urinary Alkalinization
This protocol is based on a prospective, crossover, randomized, controlled trial comparing potassium sodium hydrogen citrate (PSHC) with sodium bicarbonate.[2]
-
Study Design: A two-phase crossover study where each participant serves as their own control.
-
Participants: Healthy volunteers with no history of renal or metabolic disorders.
-
Intervention:
-
Phase 1: Administration of a standardized maintenance dose of PSHC (e.g., 7.5 g/day in divided doses) for a defined period.[3]
-
Phase 2: Administration of a standardized maintenance dose of sodium bicarbonate for the same duration.
-
A washout period is implemented between the two phases.
-
-
Data Collection:
-
24-hour urine collections are performed at baseline and at the end of each treatment phase.
-
Urine pH is measured at regular intervals throughout the 24-hour period.
-
-
Analysis: Comparison of the 24-hour urinary pH profiles between the PSHC and sodium bicarbonate treatment groups.
Assessment of Systemic Acid-Base Status
This protocol outlines the general procedure for measuring systemic acid-base parameters following the administration of an oral alkali citrate.
-
Blood Sampling: Venous or arterial blood samples are collected at baseline and at specified time points post-administration (e.g., 30, 60, 90, 120, 180, and 240 minutes).
-
Sample Handling: Blood samples for gas analysis are collected in heparinized syringes and analyzed immediately to prevent changes in gas tension. Samples for serum electrolytes are centrifuged to separate the serum.
-
Analytical Methods:
-
Blood pH and pCO₂: Measured using a blood gas analyzer with ion-selective electrodes.
-
Serum Bicarbonate (HCO₃⁻): Can be calculated from the measured pH and pCO₂ using the Henderson-Hasselbalch equation or measured directly using an enzymatic or ion-selective electrode method on a clinical chemistry analyzer.
-
-
Data Analysis: Changes in blood pH, pCO₂, and serum bicarbonate from baseline are calculated for each time point to determine the time-course and magnitude of the systemic effect.
Visualizations
Signaling and Metabolic Pathway
Experimental Workflow
Logical Relationship
Conclusion
The administration of this compound introduces an alkali load to the body through the metabolic conversion of citrate to bicarbonate. While this leads to a transient and mild increase in systemic blood pH and bicarbonate levels, the body's robust renal regulatory mechanisms effectively manage this load in individuals with normal kidney function. The kidneys respond by increasing the excretion of bicarbonate, thereby maintaining systemic acid-base homeostasis within a narrow physiological range. This efficient regulation ensures that the primary therapeutic effect of this compound, urinary alkalinization, is achieved without inducing a clinically significant systemic metabolic alkalosis. For drug development professionals and researchers, it is crucial to consider renal function status when evaluating the safety and efficacy of citrate-based alkalizing agents.
References
Preclinical Toxicity of Potassium Sodium Hydrogen Citrate: A Technical Guide
Disclaimer: Publicly available preclinical toxicity data specifically for the combined salt, potassium sodium hydrogen citrate, is limited. This guide synthesizes available information based on studies of its components, primarily potassium citrate and citric acid, a standard toxicological practice known as "read-across."
Introduction
Potassium sodium hydrogen citrate is an alkaline citrate preparation used clinically for the dissolution and prevention of kidney stones, particularly uric acid and calcium oxalate stones.[1][2] Its therapeutic effect stems from its ability to increase urinary pH and citrate levels.[3][4] Understanding the preclinical toxicity profile is crucial for defining its safety margins. This document provides a comprehensive overview of the available preclinical safety data, focusing on acute, repeated-dose, genetic, and reproductive toxicity, and details the standard methodologies for these assessments.
Mechanism of Action and Potential Toxicological Pathways
When administered orally, potassium sodium hydrogen citrate dissociates. The citrate is absorbed and metabolized in the citric acid cycle, producing bicarbonate, which creates an alkaline load.[4][5] This leads to an increase in urinary pH and enhances the renal clearance of citrate.[3][6]
Toxicologically, the primary risks at supratherapeutic doses are not related to a specific pharmacodynamic pathway but rather to a disruption of physiological homeostasis. The two main concerns are:
-
Metabolic Alkalosis: Excessive alkaline load from citrate metabolism can overwhelm the body's buffering capacity.
-
Hyperkalemia: In individuals with impaired renal function, the potassium load can lead to dangerously high serum potassium levels, which can cause cardiac arrest.[4][7]
The following diagram illustrates this physiological and toxicological relationship.
Caption: Physiological and toxicological pathways of oral citrate.
Acute Oral Toxicity
Acute toxicity studies evaluate the effects of a single, high dose of a substance. The primary endpoint is the median lethal dose (LD50), the dose estimated to be fatal to 50% of the test animals.
| Substance | Species | Route | LD50 Value | GHS Category | Reference |
| Citric Acid (Surrogate) | Mouse | Oral | 5,400 mg/kg | Category 5 or Unclassified | [8] |
| Citric Acid (Surrogate) | Rat | Oral | 11,700 mg/kg | Category 5 or Unclassified | [8] |
GHS: Globally Harmonized System. Category 5 (>2000 and ≤5000 mg/kg) is the lowest toxicity category.
This method is an alternative to the classical LD50 test, designed to use fewer animals and cause less suffering.
-
Principle: The test involves a stepwise procedure where groups of animals of a single sex (typically female) are dosed at one of a series of fixed dose levels (5, 50, 300, 2000, and exceptionally 5000 mg/kg).[9] The endpoint is the identification of a dose causing evident toxicity but no mortality, which allows for hazard classification.
-
Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are used. Animals are acclimatized for at least 5 days.[9]
-
Housing and Feeding: Animals are housed in standard conditions (22°C ± 3°C; 50-60% humidity; 12h light/dark cycle) with free access to standard laboratory diet and drinking water.[10]
-
Dose Administration: The test substance is administered orally by gavage. An aqueous solution is preferred. The volume administered should generally not exceed 1 mL/100g body weight (or 2 mL/100g for aqueous solutions).[9]
-
Procedure:
-
A sighting study is performed with a single animal at a starting dose (e.g., 300 mg/kg).[9]
-
Based on the outcome, the main study proceeds. A group of 5 female animals is dosed at a level expected to produce evident toxicity.
-
If mortality occurs, the test is repeated at a lower dose level. If no toxicity is observed, the test is repeated at a higher dose level.
-
-
Observations: Animals are observed for mortality, clinical signs (changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, etc.), and body weight changes for at least 14 days.[9]
-
Pathology: All animals (those that die during the test and survivors at termination) undergo a gross necropsy.
Repeated-Dose Toxicity
These studies assess the effects of repeated oral administration of a substance over a defined period (e.g., 28 or 90 days) to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
Data from a chronic study on the surrogate citric acid did not identify adverse effects at the highest dose tested.
| Substance | Species | Duration | Route | NOAEL | Key Findings | Reference |
| Citric Acid (Surrogate) | Rat | 1 Year | Feed | 800 mg/kg/day | No adverse effects on growth, reproduction, mortality, hematology, or metabolism. | [8] |
This protocol provides information on health hazards likely to arise from repeated exposure over a limited period.[11]
-
Principle: The test substance is administered daily in graduated doses to several groups of animals for 28 days.[10]
-
Animals: At least 10 rodents (5 male, 5 female) per group are used.[11]
-
Dose Levels: A minimum of three dose levels and a concurrent control group (vehicle only) are used. Dose levels are selected to produce a range of effects, from no effect to clear toxicity, without causing severe suffering or mortality. A limit test may be performed at 1000 mg/kg/day if no effects are expected.[11]
-
Administration: The substance is administered orally by gavage, or via diet or drinking water, 7 days a week for 28 days.[10]
-
Observations:
-
Clinical: Daily checks for signs of toxicity and mortality.
-
Body Weight & Consumption: Body weight and food/water consumption are measured weekly.
-
Hematology & Clinical Biochemistry: Blood samples are collected at termination for analysis of parameters like red/white blood cell counts, hemoglobin, platelets, electrolytes, liver enzymes, and kidney function markers.
-
-
Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and tissues from the control and high-dose groups are examined histopathologically.
The following diagram illustrates a typical workflow for this study.
Caption: Workflow for a 28-Day Repeated Dose Toxicity Study (OECD 407).
Genetic Toxicity (Mutagenicity)
Genotoxicity tests assess the potential of a substance to cause damage to DNA or chromosomes. The bacterial reverse mutation test (Ames test) is a standard initial screen.
Specific genotoxicity data for potassium sodium hydrogen citrate was not found in the reviewed literature. However, food additives are often tested for mutagenicity.[12] Citrate is a natural component of metabolic pathways, and related salts are generally not considered mutagenic.
| Test Type | Substance | Result | Metabolic Activation | Reference |
| Ames Test | Potassium Sodium Hydrogen Citrate | Data Not Available | - | [13] |
-
Principle: This test uses several strains of Salmonella typhimurium and/or Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[14] The test measures the ability of a substance to cause a reverse mutation (reversion), allowing the bacteria to grow on an amino acid-deficient medium.[15]
-
Strains: A standard set of strains is used to detect various types of mutations (frameshift and base-pair substitutions). Common strains include S. typhimurium TA98, TA100, TA1535, and TA1537.[14]
-
Metabolic Activation: Because some chemicals only become mutagenic after being metabolized, the test is performed both with and without an external metabolic activation system, typically a liver fraction from induced rats (S9 mix).[16]
-
Procedure (Plate Incorporation Method):
-
The test substance, bacterial culture, and (if required) S9 mix are combined in molten top agar.
-
This mixture is poured onto a minimal glucose agar plate (lacking the specific amino acid).
-
Plates are incubated for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control (vehicle only) plates. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies, typically at least a two-fold increase over the background. Positive controls are used to ensure the test system is working correctly.[16]
Reproductive and Developmental Toxicity
These studies investigate potential adverse effects on sexual function, fertility, and development of the offspring.
Data for potassium citrate suggests a low hazard for reproductive and developmental toxicity, though the confidence in some underlying studies has been noted as low.
| Study Type | Substance | Species | NOAEL | Key Findings | Reference |
| Reproductive Toxicity | Potassium Citrate (Surrogate) | Rat | 2,500 mg/kg/day | Lack of adverse effects on reproductive parameters at the only dose tested. | [8] |
| Developmental Toxicity | Citric Acid (Surrogate) | Mouse | > Highest Dose Tested | No developmental toxicity detected. | [8] |
Note: Other sources state that specific animal reproduction studies for potassium citrate are not available.[17]
-
Principle: This is a screening test that provides preliminary information on potential effects on male and female reproductive performance such as gonadal function, mating, conception, parturition, and early offspring viability.
-
Animals: Groups of at least 10 male and 10 female rats per dose group are used.
-
Dosing: The substance is administered to males for four weeks (2 weeks prior to mating, during mating) and to females for two weeks prior to mating, during mating, gestation, and lactation until day 4 post-partum.
-
Mating: Animals are paired for up to two weeks.
-
Endpoints:
-
Parental: Clinical observations, body weight, food consumption, mating and fertility indices.
-
Offspring: Number of live/dead pups, pup weight, and clinical signs are monitored until at least day 4 after birth.
-
Pathology: Parental animals are necropsied, and reproductive organs are examined.
-
Summary and Conclusion
The preclinical toxicity profile of potassium sodium hydrogen citrate, inferred from data on its components, indicates a low level of systemic toxicity.
-
Acute Toxicity: Low, with a high LD50 value for citric acid in rodents.
-
Repeated-Dose Toxicity: No adverse effects were noted in a chronic study with citric acid at doses up to 800 mg/kg/day.
-
Genotoxicity: While direct data is lacking, citrate is an endogenous substance and is not expected to be mutagenic.
-
Reproductive Toxicity: Available surrogate data suggests a low hazard, with a NOAEL of 2,500 mg/kg/day identified for potassium citrate in one study.
The primary toxicological risks associated with potassium sodium hydrogen citrate are not from inherent cellular toxicity but from potential physiological disturbances at high doses, namely metabolic alkalosis and hyperkalemia. These effects are well-understood and are manageable in a clinical setting by monitoring urinary pH and serum electrolytes, particularly in patients with pre-existing renal impairment.
References
- 1. Potassium sodium hydrogen citrate intervention on gut microbiota and clinical features in uric acid stone patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. viatrisconnectgulf.com [viatrisconnectgulf.com]
- 3. mims.com [mims.com]
- 4. These highlights do not include all the information needed to use POTASSIUM CITRATE EXTENDED-RELEASE TABLETS safely and effectively. See full prescribing information for POTASSIUM CITRATE EXTENDED-RELEASE TABLETS. POTASSIUM CITRATE Extended-release tablets for oral use Initial U.S. Approval: 1985 [dailymed.nlm.nih.gov]
- 5. What is the mechanism of Potassium Citrate? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. Potassium Citrate (Urocit-K): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. theic2.org [theic2.org]
- 9. umwelt-online.de [umwelt-online.de]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. oecd.org [oecd.org]
- 12. Summarized data of genotoxicity tests for designated food additives in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potassium Sodium Hydrogen Citrate SDS of Manufacturers [anmol.org]
- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 15. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potassium citrate Use During Pregnancy | Drugs.com [drugs.com]
The Evolution of Uralyt-U: A Technical Deep Dive into its History and Development for the Management of Nephrolithiasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uralyt-U, a formulation of potassium sodium hydrogen citrate, has been a cornerstone in the medical management of nephrolithiasis, particularly for uric acid stones, for decades. Its development marked a significant shift towards conservative, dissolution-based therapies for certain types of kidney stones. This in-depth technical guide explores the historical context, formulation development, mechanism of action, and clinical evidence supporting the use of this compound in the treatment and prevention of kidney stones. By examining key experimental protocols and quantitative data from pivotal studies, this paper provides a comprehensive resource for researchers, scientists, and professionals involved in the development of new therapeutic agents for urolithiasis.
A Historical Perspective: From Surgical Intervention to Medical Dissolution
The management of kidney stones has a long and storied history, evolving from invasive surgical procedures to minimally invasive techniques and medical management.[1][2] The concept of dissolving urinary calculi through chemical means, or chemolysis, gained traction in the mid-20th century. Early attempts involved various solutions, including acidic citrate solutions for calcium phosphate stones and alkaline solutions for uric acid stones.
The development of this compound is rooted in the understanding that urinary pH is a critical factor in the formation of uric acid stones.[3] Uric acid is poorly soluble in acidic urine, leading to crystallization and stone formation. By alkalinizing the urine, the solubility of uric acid can be significantly increased, not only preventing new stone formation but also facilitating the dissolution of existing stones.[3]
A key milestone in the history of this compound is a German patent filed in 1965, which described a preparation containing potassium citrate, sodium citrate, and citric acid.[4] This formulation was designed to create a stable urinary pH in the optimal range for uric acid dissolution. The early clinical experiences with this and similar alkaline citrate preparations laid the groundwork for the widespread adoption of medical dissolution therapy for uric acid nephrolithiasis.
Formulation and Composition
This compound is a granular preparation that, when dissolved in water, forms an alkaline citrate solution. The active ingredient is a complex of potassium sodium hydrogen citrate. A standard formulation typically contains:
-
Potassium sodium hydrogen citrate (6:6:3:5)[5]
This specific ratio is designed to provide a balanced load of alkali and citrate, minimizing the risk of electrolyte disturbances while effectively raising urinary pH.
Mechanism of Action: A Multi-faceted Approach to Stone Prevention
The therapeutic effects of this compound in nephrolithiasis are primarily attributed to the biochemical properties of the citrate ion and the alkalinizing effect of the formulation. The mechanism of action is multifaceted and involves several key processes:
Urinary Alkalinization and Increased Uric Acid Solubility
The primary mechanism for the dissolution of uric acid stones is the elevation of urinary pH. The citrate in this compound is metabolized in the body to bicarbonate, which is then excreted by the kidneys, leading to a dose-dependent increase in urinary pH.[5] By maintaining a urinary pH between 6.2 and 6.8, the solubility of uric acid is dramatically increased, shifting the equilibrium from crystalline uric acid to the more soluble urate ion.[5]
Inhibition of Calcium Oxalate Crystallization
While primarily indicated for uric acid stones, this compound also plays a role in the management of calcium oxalate stones, the most common type of kidney stone. Citrate is a potent inhibitor of calcium oxalate crystallization and acts through several mechanisms:
-
Complexation with Calcium: Citrate in the urine binds with calcium to form a soluble complex (calcium citrate), thereby reducing the concentration of free calcium ions available to bind with oxalate and form insoluble calcium oxalate crystals.[6]
-
Inhibition of Crystal Growth and Aggregation: Citrate can adsorb to the surface of existing calcium oxalate crystals, inhibiting their growth and preventing them from aggregating into larger stone masses.[6]
-
Modulation of Crystal-Cell Interactions: Citrate has been shown to interfere with the adhesion of calcium oxalate crystals to the surface of renal tubular epithelial cells, a critical step in stone retention and growth within the kidney.
Cellular and Molecular Pathways
The renal handling of citrate is a complex process involving filtration, reabsorption, and metabolism. The reabsorption of citrate in the proximal tubule is a key regulatory point. This process is pH-dependent; acidosis increases citrate reabsorption, leading to lower urinary citrate levels (hypocitraturia), a known risk factor for calcium stone formation. Conversely, alkalosis, as induced by this compound, decreases citrate reabsorption, thereby increasing urinary citrate excretion.
The following diagram illustrates the key pathways involved in the renal handling of citrate and the mechanism of action of this compound.
Caption: Mechanism of action of this compound in the kidney.
Quantitative Data from Clinical Studies
Numerous clinical studies have evaluated the efficacy of alkaline citrate therapy, including this compound, for the treatment and prevention of nephrolithiasis. The following tables summarize key quantitative data from some of these studies.
Table 1: Efficacy of this compound for Uric Acid Stone Dissolution
| Study | Number of Patients | Treatment Duration | Complete Dissolution Rate | Partial Dissolution Rate | Reference |
| German Patent Data (1965) | 145 | 3-5 months | 89.5% | - | [4] |
| Prospective Crossover Trial | 34 (healthy volunteers) | - | N/A | N/A | [7] |
Table 2: Efficacy of Alkaline Citrate for Prevention of Recurrent Calcium Oxalate Stones
| Study | Number of Patients | Treatment | Follow-up Duration | Stone Recurrence Rate (Treatment Group) | Stone Recurrence Rate (Control/Placebo) | Reference |
| Hauser et al. (1990) | 20 | Alkaline Citrate | 12-18 months | 1 of 20 patients (5%) | - | [8] |
| Soygur et al. (1994) | 70 | Alkaline Citrate | 12 months | 26% (sterile stones), 14% (infection stones) | 68% (sterile stones), 60% (infection stones) | [9] |
| Hess et al. (Review, 2005) | 227 (4 RCTs) | Alkaline Citrate | >1 year | 46.5% | 65% | [10] |
| Alkaline Citrate Post-ESWL | 76 | Potassium-Sodium Citrate | 12 months | 7.7% (stone free group) | 42.3% (stone free group) | [11] |
Experimental Protocols: A Closer Look at Study Methodologies
To provide a deeper understanding of the evidence supporting this compound, this section details the methodologies of key experimental approaches used in its evaluation.
Clinical Trial Protocol for Uric Acid Stone Dissolution (Representative)
-
Study Design: A prospective, open-label, single-arm study.
-
Inclusion Criteria:
-
Adult patients with radiolucent renal stones on imaging (suggestive of uric acid composition).
-
Acidic urine pH (<5.5) on at least two separate occasions.
-
Normal renal function.
-
-
Exclusion Criteria:
-
Radiopaque stones.
-
Urinary tract infection.
-
Severe renal impairment.
-
-
Intervention:
-
Oral administration of potassium sodium hydrogen citrate (e.g., this compound) in divided doses.
-
Dosage is titrated to achieve and maintain a urinary pH between 6.2 and 6.8. Patients self-monitor urine pH using indicator paper.
-
-
Primary Endpoint: Complete dissolution of the stone(s) as confirmed by imaging (ultrasound or non-contrast CT scan) at the end of the treatment period.
-
Secondary Endpoints:
-
Partial dissolution of the stone(s).
-
Time to complete or partial dissolution.
-
Changes in 24-hour urinary parameters (pH, citrate, uric acid).
-
Incidence of adverse events.
-
-
Monitoring:
-
Regular follow-up visits to assess compliance, adverse events, and urine pH.
-
Imaging at baseline and at predefined intervals.
-
24-hour urine collections at baseline and during treatment.
-
The following diagram illustrates a typical experimental workflow for a clinical trial evaluating this compound for uric acid stone dissolution.
Caption: Experimental workflow for a clinical trial of this compound.
In Vitro Crystallization Assay
-
Objective: To assess the inhibitory effect of potassium sodium hydrogen citrate on the nucleation, growth, and aggregation of calcium oxalate crystals.
-
Methodology:
-
Prepare a metastable solution of calcium chloride and sodium oxalate at concentrations that mimic physiological conditions.
-
Induce crystallization by adding a seed of calcium oxalate crystals or by increasing the concentration of reactants.
-
Monitor the change in turbidity of the solution over time using a spectrophotometer. A decrease in turbidity indicates crystal aggregation.
-
Repeat the experiment with the addition of varying concentrations of potassium sodium hydrogen citrate to the solution.
-
Analyze the crystal morphology and size using microscopy.
-
-
Endpoints:
-
Nucleation time (the time taken for the first appearance of crystals).
-
Crystal growth rate.
-
Crystal aggregation rate.
-
Changes in crystal morphology.
-
Recent Developments and Future Directions
Recent research has begun to explore the broader systemic effects of potassium sodium hydrogen citrate. A 2024 study investigated the impact of the treatment on the gut microbiota and metabolomics of patients with uric acid stones.[12][13] The findings suggested that alterations in gut bacteria and their metabolites may be an important physiological adaptation to the therapy, opening new avenues for understanding its mechanism and potentially enhancing its efficacy.[12][13]
Conclusion
This compound has a long and successful history in the medical management of nephrolithiasis. Its development was a pivotal moment in the shift towards non-invasive treatment modalities for uric acid stones. The multifaceted mechanism of action, centered on urinary alkalinization and the inhibitory properties of citrate, provides a robust rationale for its use in both the dissolution and prevention of uric acid and calcium-containing stones. The extensive body of clinical evidence, supported by in vitro studies, confirms its efficacy and safety. As our understanding of the pathophysiology of nephrolithiasis continues to evolve, so too will the applications and potential of alkaline citrate therapy. Future research, particularly in the realm of its effects on the gut microbiome, promises to further elucidate the systemic benefits of this well-established therapeutic agent.
References
- 1. drugs.com [drugs.com]
- 2. scispace.com [scispace.com]
- 3. shijiebiaopin.net [shijiebiaopin.net]
- 4. DE2252665C2 - - Google Patents [patents.google.com]
- 5. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]
- 6. Renal citrate metabolism and urinary citrate excretion in the infant rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alkali citrate for preventing recurrence of calcium oxalate stones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of alkaline citrate therapy on clearance of residual renal stone fragments after extracorporeal shock wave lithotripsy in sterile calcium and infection nephrolithiasis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. scielo.br [scielo.br]
- 12. Potassium sodium hydrogen citrate intervention on gut microbiota and clinical features in uric acid stone patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Optimal Urine Alkalinization with Uralyt-U
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and utilizing Uralyt-U (potassium sodium hydrogen citrate) for research and drug development focused on urine alkalinization and the prevention of specific types of kidney stones. The protocols outlined below are intended to guide in vitro, preclinical, and clinical research for determining optimal dosage and evaluating the efficacy of this compound.
Introduction
This compound is a urinary alkalinizing agent composed of potassium sodium hydrogen citrate (6:6:3:5). Its therapeutic effect is primarily based on the metabolic conversion of citrate to bicarbonate, which increases urinary pH and citrate excretion.[1][2] This alteration in urine chemistry enhances the solubility of uric acid and cystine, thereby aiding in the dissolution of existing stones and preventing the formation of new ones.[1][3] Furthermore, the increased urinary citrate helps to inhibit the crystallization of calcium oxalate stones by forming soluble complexes with calcium.[4][5][6]
Active Ingredient: Potassium sodium hydrogen citrate.[7] One measuring spoonful (2.5 g) of this compound granules contains 2.4 g of potassium sodium hydrogen citrate.[7]
Mechanism of Action:
-
Urine Alkalinization: The metabolism of citrate consumes protons, leading to an increase in systemic bicarbonate and subsequently, a rise in urinary pH.[6][8]
-
Increased Citrate Excretion: Oral citrate loading increases the filtered load of citrate in the kidneys, which, combined with the alkaline environment, leads to a net increase in urinary citrate excretion.[2]
-
Inhibition of Crystal Formation:
-
Uric Acid and Cystine Stones: Increased urinary pH significantly enhances the solubility of uric acid and cystine, preventing their crystallization.[1][3]
-
Calcium Oxalate Stones: Citrate complexes with urinary calcium, reducing the saturation of calcium oxalate.[4][5] It also directly inhibits the growth and aggregation of calcium oxalate crystals.[6][9]
-
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies on the effects of potassium sodium hydrogen citrate on urinary parameters.
Table 1: Recommended Dosage and Target Urine pH for this compound
| Indication | Recommended Daily Dosage | Target Urine pH Range | Citation |
| Dissolution and Prevention of Uric Acid Stones | 4 measuring spoonfuls (10 g) divided into 3 doses | 6.2 - 6.8 | [2][10] |
| Prevention of Calcium-Containing Stones | 2-3 measuring spoonfuls (5-7.5 g) as a single evening dose | 6.2 - 7.4 (aiming for neutral pH) | [10] |
| Cystine Stones | Dosage adjusted to achieve target pH | 7.5 - 8.5 | [3] |
Table 2: Effect of Potassium Sodium Hydrogen Citrate (PSHC) on Urinary Parameters
| Study Population | Intervention | Key Findings | Citation |
| Healthy Volunteers | PSHC vs. Sodium Bicarbonate | PSHC led to a significantly higher average 24-hour urine pH compared to sodium bicarbonate.[11] | [11] |
| Patients with Uric Acid Stones | PSHC for 3 months | Significant reduction in stone size, decreased serum uric acid, and increased urinary pH.[12] | [12] |
| Recurrent Calcium Oxalate Stone Formers | 7.5 g Sodium Potassium Citrate (this compound) daily | Favorable effects on urinary calcium, citrate, and calcium/citrate quotients with single and divided doses.[13] | [13] |
| Patients with Hypocitraturic Calcium Nephrolithiasis | Potassium Citrate (30-60 mEq/day) | Significant increase in urinary citrate, pH, and potassium; significant decrease in stone formation rate.[14][15] | [14][15] |
Experimental Protocols
Protocol for In Vitro Dissolution of Uric Acid Crystals
This protocol is designed to assess the efficacy of different concentrations of this compound in dissolving uric acid crystals in a controlled laboratory setting.
Materials:
-
Synthetic or patient-derived uric acid crystals
-
This compound granules
-
Artificial urine solution (pre-adjusted to various acidic pH levels, e.g., 5.0, 5.5, 6.0)
-
pH meter and calibration buffers
-
Spectrophotometer
-
Microscope
-
Incubator shaker (37°C)
-
Filtration apparatus
Methodology:
-
Preparation of this compound Solutions: Prepare stock solutions of this compound in deionized water. From the stock, create a series of dilutions in the artificial urine to achieve a range of physiologically relevant citrate concentrations.
-
Crystal Preparation: Weigh a standardized amount of uric acid crystals for each experimental condition.
-
Dissolution Assay: a. Add the weighed uric acid crystals to flasks containing the artificial urine with varying concentrations of this compound and control (artificial urine without this compound). b. Place the flasks in an incubator shaker at 37°C and agitate gently. c. At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Analysis: a. pH Measurement: Immediately measure the pH of each aliquot. b. Uric Acid Concentration: Filter the aliquot to remove undissolved crystals. Measure the uric acid concentration in the filtrate using a spectrophotometer at the appropriate wavelength. c. Microscopic Examination: Observe the morphology and size of the remaining crystals under a microscope.
Protocol for Determining Optimal Dosage in a Preclinical Animal Model
This protocol outlines a dose-finding study in an animal model of urolithiasis to determine the optimal dosage of this compound for urine alkalinization and stone prevention.
Animal Model: A validated animal model for uric acid or calcium oxalate stone formation (e.g., rats or mice treated with ethylene glycol and ammonium chloride).
Methodology:
-
Animal Acclimatization and Grouping: Acclimate the animals and divide them into several groups: a control group, a disease model group, and several treatment groups receiving different doses of this compound.
-
Induction of Urolithiasis: Induce stone formation in the disease model and treatment groups according to the established protocol. The control group receives a normal diet and water.
-
This compound Administration: Administer the assigned doses of this compound to the treatment groups daily via oral gavage.
-
Metabolic Cage Studies: At regular intervals (e.g., weekly), place the animals in metabolic cages for 24-hour urine collection.
-
Urine and Serum Analysis: a. Urine: Measure 24-hour urine volume, pH, and concentrations of citrate, uric acid, calcium, oxalate, sodium, and potassium.[16][17] b. Serum: Collect blood samples at the end of the study to measure serum electrolytes, creatinine, and uric acid.
-
Histopathological and Stone Analysis: At the end of the study, euthanize the animals. a. Excise the kidneys for histopathological examination to assess crystal deposition and tissue damage. b. Collect and analyze any formed stones for their composition.
-
Data Analysis: Correlate the different doses of this compound with the changes in urinary parameters, the degree of crystal deposition, and the stone burden to determine the optimal dosage.
Protocol for a Clinical Trial to Evaluate this compound Efficacy
This protocol provides a framework for a randomized, double-blind, placebo-controlled clinical trial to assess the efficacy of this compound in patients with a history of uric acid or calcium oxalate stones.
Study Population: Patients with a documented history of recurrent uric acid or calcium oxalate stones and evidence of acidic urine or hypocitraturia.
Methodology:
-
Screening and Baseline Assessment: a. Obtain informed consent. b. Perform a comprehensive metabolic evaluation, including two 24-hour urine collections to measure baseline urinary parameters (pH, volume, citrate, uric acid, calcium, oxalate, sodium, potassium, creatinine).[16][18][19] c. Collect baseline serum samples for electrolyte and creatinine measurement.
-
Randomization and Intervention: Randomly assign participants to receive either this compound or a placebo for a predefined study period (e.g., 12 months).
-
Dosage Titration (for the this compound group): a. Start with a standard dose (e.g., 10 g/day for uric acid stone formers).[2] b. Instruct patients to monitor their morning urine pH using pH indicator strips. c. Adjust the evening dose in increments or decrements of half a measuring spoonful (1.25 g) based on the morning urine pH to achieve the target range.[10]
-
Follow-up and Monitoring: a. Schedule follow-up visits at regular intervals (e.g., 3, 6, and 12 months). b. At each visit, repeat the 24-hour urine collection and serum analysis. c. Monitor for any adverse events. d. Perform imaging (e.g., ultrasound or CT scan) at baseline and at the end of the study to assess for new stone formation or changes in existing stones.
-
Outcome Measures:
-
Primary Outcome: Rate of new stone formation.
-
Secondary Outcomes: Changes in 24-hour urinary parameters (pH, citrate, supersaturation indices), changes in the size of existing stones, and incidence of adverse events.
-
Visualization of Pathways and Workflows
Signaling Pathway of Renal Citrate Handling
The following diagram illustrates the key pathways involved in the renal handling of citrate and the influence of factors that can be modulated by this compound.
References
- 1. auajournals.org [auajournals.org]
- 2. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]
- 3. Regulation of renal NaDC1 expression and citrate excretion by NBCe1-A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular modulation of calcium oxalate crystallization by osteopontin and citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition by citrate of spontaneous precipitation of calcium oxalate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Effects of Citrate on the Different Phases of Calcium Oxalate Crystall" by H. -G. Tiselius, C. Berg et al. [digitalcommons.usu.edu]
- 7. Regulation of renal NaDC1 expression and citrate excretion by NBCe1-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 9. Modulation of calcium oxalate monohydrate crystallization by citrate through selective binding to atomic steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. viatrisconnectgulf.com [viatrisconnectgulf.com]
- 11. Comparison potassium sodium hydrogen citrate with sodium bicarbonate in urine alkalization: a prospective crossover-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potassium sodium hydrogen citrate intervention on gut microbiota and clinical features in uric acid stone patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of different doses of alkaline citrate on urine composition and crystallization of calcium oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Randomized double-blind study of potassium citrate in idiopathic hypocitraturic calcium nephrolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. auajournals.org [auajournals.org]
- 16. cariguidelines.org [cariguidelines.org]
- 17. QEHB Pathology Departments - 24 Hour Urine Stone Profile [qehbpathology.uk]
- 18. Metabolic Evaluation of First-time and Recurrent Stone Formers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 24-Hour Urine Testing for Nephrolithiasis: Interpretation and Treatment Guidelines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Urine pH During Uralyt-U Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the effective monitoring of urinary pH in subjects administered Uralyt-U. This compound, a preparation of potassium sodium hydrogen citrate, is utilized to alkalinize urine, thereby preventing the formation and facilitating the dissolution of uric acid and calcium-containing renal calculi. Accurate monitoring of urine pH is critical to ensure therapeutic efficacy and safety.
Introduction
This compound's therapeutic effect is based on its ability to elevate urinary pH. The active component, citrate, is metabolized to bicarbonate, which is then excreted by the kidneys, leading to a dose-dependent increase in urine pH.[1][2][3][4] This alkalinization increases the solubility of uric acid and cystine, preventing their crystallization and stone formation.[2][5] For calcium oxalate stones, the increased citrate excretion and urine pH reduce the activity product of calcium oxalate by forming stable complexes with calcium.[5] Precise and consistent urine pH monitoring is therefore essential for dose titration and maintenance of the target therapeutic range.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for monitoring urine pH during this compound administration.
Table 1: Recommended Daily Dosage and Target Urine pH Ranges by Indication
| Indication | Recommended Daily Dosage | Target Urine pH Range |
| Dissolution and Metaphylaxis of Uric Acid Stones | 4 measuring spoonfuls (10 g) daily, divided into three doses | 6.2 – 6.8[5][6][7] |
| Metaphylaxis of Calcium-Containing Renal Calculi | 2 - 3 measuring spoonfuls (5 - 7.5 g) daily, as a single evening dose | 7.0 (not below 6.2 or above 7.4)[5][7] |
| During Cytostatic Therapy | Adjusted to maintain pH | At least 7.0[5][8] |
| Porphyria Cutanea Tarda | Adjusted to maintain pH | 7.2 - 7.5[9] |
| Cystine Stones | Adjusted to maintain pH | 7.5 - 8.5[9] |
Table 2: Dosage Adjustment Based on Urine pH Readings
| pH Reading | Dosage Adjustment |
| Below target range | Increase the next corresponding dose (e.g., if morning pH is low, increase the previous evening's dose on the following day) by half a measuring spoonful (1.25 g).[5][6][8] |
| Above target range | Decrease the next corresponding dose by half a measuring spoonful (1.25 g).[5][6] |
Table 3: Composition and Effect of this compound
| Component | Quantity per Measuring Spoon (2.5 g) | Effect on Urine pH (per 1 g of granules) |
| Potassium sodium hydrogen citrate (6:6:3:5) | 2.4 g[5] | Increase of 0.2 - 0.3 units[3][5] |
Experimental Protocols
Protocol for Urine pH Self-Monitoring
This protocol outlines the procedure for subjects to self-monitor their urine pH using indicator paper.
Materials:
-
This compound granules
-
Measuring spoon (2.5 g capacity)
-
Urine pH indicator paper (typically provided with this compound, with a range of at least 5.6 to 8.0)[8]
-
Color chart for pH interpretation
-
Monitoring calendar or logbook[7]
-
Clean, dry container for urine collection (optional)
-
Clip for holding the test strip (optional, often included)[10]
Procedure:
-
Timing of Measurement: Urine pH should be measured immediately before each dose of this compound.[5][6] The morning measurement reflects the effect of the previous evening's dose, the midday measurement reflects the morning dose, and the evening measurement reflects the midday dose.[8][11]
-
Urine Sample Collection: Collect a fresh mid-stream urine sample.[12][13] This can be done by directly passing urine onto the test strip or by collecting the urine in a clean, dry container.
-
pH Measurement: a. Tear off one strip from the indicator paper booklet. b. Using the provided clip or by hand, briefly dip the test strip into the fresh urine, ensuring the reaction pad is fully moistened.[7][8] Alternatively, hold the strip in the urine stream for a few seconds.[11] c. Immediately remove the strip and shake off any excess urine. d. Compare the color of the wet test strip to the provided color chart.[6][7] e. Identify the pH value that corresponds to the color on the chart.
-
Data Recording: a. In the monitoring calendar, record the date, time, the measured pH value, and the number of measuring spoonfuls of this compound taken for the subsequent dose.[6][8]
-
Dosage Administration: a. Dissolve the prescribed dose of this compound granules in a glass of water and consume it, preferably after a meal.[8][10]
Protocol for Initial Dose Titration
This protocol is for the initial phase of treatment to establish the correct individual dosage.
-
Baseline Measurement: Before initiating treatment, a baseline morning urine pH should be established.
-
Starting Dose: Begin with the standard recommended dosage for the specific indication (see Table 1). For uric acid stones, a typical starting dose is one measuring spoonful in the morning, one at midday, and two in the evening.[5][6]
-
Daily Monitoring and Adjustment: a. Follow the "Protocol for Urine pH Self-Monitoring" (Section 3.1) for each dose. b. At the end of each day, review the pH readings. c. If the pH consistently falls below the target range, the dose for the following day should be increased. For example, if the morning pH is consistently low, the evening dose of the following day should be increased by half a measuring spoonful.[8] d. If the pH is consistently above the target range, the corresponding dose for the following day should be decreased by half a measuring spoonful.[6]
-
Stabilization: Continue this process of daily monitoring and adjustment until the urine pH is consistently within the target range before each dose. This indicates that the correct individual dose has been achieved.[6][10]
Visualization
Mechanism of Action of this compound
Caption: Mechanism of action of this compound leading to urine alkalinization.
Experimental Workflow for Urine pH Monitoring
Caption: Workflow for routine monitoring of urine pH during this compound therapy.
References
- 1. This compound (Potassium Sodium Hydrogen Citrate) [benchchem.com]
- 2. pillintrip.com [pillintrip.com]
- 3. scribd.com [scribd.com]
- 4. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 5. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]
- 6. viatrisconnectgulf.com [viatrisconnectgulf.com]
- 7. This compound 2.4g / 2.5g x 280g gr | Subra [subra.bg]
- 8. pi-pil-repository.sahpra.org.za [pi-pil-repository.sahpra.org.za]
- 9. scribd.com [scribd.com]
- 10. shijiebiaopin.net [shijiebiaopin.net]
- 11. pi-pil-repository.sahpra.org.za [pi-pil-repository.sahpra.org.za]
- 12. urologyku.com [urologyku.com]
- 13. Urine pH Level Test: Purpose, Procedure, Results & More [healthline.com]
Application of Uralyt-U in Patients with Gout and Hyperuricemia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gout is a form of inflammatory arthritis characterized by hyperuricemia, the excess of uric acid in the blood. When uric acid levels exceed the physiological saturation point, monosodium urate (MSU) crystals can deposit in and around the joints, leading to painful inflammatory responses known as gout flares. The management of gout and hyperuricemia primarily focuses on lowering serum uric acid (sUA) levels to prevent crystal formation and dissolve existing crystals. Uralyt-U, a formulation of potassium sodium hydrogen citrate, is a urinary alkalinizing agent that plays a significant role in the management of gout and hyperuricemia, primarily by increasing the solubility of uric acid in urine and thereby promoting its excretion. This document provides detailed application notes and protocols for the use of this compound in this patient population, based on available clinical evidence.
Mechanism of Action
This compound exerts its therapeutic effect through the alkalinization of urine. The solubility of uric acid is highly dependent on pH. In an acidic environment (urine pH < 5.5), uric acid is predominantly in its less soluble, non-ionized form, which favors crystallization and stone formation. By increasing the urinary pH to a target range of 6.2 to 6.8, this compound facilitates the conversion of uric acid to its more soluble urate salt form, thereby preventing its precipitation and promoting its dissolution and excretion.[1][2] The citrate in this compound is metabolized to bicarbonate, which is then excreted by the kidneys, leading to an increase in urinary pH.[2][3][4]
Clinical Efficacy and Quantitative Data
Clinical studies have demonstrated the efficacy of urinary alkalinization with citrate preparations, including this compound, in managing hyperuricemia and gout, both as a monotherapy and in combination with other urate-lowering therapies.
This compound as Monotherapy
An open-label trial investigating the use of this compound in patients with gout and nephrolithiasis (kidney stones) demonstrated a reduction in serum uric acid levels, which correlated with an increase in its urinary excretion.[5][6] While specific quantitative data from this monotherapy trial is limited in the available literature, the study highlights the potential of this compound to improve uric acid metabolism.
This compound in Combination Therapy
More robust quantitative data is available for the use of citrate preparations in combination with xanthine oxidase inhibitors (XOIs) like allopurinol and febuxostat.
A randomized, prospective study compared the effects of allopurinol monotherapy with a combination of allopurinol and a potassium-sodium-hydrogen-citrate preparation over 12 weeks in hyperuricemic patients. The combination therapy group showed a significantly greater reduction in serum uric acid levels and a significant increase in urinary uric acid clearance compared to the monotherapy group.[1]
A prospective cohort study evaluated the addition of a citrate mixture to febuxostat therapy in men with gout and low urinary pH over 12 weeks. The group receiving the combination therapy experienced fewer gout flares and required a lower dose of febuxostat to reach the target serum urate level.[7][8][9]
Table 1: Efficacy of this compound (or equivalent citrate preparation) in Combination Therapy for Gout and Hyperuricemia
| Study (Therapy) | Outcome Measure | Monotherapy Group (Mean ± SD or as indicated) | Combination Therapy Group (Mean ± SD or as indicated) | p-value |
| Saito et al.[1] (Allopurinol ± Citrate) | Change in Serum Uric Acid (mg/dL) | -1.5 ± 1.3 | -2.3 ± 1.2 | < 0.05 |
| Change in Urinary Uric Acid Clearance (Cua) | Not significant | Significant increase | < 0.05 | |
| Change in Urinary pH | Not reported | Significant increase | Not reported | |
| Yin et al.[7][9] (Febuxostat ± Citrate) | Gout Flares (events per patient) | 1.85 | 1.3 | < 0.001 |
| Final Serum Urate < 360 µmol/L (%) | 26% | 72% | < 0.001 | |
| Mean Urinary pH at 12 weeks | ~6.0 | ~6.8 | < 0.001 |
Experimental Protocols
Protocol 1: Evaluation of this compound in Combination with a Xanthine Oxidase Inhibitor (XOI)
This protocol is based on the methodology of studies evaluating citrate preparations in combination with XOIs.[1][7]
1. Study Design: A randomized, controlled, prospective clinical trial.
2. Patient Population:
- Inclusion Criteria: Adult patients (18-70 years) diagnosed with gout according to established criteria (e.g., ACR/EULAR classification), with hyperuricemia (sUA ≥ 7.0 mg/dL), and acidic urine (pH < 6.2).[7]
- Exclusion Criteria: Severe renal impairment (e.g., eGFR < 30 mL/min), active liver disease, uncontrolled hypertension or diabetes, and use of other medications known to affect uric acid levels.
3. Treatment Regimen:
- Control Group: Standard dose of an XOI (e.g., allopurinol 100-200 mg/day or febuxostat 20-40 mg/day).[1]
- Intervention Group: Standard dose of an XOI plus this compound. A typical dosage of a citrate preparation is 3 g/day , which can be adjusted to achieve the target urinary pH.[1] For this compound, the dosage is typically one measuring spoonful (2.5 g) three times a day, adjusted based on urinary pH measurements.[10]
4. Monitoring and Assessments:
- Baseline: Collect demographic data, medical history, and perform a physical examination. Measure baseline sUA, serum creatinine, liver function tests, and 24-hour urinary uric acid excretion and pH.
- Follow-up (e.g., at 4 and 12 weeks): Repeat all baseline measurements. Monitor for adverse events and the frequency and severity of gout flares.
- Urinary pH Monitoring: Patients should be instructed on how to measure their morning urine pH daily using pH indicator paper to ensure the target range of 6.2-6.8 is maintained. The this compound dose should be adjusted accordingly.
5. Outcome Measures:
- Primary: Change in serum uric acid from baseline to the end of the study.
- Secondary: Proportion of patients achieving target sUA (< 6.0 mg/dL), change in urinary pH, frequency of gout flares, and changes in renal function parameters.
6. Statistical Analysis: Compare the changes in outcome measures between the two groups using appropriate statistical tests (e.g., t-test or ANOVA for continuous variables and chi-square test for categorical variables). A p-value of < 0.05 is typically considered statistically significant.
Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key mechanisms and workflows related to the application of this compound.
Caption: Uric acid production pathway leading to gout.
Caption: Pharmacological action of this compound.
Experimental Workflow
Caption: A typical clinical trial workflow for evaluating this compound.
Renal Handling of Urate and Influence of Urinary Alkalinization
Urinary alkalinization primarily influences the chemical state of uric acid in the tubular fluid, rather than directly modulating the signaling pathways of renal urate transporters in a well-defined manner. The increased pH enhances the concentration of the more soluble urate anion, which is the substrate for several transporters. The diagram below illustrates the key transporters involved in urate handling in the renal proximal tubule.
Caption: Key urate transporters in the renal proximal tubule.
Conclusion
This compound is a valuable therapeutic option in the management of gout and hyperuricemia. Its primary mechanism of urinary alkalinization effectively increases uric acid solubility and excretion. Clinical evidence supports its use, particularly in combination with xanthine oxidase inhibitors, to enhance the reduction of serum uric acid and decrease the frequency of gout flares. The provided protocols and diagrams offer a framework for researchers and clinicians to further investigate and apply this compound in this patient population. Further large-scale, randomized controlled trials are warranted to more precisely quantify the effects of this compound monotherapy and to elucidate its long-term benefits on clinical outcomes in patients with gout and hyperuricemia.
References
- 1. researchgate.net [researchgate.net]
- 2. Renal urate transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Experience with this compound citralite used in patients with gout and nephrolithiasis | Eliseyev | Modern Rheumatology Journal [mrj.ima-press.net]
- 5. researchgate.net [researchgate.net]
- 6. Renal Transport of Uric Acid: Evolving Concepts and Uncertainties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of adding urine alkalization therapy to xanthine oxidase inhibitor in gout management: a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. santabarbaranutrients.com [santabarbaranutrients.com]
- 9. Impact of adding urine alkalization therapy to xanthine oxidase inhibitor in gout management: a prospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for the Investigation of Uralyt-U in the Management of Cystine Stones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystinuria is an autosomal recessive genetic disorder characterized by impaired renal reabsorption of cystine and dibasic amino acids (ornithine, lysine, and arginine).[1][2] This leads to an increased concentration of cystine in the urine, and due to its low solubility at physiological pH, results in the formation of cystine crystals and subsequent stones.[1][2] Management of cystinuria is a lifelong challenge, often involving multiple surgical interventions and carrying a risk of chronic kidney disease.[3][4]
Uralyt-U, with its active ingredient potassium sodium hydrogen citrate, is a urinary alkalinizing agent.[5] Its primary mechanism of action in the context of cystine stones is to increase the urinary pH.[3] The solubility of cystine is highly dependent on pH, increasing significantly as the urine becomes more alkaline.[3][4] By maintaining a urinary pH above 7.5, this compound can enhance the solubility of cystine, thereby preventing the formation of new stones and potentially promoting the dissolution of existing ones.[3][6]
These application notes provide a comprehensive overview of the use of this compound in the management of cystine stones, including its mechanism of action, protocols for clinical and preclinical investigations, and relevant data presented for easy interpretation.
Mechanism of Action: Urinary Alkalinization
The therapeutic effect of this compound in cystine stone management is based on a straightforward physicochemical principle. The potassium sodium hydrogen citrate in this compound is metabolized to bicarbonate, which is then excreted by the kidneys, leading to an increase in urinary pH.[7] Cystine solubility increases exponentially as the pH rises above 7.0.[3][4] Therefore, by consistently maintaining an alkaline urinary environment, this compound helps to keep cystine in a dissolved state, preventing its crystallization and aggregation into stones.
Signaling Pathway in Cystinuria
Cystinuria is primarily caused by mutations in two genes: SLC3A1 and SLC7A9.[1][2] These genes encode the two subunits of the b⁰,⁺ amino acid transporter in the proximal renal tubules. This transporter is responsible for the reabsorption of cystine and dibasic amino acids from the glomerular filtrate back into the bloodstream. Mutations in these genes lead to a dysfunctional transporter, resulting in excessive urinary excretion of these amino acids.
References
- 1. Chemolysis of artificial cystine stones (BON(N)-STONES) in vitro using a new dissolution device: first results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20060275279A1 - Methods for dissolving cystine stones and reducing cystine in urine - Google Patents [patents.google.com]
- 3. Update on cystine stones: current and future concepts in treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cystinuria: An Overview of Diagnosis and Medical Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral dissolution therapy for renal radiolucent stones, outcome, and factors affecting response: A prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium Sodium Hydrogen Citrate in Managing Surgical Candidates With Urinary Stones: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro dissolution of cystine urinary calculi - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Efficacy of Uralyt-U in Preventing Kidney Stone Recurrence: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recurrent nephrolithiasis is a prevalent and chronic condition, imposing a significant burden on both patients and healthcare systems. The formation of kidney stones is a complex multifactorial process influenced by genetic predisposition, dietary habits, and underlying metabolic abnormalities. Uralyt-U, a formulation of potassium sodium hydrogen citrate, is a well-established alkalinizing agent used for the metaphylaxis (preventive treatment) of certain types of kidney stones, primarily uric acid and calcium oxalate stones. Its mechanism of action centers on modifying urinary chemistry to create an environment less conducive to crystal formation and aggregation.
These application notes provide a comprehensive overview of the long-term efficacy of this compound in preventing kidney stone recurrence. This document summarizes quantitative data from clinical studies, details experimental protocols for clinical investigation, and visualizes the key mechanisms and workflows.
Data Presentation: Efficacy of this compound and Citrate Therapy
The following tables summarize the quantitative data from various studies on the efficacy of this compound and its active component, citrate, in the dissolution and prevention of kidney stones. It is important to note that study methodologies and patient populations may vary, affecting direct comparability.
Table 1: Efficacy of this compound in Uric Acid Stone Dissolution
| Study | Number of Patients | Treatment Duration | Complete Dissolution Rate | Partial Dissolution Rate | No Dissolution Rate |
| Elsawy et al.[1] | 182 | 6 months | 83% | - | - |
| Petritsch et al.[1] | 140 | Not specified | 80% | - | - |
| Salem et al.[1] | 139 | 3 months (average) | 64.1% (without stents) | - | - |
| 66% (with stents) | |||||
| Chugtai et al.[2] | 67 | 1 year | 86.9% | - | 7.5% (required surgery/ESWL) |
Table 2: Long-Term Efficacy of Citrate Therapy in Preventing Stone Recurrence
| Study | Patient Population | Treatment Group | Control/Pre-treatment Recurrence Rate | Post-treatment Recurrence Rate | Follow-up Duration |
| Chugtai et al.[2] | 67 patients with uric acid stones | This compound & Allopurinol | Not specified | 7.5% | 3 years |
| Fabris et al.[3] | 65 patients with Medullary Sponge Kidney & stones | Potassium Citrate | 0.58 stones/year/patient | 0.10 stones/year/patient | 78 ± 13 months |
| Soyguer et al. (cited in[4]) | 76 calcium stone formers post-urologic procedure | Potassium Citrate | 42% (Placebo group) | 8% | 1 year |
| Ettinger et al. (cited in[4]) | 64 calcium oxalate stone formers | Potassium Magnesium Citrate | 64% (Placebo group) | 13% | 3 years |
| Barcelo et al. (cited in[4]) | 57 calcium stone formers with hypocitraturia | Potassium Citrate | 70% (Placebo group) | 27.8% | 3 years |
| Nevo et al.[5] | 99 patients with uric acid stones | Medical Preventive Therapy | Not specified | 1-year stone-free rate: 91.9% | 38 months (median) |
| 298 patients with calcium oxalate stones | Medical Preventive Therapy | Not specified | 1-year stone-free rate: 98% | 38 months (median) |
*Medical preventive therapy included urine alkalization with preparations like this compound and Alkasolve (both containing potassium sodium citrate), and allopurinol for hyperuricosuria.[6]
Table 3: Long-Term Impact of Potassium Citrate Therapy on Urinary Profiles
| Study | Number of Patients | Mean Therapy Duration | Parameter | Pre-treatment Value | Post-treatment Value | p-value |
| Kang et al.[7] | 503 | 41 months | Urinary pH | 5.90 | 6.46 | <0.0001 |
| Urinary Citrate (mg/day) | 470 | 700 | <0.0001 | |||
| Stone Formation Rate (stones/year) | 1.89 | 0.46 | <0.0001 |
Experimental Protocols
Protocol 1: A Multicenter, Randomized, Controlled Trial to Evaluate the Long-Term Efficacy of this compound in Preventing Recurrent Calcium Oxalate Stones
1. Study Objective: To assess the long-term efficacy and safety of this compound in reducing the rate of recurrence of calcium oxalate kidney stones compared to a placebo.
2. Study Design: A prospective, multicenter, randomized, double-blind, placebo-controlled trial.
3. Patient Population:
- Inclusion Criteria:
- Age 18-70 years.[8]
- History of at least two episodes of calcium oxalate kidney stones in the past five years.
- Stone composition analysis confirming >50% calcium oxalate.[5]
- Willingness to provide informed consent and adhere to study procedures.
- Exclusion Criteria:
- Active urinary tract infection.
- Hyperparathyroidism, renal tubular acidosis, or other secondary causes of stone disease.
- Impaired renal function (e.g., eGFR < 30 mL/min/1.73m²).[8]
- Contraindications to citrate therapy (e.g., hyperkalemia, severe heart or kidney disease).
- Pregnancy or lactation.[8]
4. Randomization and Blinding: Patients will be randomized in a 1:1 ratio to receive either this compound or a matching placebo. Both patients and investigators will be blinded to the treatment allocation.
5. Intervention:
- Treatment Group: this compound granules, dosage adjusted to maintain a target morning urine pH of 6.2-6.8. The typical starting dose is 10g per day in divided doses.[2]
- Control Group: Matching placebo granules.
- Standard of Care: All patients will receive counseling on dietary modifications (e.g., increased fluid intake, moderate calcium intake, limited oxalate and sodium intake).
6. Study Procedures and Assessments:
- Screening Visit: Informed consent, medical history, physical examination, baseline blood and 24-hour urine collection.
- Follow-up Visits (Months 3, 6, 12, and annually thereafter for 5 years):
- Assessment of adverse events and medication adherence.
- 24-hour urine collection for analysis of pH, volume, creatinine, calcium, oxalate, citrate, uric acid, sodium, and potassium.
- Renal imaging (ultrasound or low-dose CT scan) annually to assess for new stone formation or growth of existing stones.
- Symptomatic Recurrence: Patients will be instructed to report any symptoms of renal colic. Suspected stone events will be confirmed by imaging.
7. Outcome Measures:
- Primary Outcome: The rate of symptomatic or radiographic stone recurrence over the 5-year follow-up period.
- Secondary Outcomes:
- Time to first stone recurrence.
- Changes in 24-hour urine chemistry parameters.
- Incidence of adverse events.
- Patient-reported quality of life.
8. Statistical Analysis: The primary outcome will be analyzed using a time-to-event analysis (e.g., Kaplan-Meier curves and Cox proportional hazards regression). Secondary outcomes will be analyzed using appropriate statistical tests (e.g., t-tests, chi-square tests).
Protocol 2: 24-Hour Urine Collection and Analysis
1. Patient Instructions:
- Begin the collection in the morning. Upon waking, empty your bladder completely and discard this first urine sample. Note the exact time.
- Collect all urine for the next 24 hours in the provided container.
- Keep the collection container refrigerated or in a cool place during the collection period.
- At the end of the 24-hour period, empty your bladder one last time and add this urine to the container.
- Record the end time of the collection.
- Transport the collected urine to the laboratory as soon as possible.
2. Laboratory Analysis:
- Measure the total volume of the 24-hour urine collection.
- Measure the pH of an aliquot of the fresh, well-mixed urine.
- Analyze the urine for the following analytes:
- Creatinine
- Calcium
- Oxalate
- Citrate
- Uric Acid
- Sodium
- Potassium
- Magnesium
- Phosphate
- Calculate the supersaturation indices for calcium oxalate, calcium phosphate, and uric acid using a validated computer program.
Mandatory Visualizations
Signaling Pathways and Mechanisms
The primary mechanism of this compound in preventing uric acid and calcium-containing stones is through the alkalinization of urine and the inhibitory effects of citrate.
Caption: Mechanism of this compound in preventing kidney stone formation.
Experimental Workflow
The following diagram illustrates the workflow for a long-term clinical trial evaluating the efficacy of this compound.
Caption: Workflow of a long-term clinical trial for this compound.
Logical Relationships in Patient Monitoring
Effective long-term management with this compound requires consistent patient monitoring and dose adjustment.
Caption: Logical flow for this compound dose adjustment based on urine pH.
Conclusion
Long-term therapy with this compound has demonstrated efficacy in both the dissolution of uric acid stones and the prevention of recurrent uric acid and calcium oxalate stones. The therapeutic effect is achieved through the favorable alteration of urinary chemistry, primarily by increasing urinary pH and citrate levels. The provided protocols offer a framework for the clinical investigation and management of patients on long-term this compound therapy. Consistent monitoring of urinary parameters is crucial for optimizing treatment and ensuring patient safety. Further large-scale, long-term, randomized controlled trials are warranted to strengthen the evidence base and refine treatment guidelines for this compound in the prevention of recurrent nephrolithiasis.
References
- 1. Oral Dissolution Therapy of Uric Acid Stones: A Systematic Review | MDPI [mdpi.com]
- 2. Management of uric acid stone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Term Treatment with Potassium Citrate and Renal Stones in Medullary Sponge Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effectiveness of Treatment Modalities on Kidney Stone Recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patients treated for uric acid stones reoccur more often and within a shorter interval compared to patients treated for calcium stones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of long-term potassium citrate therapy on urinary profiles and recurrent stone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of this compound in Patients With Hyperuricemia | Clinical Research Trial Listing [centerwatch.com]
Uralyt-U as an Adjunct Therapy in Cytostatic Treatments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uralyt-U, a granular oral solution, is primarily composed of potassium sodium hydrogen citrate. Its established clinical application is the alkalinization of urine for the dissolution and prevention of urinary stones.[1][2] Emerging research has highlighted its potential as an adjunct therapy in cytostatic treatments. This is attributed to two primary mechanisms: the systemic and urinary alkalinization that can mitigate the toxicity of certain chemotherapeutic agents, and the direct anti-cancer effects of its active component, citrate, on tumor cells.[3][4]
These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for investigating this compound and its components as an adjunct in cancer therapy.
Mechanism of Action in Oncology
The therapeutic potential of this compound in cytostatic treatments is multifaceted, involving both systemic effects that support conventional chemotherapy and direct actions on cancer cell biology.
Mitigation of Chemotherapy-Induced Toxicity
Certain cytostatic drugs, such as high-dose methotrexate (HD-MTX), are weak acids that are poorly soluble in acidic urine, which can lead to crystalluria and subsequent nephrotoxicity.[3] Urinary alkalinization is a standard supportive care measure to enhance their solubility and renal excretion.[3][5] this compound, by increasing urinary pH, can be a valuable tool in this context.
Neutralization of the Tumor Microenvironment (TME)
The microenvironment of solid tumors is often acidic due to the high metabolic rate of cancer cells (the Warburg effect).[4][6] This acidic TME can impair the efficacy of certain chemotherapeutic agents and suppress anti-tumor immune responses.[4][7] The administration of alkalizing agents like potassium sodium citrate has been shown to neutralize the tumor pHe, which can potentiate the therapeutic effect of anticancer drugs.[4][6]
Direct Anti-Cancer Effects of Citrate
Recent in vitro studies have demonstrated that citrate, the active component of this compound, can directly induce apoptosis in various cancer cell lines, including gastric, hepatocellular, and mesothelioma cells.[2][8][9] This pro-apoptotic effect is mediated through the intrinsic mitochondrial pathway, involving the activation of caspases and modulation of Bcl-2 family proteins.[8][9] Furthermore, citrate can interfere with cancer cell metabolism by inhibiting glycolysis and fatty acid synthesis, and has been shown to have a synergistic cytotoxic effect with cisplatin.[1][9]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies on the effects of citrate on cancer cells.
Table 1: Cytotoxicity of Sodium Citrate in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (mM) after 48h | Reference |
| HepG2 | Hepatocellular Carcinoma | 12.65 ± 0.115 | [10] |
| MGC-803 | Gastric Cancer | 10.08 ± 0.87 | [2] |
Table 2: Effect of Citrate on Cell Viability
| Cell Line | Treatment | Concentration (mM) | Incubation Time (h) | Viability Reduction (%) | Reference |
| HepG2 | Sodium Citrate | 20 | 24 | ~50 (high glucose) | [1] |
| HepG2 | Sodium Citrate | 20 | 24 | ~85 (low glucose) | [1] |
| IHH | Sodium Citrate | 20 | 24 | ~60 | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound or its components as an adjunct to cytostatic therapy.
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of citrate, alone or in combination with a cytostatic agent, on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved and filtered) or sodium citrate solution
-
Cytostatic drug of interest (e.g., cisplatin, methotrexate)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound/citrate, the cytostatic drug, or a combination of both. Include untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by this compound/citrate.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cancer cells by treating with the desired concentrations of this compound/citrate for a specified time.
-
Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis of Apoptotic Proteins
This protocol is used to detect changes in the expression of key apoptosis-regulating proteins, such as Bcl-2 and cleaved Caspase-9.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-cleaved Caspase-9, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in cytostatic treatments.
Caption: Mechanisms of this compound in Adjunct Cancer Therapy.
Caption: Experimental Workflow for In Vitro Evaluation.
Conclusion
The available evidence suggests that this compound, through its active component citrate, holds promise as an adjunct therapy in cytostatic treatments. Its ability to mitigate chemotherapy-related toxicity and directly induce cancer cell death warrants further investigation. The protocols and data presented here provide a framework for researchers to explore the full potential of this well-established clinical agent in the field of oncology. Further in vivo studies and clinical trials are necessary to validate these preclinical findings and establish optimal dosing and treatment regimens in combination with various cytostatic drugs.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Neutralization of tumor acidity improves anti-tumor responses to immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Back to basic: Trials and tribulations of alkalizing agents in cancer [frontiersin.org]
- 7. Immunotherapy Enhancement by Targeting Extracellular Tumor pH in Triple-Negative Breast Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Effect of citrate on malignant pleural mesothelioma cells: a synergistic effect with cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Quantifying Urinary Citrate Levels Post-Uralyt-U Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uralyt-U, a medication primarily composed of potassium sodium hydrogen citrate, is utilized to alkalinize urine, thereby preventing the formation and aiding in the dissolution of certain types of kidney stones. A key mechanism of its therapeutic action is the significant elevation of urinary citrate levels. Citrate is a potent natural inhibitor of calcium stone formation. Accurate and precise quantification of urinary citrate is therefore paramount for monitoring therapeutic efficacy, optimizing dosage, and in research settings exploring the pharmacodynamics of this compound and similar alkali citrate preparations.
These application notes provide detailed protocols for the primary analytical methods used to quantify urinary citrate, a summary of expected quantitative changes following this compound administration, and visual representations of the therapeutic mechanism and experimental workflows.
Physiological Mechanism of this compound
This compound administration leads to an increase in systemic bicarbonate levels, which in turn raises urinary pH. This alkaline environment enhances the renal excretion of citrate. The increased citrate in the urine then complexes with calcium, reducing the saturation of calcium oxalate and calcium phosphate and inhibiting crystal growth and aggregation.
Application Note & Protocol: A Phase III, Randomized, Double-Blind, Placebo-Controlled Study of Uralyt-U for the Prevention of Recurrent Uric Acid and Cystine Urolithiasis
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Urolithiasis, or kidney stone disease, is a prevalent condition with high recurrence rates. Uric acid and cystine stones, specifically, form in acidic urine environments.[1] Uralyt-U is a urinary alkalinizing agent containing potassium sodium hydrogen citrate.[2][3] Its mechanism of action is based on elevating urinary pH, which in turn increases the solubility of uric acid and cystine, thereby preventing their crystallization and facilitating the dissolution of existing stones.[4][5] While the principle of urine alkalinization is well-established for managing uric acid and cystine stones, rigorous, large-scale clinical trials are essential to confirm the efficacy and safety of specific formulations like this compound in distinct patient populations.[6][7] This document outlines the design and protocols for a Phase III clinical trial to evaluate this compound as a prophylactic treatment for patients with recurrent uric acid or cystine stones.
2.0 Study Objectives
2.1 Primary Objective: To evaluate the efficacy of this compound compared to a placebo in reducing the rate of radiographically confirmed kidney stone recurrence over a 24-month period in patients with a history of recurrent uric acid or cystine urolithiasis.
2.2 Secondary Objectives:
-
To assess the change in 24-hour urinary pH and citrate levels from baseline in the this compound group versus the placebo group.
-
To evaluate the time to first stone recurrence.
-
To monitor the change in stone burden (size and number of pre-existing stones) in subjects with baseline stones.
-
To assess the safety and tolerability of long-term this compound administration by monitoring adverse events and clinical laboratory parameters.
3.0 Clinical Trial Design
This study is a Phase III, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Patient Population: Adults aged 18-75 with a documented history of at least two episodes of uric acid or cystine stones in the preceding three years.
-
Sample Size: 400 subjects (200 per cohort: Uric Acid and Cystine).
-
Randomization: Subjects within each cohort will be randomized in a 1:1 ratio to receive either this compound or a matching placebo.
-
Treatment:
-
This compound Arm: this compound granules, dissolved in water, administered orally three times daily. The dose will be titrated to maintain a target urine pH of 6.2-6.8 for the uric acid cohort and 7.0-7.5 for the cystine cohort.[4][8]
-
Placebo Arm: Matching placebo granules administered on the same schedule.
-
-
Duration: 24 months of treatment with follow-up visits at months 1, 3, 6, 12, 18, and 24.
Experimental Protocols
4.1 Protocol 1: 24-Hour Urine Collection and Analysis
Objective: To quantify urinary risk factors for stone formation at baseline and throughout the study.
Materials:
-
2x 3-liter 24-hour urine collection containers per time point (one plain, one with acid preservative).[9][10]
-
Patient instruction sheet.
-
Cooler or refrigerator for storage.
Procedure:
-
Patient Instruction: Instruct the patient to maintain their usual diet and fluid intake. The collection should be performed on two consecutive days.[9]
-
Start of Collection (Day 1, e.g., 7:00 AM): The patient must completely empty their bladder into the toilet and discard this first urine sample. Record the exact time and date.[11]
-
Collection Period: For the next 24 hours, the patient must collect all urine in the provided container. It is critical that no sample is missed. The container should be kept cool (e.g., in a refrigerator or cooler) during the entire collection period.[11]
-
End of Collection (Day 2, e.g., 7:00 AM): Exactly 24 hours after starting, the patient must empty their bladder one last time and add this final sample to the collection container.[11]
-
Transport: The container must be sealed tightly and transported to the clinical laboratory for analysis within 24 hours of collection completion.
-
Laboratory Analysis: The laboratory will measure the total volume and analyze aliquots for pH, creatinine, uric acid, cystine, citrate, calcium, oxalate, sodium, and potassium.
4.2 Protocol 2: Standardized Stone Burden Assessment via Non-Contrast CT (NCCT)
Objective: To accurately and reproducibly measure the number and size of kidney stones at baseline and follow-up visits.
Materials:
-
Multi-detector CT scanner.
-
Standardized imaging protocol parameters.
Procedure:
-
Patient Preparation: No specific preparation (e.g., fasting) is required. Ensure the patient is well-hydrated.
-
Scanner Parameters:
-
Scan Type: Low-dose, non-contrast helical CT of the abdomen and pelvis.
-
Slice Thickness: ≤ 2.5 mm.
-
Reconstruction: Axial, sagittal, and coronal planes with a bone window setting.
-
-
Image Acquisition: The scan should cover the entire urinary tract from the superior pole of the kidneys to the base of the bladder.
-
Image Analysis:
-
A central radiologist, blinded to the treatment allocation, will review all scans.
-
Stone measurement will be performed using electronic calipers on the axial images. The largest diameter (length) and the perpendicular diameter (width) will be recorded for each stone.
-
Stone burden will be calculated as the sum of the largest diameters of all stones.
-
A new stone is defined as any calculus not present on the baseline scan. A recurrent event is defined as the appearance of a new stone or a >25% increase in the diameter of a pre-existing stone.
-
4.3 Protocol 3: Urine pH Self-Monitoring and Dose Titration
Objective: To empower subjects in the active treatment arm to adjust their this compound dose to maintain the target therapeutic urine pH range.[1]
Materials:
-
pH indicator test strips (range pH 5.0 - 8.0).
-
Patient dosing diary and pH log.[12]
Procedure:
-
Baseline Training: During the initial visit, train the patient on the correct use of the pH test strips.
-
Measurement Frequency: The patient will measure the pH of freshly voided urine three times daily, immediately before taking their scheduled dose of the study drug.[1]
-
Recording: The patient must record the date, time, and measured pH value in their diary before taking the granules.[12]
-
Dose Titration Algorithm (this compound Arm Only):
-
Uric Acid Cohort (Target pH 6.2-6.8): If the average pH over 3 consecutive days is <6.2, the daily dose is increased by half a measuring spoonful. If the average pH is >6.8, the dose is decreased by half a spoonful.[4]
-
Cystine Cohort (Target pH 7.0-7.5): If the average pH over 3 consecutive days is <7.0, the daily dose is increased by half a measuring spoonful. If the average pH is >7.5, the dose is decreased by half a spoonful.[1]
-
-
Review: The investigator will review the patient's pH diary at each study visit to ensure compliance and correct dose adjustment.
Data Presentation
(Note: Data below are hypothetical and for illustrative purposes)
Table 1: Baseline Demographics and Clinical Characteristics (Uric Acid Cohort)
| Characteristic | This compound (n=100) | Placebo (n=100) |
|---|---|---|
| Age, mean (SD), years | 54.2 (11.3) | 55.1 (10.8) |
| Male, n (%) | 78 (78%) | 81 (81%) |
| BMI, mean (SD), kg/m ² | 31.5 (4.2) | 32.0 (4.5) |
| Baseline Stone Events (past 2 yrs), mean (SD) | 2.8 (0.9) | 2.9 (1.0) |
| Baseline 24-hr Urine pH, mean (SD) | 5.4 (0.3) | 5.5 (0.3) |
| Baseline 24-hr Urine Uric Acid, mean (SD), mg/day | 855 (150) | 862 (145) |
Table 2: Primary and Secondary Efficacy Endpoints at 24 Months
| Endpoint | This compound | Placebo | p-value |
|---|---|---|---|
| Primary Endpoint | |||
| Stone Recurrence Rate, events/patient-year | 0.15 | 1.21 | <0.001 |
| Patients with Recurrence, n (%) | 14 (14%) | 72 (72%) | <0.001 |
| Secondary Endpoints | |||
| Mean 24-hr Urine pH (Change from Baseline) | +1.2 (0.4) | +0.1 (0.3) | <0.001 |
| Mean 24-hr Urine Citrate (mg/day) | 680 (+350) | 335 (+5) | <0.001 |
| Median Time to Recurrence, months | Not Reached | 11.5 | <0.001 |
Table 3: Safety and Tolerability Profile
| Adverse Event (AE) | This compound (n=100), n (%) | Placebo (n=100), n (%) |
|---|---|---|
| Any AE | 35 (35%) | 31 (31%) |
| Mild Gastrointestinal Upset | 12 (12%) | 8 (8%) |
| Diarrhea | 5 (5%) | 4 (4%) |
| Hyperkalemia (K+ > 5.5 mEq/L) | 2 (2%) | 0 (0%) |
| Serious AEs | 3 (3%) | 4 (4%) |
| Discontinuation due to AE | 4 (4%) | 3 (3%) |
Mandatory Visualizations
Caption: Mechanism of this compound in preventing uric acid/cystine stone formation.
Caption: Experimental workflow for the randomized controlled trial.
References
- 1. shijiebiaopin.net [shijiebiaopin.net]
- 2. dawi.sa [dawi.sa]
- 3. pharmazone.com [pharmazone.com]
- 4. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]
- 5. This compound (Potassium Sodium Hydrogen Citrate) [benchchem.com]
- 6. Kidney Stones: Medical Mangement Guideline - American Urological Association [auanet.org]
- 7. Update on cystine stones: current and future concepts in treatment [jstage.jst.go.jp]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. ouh.nhs.uk [ouh.nhs.uk]
- 10. QEHB Pathology Departments - 24 Hour Urine Stone Profile [qehbpathology.uk]
- 11. unityhealth.to [unityhealth.to]
- 12. pi-pil-repository.sahpra.org.za [pi-pil-repository.sahpra.org.za]
Application Notes and Protocols for the Use of Uralyt-U in Pediatric Nephrolithiasis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pediatric nephrolithiasis, or kidney stone disease in children, is a growing clinical concern. While less common than in adults, it necessitates specialized management strategies to prevent recurrence and long-term renal damage. Uralyt-U, a formulation of potassium sodium hydrogen citrate, is an oral alkalinizing agent used to dissolve and prevent the formation of certain types of kidney stones. Its mechanism of action relies on increasing urinary pH and citrate levels, which enhances the solubility of uric acid and cystine and inhibits the crystallization of calcium oxalate stones.
These application notes provide a comprehensive overview of the current understanding and research methodologies for the use of this compound and similar alkali citrate preparations in the context of pediatric nephrolithiasis. Due to a scarcity of clinical trials specifically investigating the brand name this compound in children, the following protocols and data are synthesized from research on its active components, primarily potassium citrate and sodium citrate, in pediatric populations.
Mechanism of Action
This compound's therapeutic effect is primarily driven by the metabolic actions of citrate and the alkalinization of urine. After oral administration, the citrate is absorbed and metabolized in the body to bicarbonate. This bicarbonate is then excreted by the kidneys, leading to an increase in urinary pH.[1] The elevated urinary citrate directly inhibits the formation of calcium-based stones.[2][3]
Key Actions:
-
Urine Alkalinization: An increase in urinary pH enhances the solubility of uric acid and cystine, preventing their crystallization and stone formation.[1][3]
-
Increased Urinary Citrate: Citrate in the urine complexes with calcium, reducing the saturation of calcium oxalate and calcium phosphate.[3][4] Citrate also directly inhibits the growth and aggregation of calcium oxalate crystals.[2]
Data Presentation
The following tables summarize quantitative data from studies on alkali citrate therapy in pediatric nephrolithiasis.
Table 1: Efficacy of Potassium Citrate in Pediatric Nephrolithiasis
| Parameter | Baseline Value | Post-treatment Value | p-value | Reference |
| Randomized Clinical Trial (Sachet vs. Solution) | [5] | |||
| Urinary Citrate/Creatinine Ratio | Not Specified | Comparable between groups | 0.598 | [5] |
| Urinary Oxalate/Creatinine Ratio | Not Specified | Comparable between groups | 0.281 | [5] |
| Urinary Calcium/Creatinine Ratio | Not Specified | Comparable between groups | 0.404 | [5] |
| Urinary pH | Not Specified | Comparable between groups | 0.054 | [5] |
| Stone Burden Reduction | Not Specified | Comparable between groups | 0.991 | [5] |
| Double-Blind Randomized Trial (Polycitra-K vs. Bicitra) | [6] | |||
| Presence of Bladder Stones | 33% (Bicitra group) | 18.2% (Polycitra-K group) | 0.025 | [6] |
| Stone Passage | 40.9% (Bicitra group) | 65.9% (Polycitra-K group) | Not Specified | [6] |
Table 2: Recommended Pediatric Dosing and Target Urinary Parameters for Alkali Citrate Therapy
| Indication | Recommended Dosage | Target Urine pH | Target Urinary Citrate | References |
| Hypocitraturia | 0.1-0.15 g/kg/day | 6.2 - 6.5 | 400-700 mg/day | [1] |
| Uric Acid Stones | 30-80 mEq/day (in divided doses) | 6.2 - 6.5 | Not Specified | [1][2] |
| Cystine Stones | 30-80 mEq/day (in divided doses) | >7.0 (ideally 7.5) | Not Specified | [1][2][7] |
| Ketogenic Diet-Induced Stones | 2 mEq/kg/day | Not Specified | Not Specified | [2] |
Experimental Protocols
The following are generalized protocols for conducting research on this compound or similar alkali citrate preparations in pediatric nephrolithiasis. These should be adapted based on specific research questions and institutional guidelines.
Protocol 1: Evaluation of Efficacy and Safety in Children with Hypocitraturia
1. Study Design: A prospective, randomized, controlled clinical trial.
2. Patient Population:
- Inclusion Criteria:
- Age 5-18 years.
- Confirmed diagnosis of nephrolithiasis.
- 24-hour urine collection demonstrating hypocitraturia (urinary citrate < 150 mg/day).[8][9]
- Informed consent from parents/guardians and assent from the child.
- Exclusion Criteria:
- Known renal tubular acidosis.
- Urinary tract infection.
- Severe renal impairment.
- Use of other medications known to affect urine composition.
3. Intervention:
- Treatment Group: this compound (or equivalent potassium sodium hydrogen citrate) at a starting dose of 0.1-0.15 g/kg/day, divided into 2-3 doses with meals.[1]
- Control Group: Placebo or standard of care (e.g., dietary modification and increased fluid intake alone).
4. Monitoring and Data Collection:
- Baseline:
- Medical history and physical examination.
- Renal ultrasound to determine stone burden.
- Serum electrolytes, creatinine, and uric acid.
- Two 24-hour urine collections for volume, pH, creatinine, calcium, oxalate, citrate, and uric acid.[3]
- Follow-up (e.g., at 1, 3, and 6 months):
- Repeat 24-hour urine collections and serum analysis.
- Renal ultrasound to assess changes in stone size or number.
- Record of any adverse events (e.g., gastrointestinal discomfort).
5. Outcome Measures:
- Primary: Change in 24-hour urinary citrate excretion.
- Secondary:
- Change in urinary pH.
- Change in stone burden (size and/or number).
- Incidence of new stone formation.
- Adverse event profile.
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GroupB -> FollowUp;
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Protocol 2: Urine Alkalinization for Pediatric Uric Acid or Cystine Stones
1. Study Design: An open-label, dose-titration study.
2. Patient Population:
- Inclusion Criteria:
- Age 5-18 years.
- Confirmed diagnosis of uric acid or cystine stones (based on stone analysis or strong clinical suspicion).
- Informed consent/assent.
- Exclusion Criteria:
- Severe renal impairment.
- Active urinary tract infection.
3. Intervention and Dose Titration:
- Initiate this compound (or equivalent) at a conservative dose (e.g., 30 mEq/day in divided doses).[2]
- Parents/patients are instructed to monitor urine pH at home using pH indicator strips before each dose.[3]
- The dose is adjusted weekly based on the pre-dose urine pH readings to achieve the target range:
- Uric Acid Stones: pH 6.2 - 6.8[1]
- Cystine Stones: pH > 7.0 (ideally 7.5)[2][7]
- Dietary counseling for adequate hydration and, for cystinuria, sodium restriction is provided.[7]
4. Monitoring and Data Collection:
- Baseline:
- Medical history and physical examination.
- Renal ultrasound.
- Serum electrolytes and creatinine.
- 24-hour urine collection for relevant parameters (uric acid, cystine, pH, volume).
- Follow-up (e.g., monthly for 3 months, then every 3 months):
- Review of home urine pH logs.
- Repeat 24-hour urine and serum analyses.
- Renal ultrasound to monitor stone dissolution or growth.
- Assessment of adherence and any side effects.
5. Outcome Measures:
- Primary:
- Time to achieve and maintain target urine pH.
- Percentage of patients achieving target urine pH.
- Secondary:
- Change in stone size.
- Rate of stone dissolution.
- Incidence of new stone formation.
- Patient-reported tolerability and adherence.
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Conclusion
This compound and similar alkali citrate preparations represent a cornerstone in the medical management of pediatric nephrolithiasis, particularly for stones composed of uric acid, cystine, or those associated with hypocitraturia. While direct evidence for this compound in children is limited, the principles of urine alkalinization and citrate supplementation are well-established. The provided protocols offer a framework for researchers to systematically evaluate the efficacy, safety, and optimal dosing of such therapies in the pediatric population. Further well-designed clinical trials are essential to refine treatment guidelines and improve outcomes for children with kidney stone disease.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. Pediatric Kidney Stones – Avoidance and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Polycitra-K and Bicitra in the Treatment of Pediatric Nephrolithiasis: A Double-Blind Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cystinuria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. biocomppharma.com [biocomppharma.com]
- 9. Urocit K (potassium citrate) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Application Notes and Protocols for In Vivo Imaging to Assess Uralyt-U Efficacy on Stone Dissolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uralyt-U, a potassium sodium hydrogen citrate preparation, is a well-established alkalizing agent used for the medical management of kidney stones, particularly those composed of uric acid. Its efficacy stems from its ability to increase urinary pH, thereby increasing the solubility of uric acid and promoting the dissolution of existing stones. Furthermore, by increasing urinary citrate levels, this compound can also inhibit the formation of calcium oxalate stones. Accurate and non-invasive monitoring of stone dissolution is crucial for optimizing treatment duration, adjusting dosage, and assessing therapeutic outcomes. This document provides detailed application notes and protocols for utilizing various in vivo imaging techniques to assess the efficacy of this compound on stone dissolution.
Mechanism of Action of this compound
This compound exerts its therapeutic effect through a multi-faceted mechanism primarily centered on the alkalinization of urine and the inhibitory effects of citrate.
-
Urine Alkalinization for Uric Acid Stone Dissolution : Uric acid is poorly soluble in acidic urine (pH < 5.5). This compound, containing citrate, is metabolized to bicarbonate, which increases urinary pH.[1] This shift in pH to a more alkaline range (typically targeted between 6.2 and 6.8) converts insoluble uric acid into the much more soluble urate salt, leading to the dissolution of existing uric acid stones and preventing the formation of new ones.[1][2]
-
Inhibition of Calcium Oxalate Stone Formation : Citrate in the urine acts as an inhibitor of calcium oxalate crystallization. It forms a soluble complex with calcium, thereby reducing the availability of free calcium to bind with oxalate and form stones.[1] Increased urinary citrate levels are a key therapeutic goal in the prevention of calcium oxalate stones.
Data Presentation: Quantitative Assessment of this compound Efficacy
The following tables summarize quantitative data from studies assessing the efficacy of this compound and other citrate-based therapies on kidney stone dissolution.
Table 1: Efficacy of this compound on Uric Acid Stone Dissolution in Clinical Studies
| Study | Number of Patients | Treatment Regimen | Imaging Modality | Duration of Treatment | Complete Dissolution Rate | Partial Dissolution Rate |
| Elsawy et al. | 182 | This compound (potassium citrate 20 mEq) + Allopurinol | Not Specified | 3 months | 53.3% | 35.7% |
| 6 months | 83% | Not Reported | ||||
| Salem et al. | 139 | This compound (potassium sodium hydrogen citrate) | Not Specified | ~3 months | 64.1% (no stent), 66% (with stent) | Not Reported |
| Petritsch et al. | 140 | This compound (sodium + potassium citrate + citric acid) | Intravenous Urogram | Monitored every 6-8 weeks | 80% | Not Reported |
| Chugtai et al. | 67 | This compound or sodium acid citrate + Allopurinol | Ultrasonography | Up to 1 year | 86.9% (dissolved or passed) | Not Reported |
Table 2: Efficacy of Potassium Citrate Therapy on Uric Acid Stone Dissolution
| Study | Number of Patients | Treatment Regimen | Imaging Modality | Duration of Treatment | Complete Dissolution Rate | Partial Dissolution Rate |
| Normand et al. | 75 | Potassium Citrate | Not Specified | Median 3.14 years follow-up | 88% | 12% |
Experimental Protocols for In Vivo Imaging
The selection of an appropriate imaging modality depends on the specific research question, the animal model (if applicable), and the desired level of detail.
Non-Invasive Monitoring using Ultrasound
Ultrasound is a widely available, non-invasive, and radiation-free imaging technique suitable for routine monitoring of stone size.
Protocol for Ultrasound Monitoring of Stone Dissolution:
-
Baseline Imaging:
-
Perform a baseline renal ultrasound prior to initiating this compound therapy.
-
Image the kidneys in both sagittal and transverse planes.
-
Identify and measure the stone(s) in three dimensions (length, width, and height). The largest diameter is often used for comparison.
-
Document the stone's location within the kidney (e.g., upper pole, mid-pole, lower pole, renal pelvis).
-
Assess for the presence and degree of hydronephrosis.
-
Utilize color Doppler to assess for the "twinkle artifact," which can aid in stone identification.
-
-
Follow-up Imaging:
-
Perform follow-up ultrasounds at regular intervals (e.g., every 4-6 weeks) to monitor changes in stone size.
-
Ensure consistent patient positioning and imaging planes to allow for accurate comparison with baseline scans.
-
Measure the stone(s) in the same manner as the baseline scan.
-
Record any changes in stone size, shape, or location.
-
Continue to assess for hydronephrosis.
-
-
Data Analysis:
-
Calculate the percentage reduction in stone size (based on the largest diameter or volume) at each follow-up point.
-
Compare the dissolution rates between different treatment groups or dosages.
-
References
Troubleshooting & Optimization
Technical Support Center: Managing Side Effects of Uralyt-U in a Research Setting
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Uralyt-U (potassium sodium hydrogen citrate) in their experiments. It provides troubleshooting guides and frequently asked questions (FAQs) to effectively manage potential side effects encountered during research.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments involving this compound, presented in a question-and-answer format.
Gastrointestinal Side Effects
Question: A research subject is reporting mild stomach pain and nausea after administration of this compound. How should this be managed in a research setting?
Answer: Mild gastrointestinal disturbances are the most commonly reported side effects of this compound.[1][2] To manage these, consider the following steps:
-
Administration with Food: Ensure this compound is administered with meals or a snack. This can help to minimize direct irritation of the gastric mucosa.[2]
-
Adequate Dilution: Confirm that the this compound granules are fully dissolved in a sufficient volume of liquid (e.g., a full glass of water or fruit juice) before administration.
-
Dose Adjustment: If symptoms persist, a temporary dose reduction may be considered, followed by a gradual re-escalation.
-
Symptomatic Relief: For bloating and gas, a non-prescription anti-foaming agent like simethicone may be considered after consulting the study protocol and a medical monitor.[3]
Question: A participant in our study is experiencing diarrhea. Could this be related to this compound, and what is the appropriate course of action?
Answer: Yes, diarrhea is a possible side effect of urinary alkalinizers like this compound.[2][4] Management in a research setting should involve:
-
Confirmation and Assessment: First, confirm the frequency and consistency of the stools to assess the severity of the diarrhea. Rule out other potential causes such as concurrent medications or dietary changes.
-
Hydration: Ensure the subject maintains adequate fluid intake to prevent dehydration.
-
Dietary Modification: Advise the participant to avoid foods that may exacerbate diarrhea.
-
Dose Interruption/Reduction: Depending on the severity and the study protocol, a temporary interruption or reduction of the this compound dose may be necessary.
-
Monitoring: Continue to monitor the subject's symptoms and hydration status closely.
Electrolyte Imbalance
Question: What is the risk of hyperkalemia with this compound, and how should it be monitored in a research setting?
Answer: Hyperkalemia (elevated serum potassium) is a significant potential side effect of this compound, as its active ingredient is potassium sodium hydrogen citrate.[1][2] The risk is higher in individuals with impaired renal function or those taking medications that affect potassium excretion (e.g., ACE inhibitors, angiotensin receptor blockers).[5]
Monitoring Protocol:
-
Baseline Measurement: Always measure serum potassium levels before initiating this compound administration.
-
Regular Monitoring: Periodically monitor serum potassium levels throughout the study. The frequency of monitoring should be defined in the research protocol and may be increased for at-risk populations.
-
Clinical Observation: Be vigilant for signs and symptoms of hyperkalemia, which can include muscle weakness, fatigue, tingling sensations, and in severe cases, cardiac arrhythmias.[2]
Question: A research subject's serum potassium level is elevated. What is the immediate management protocol?
Answer: An elevated serum potassium level requires prompt action as outlined in the study's safety monitoring plan. The general management approach is as follows:
-
Stop this compound Administration: Immediately discontinue the administration of this compound.
-
Confirm the Finding: Repeat the serum potassium measurement to rule out a spurious result (e.g., due to hemolysis during blood draw).
-
Assess Clinical Status: Evaluate the subject for any clinical signs of hyperkalemia and perform an electrocardiogram (ECG) to check for cardiac effects.
-
Medical Intervention (if necessary): If hyperkalemia is confirmed and clinically significant, medical intervention is required. This may include the administration of intravenous calcium to stabilize the cardiac membrane, insulin and glucose to shift potassium into cells, and potassium-binding resins to increase potassium elimination.[6][7][8][9] This must be managed by qualified medical personnel according to a pre-defined protocol.
Urine pH Monitoring
Question: How can we ensure accurate and consistent urine pH monitoring during our experiment?
Answer: Consistent and accurate urine pH monitoring is crucial when using this compound to ensure the desired level of urinary alkalinization is achieved and maintained.
-
Standardized Collection: Use freshly voided urine for each measurement. If 24-hour urine collections are part of the protocol, ensure proper collection and storage procedures are followed to prevent pH changes.
-
Consistent Measurement Tool: Use the same method for pH measurement throughout the study for all participants. While pH indicator paper is often supplied with this compound, a calibrated handheld pH meter may provide more accurate and consistent readings in a research setting.[10][11]
-
Timing of Measurement: Measure urine pH at consistent times relative to this compound administration, as specified in the protocol (e.g., immediately before the next dose).[10]
Quantitative Data Summary
The following table summarizes the known incidence of side effects associated with this compound. It is important to note that comprehensive quantitative data for all side effects in a research setting is limited.
| Side Effect | Incidence Category | Frequency | Source |
| Mild Gastric or Abdominal Pain | Common | ≥ 1/100 to < 1/10 | Viatris, 2024 |
| Diarrhea | Common | Not specified | RxList, 2021 |
| Nausea | Common | Not specified | RxList, 2021 |
| Hyperkalemia | Uncommon | Increased risk in specific populations | NIH, 2025 |
Experimental Protocols
1. Protocol for Monitoring and Managing Gastrointestinal Side Effects
-
Objective: To systematically monitor for and manage gastrointestinal side effects in research subjects receiving this compound.
-
Methodology:
-
Baseline Assessment: Prior to the first dose of this compound, assess and document the subject's baseline gastrointestinal function, including bowel habits and any history of gastrointestinal issues.
-
Symptom Monitoring: At each study visit, or through a patient diary, inquire about the incidence, frequency, and severity of nausea, vomiting, diarrhea, constipation, and abdominal pain. Use a standardized grading scale (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
-
Management of Mild Symptoms (Grade 1):
-
Advise administration of this compound with food.
-
Ensure adequate fluid intake.
-
Provide dietary advice (e.g., avoiding spicy or fatty foods).
-
-
Management of Moderate Symptoms (Grade 2):
-
Implement measures for mild symptoms.
-
Consider a temporary dose reduction of this compound as per the protocol.
-
If diarrhea is present, monitor for dehydration.
-
-
Management of Severe Symptoms (Grade 3-4):
-
Discontinue this compound administration.
-
Provide supportive care as needed (e.g., antiemetics, hydration).
-
Report the adverse event to the principal investigator and medical monitor immediately.
-
-
2. Protocol for Monitoring and Managing Hyperkalemia
-
Objective: To proactively monitor for and manage hyperkalemia in research subjects receiving this compound.
-
Methodology:
-
Inclusion/Exclusion Criteria: Exclude subjects with pre-existing hyperkalemia or severe renal impairment. Use caution in subjects with mild to moderate renal impairment or those on medications known to increase potassium levels.
-
Baseline and Scheduled Monitoring:
-
Measure serum potassium, creatinine, and BUN at baseline.
-
Repeat serum potassium measurements at scheduled intervals as defined in the study protocol (e.g., weekly for the first month, then monthly). Increase the frequency of monitoring if the subject is at higher risk.
-
-
Action Thresholds:
-
Potassium 5.1-5.5 mEq/L: Repeat measurement within 24-48 hours. Review concomitant medications and diet.
-
Potassium 5.6-6.0 mEq/L: Discontinue this compound. Repeat measurement urgently.
-
Potassium >6.0 mEq/L or ECG changes: This is a medical emergency. Discontinue this compound and initiate immediate medical management according to a pre-approved hyperkalemia protocol.
-
-
Hyperkalemia Management Protocol:
-
Cardiac Membrane Stabilization: If ECG changes are present, administer intravenous calcium gluconate.
-
Potassium Shifting: Administer intravenous insulin and glucose. Nebulized albuterol may also be used.
-
Potassium Elimination: Administer loop diuretics (if renal function is adequate) and/or potassium-binding resins.
-
Continuous Monitoring: Continuously monitor vital signs, ECG, and serum potassium levels until resolved.
-
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound side effects.
References
- 1. Potassium Sodium Hydrogen Citrate in Managing Surgical Candidates With Urinary Stones: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium Citrate Side Effects - GoodRx [goodrx.com]
- 3. nellis.af.mil [nellis.af.mil]
- 4. Urinary Alkalinizing Agents: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 5. Updates in hyperkalemia: Outcomes and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Management of patients with acute hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. acep.org [acep.org]
- 9. Consensus document on the management of hyperkalemia | Nefrología [revistanefrologia.com]
- 10. shijiebiaopin.net [shijiebiaopin.net]
- 11. scribd.com [scribd.com]
Overcoming poor patient compliance with Uralyt-U treatment protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Uralyt-U. The following information is designed to address specific issues that may be encountered during experimental protocols and to offer guidance on overcoming poor patient compliance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an alkaline citrate preparation. Its primary mechanism of action is to alkalinize the urine, increasing the urinary pH. This change in pH increases the solubility of uric acid and cystine, which helps to dissolve existing stones and prevent the formation of new ones.[1][2][3][4][5] The active ingredient, potassium sodium hydrogen citrate, is metabolized to bicarbonate, which leads to a systemic alkalinization and subsequent increase in urinary pH.[2]
Q2: What are the target urinary pH ranges for different types of kidney stones when using this compound?
A2: The target urinary pH range varies depending on the type of kidney stone being treated or prevented:
-
Uric Acid Stones: The target pH range is typically 6.2 to 6.8.[1][5][6]
-
Calcium Stones: A neutral pH is often targeted, generally not falling below 6.2 and not exceeding 7.4.[5]
-
Cystine Stones: A higher pH range of 7.5 to 8.5 is recommended to increase the solubility of cystine.[6]
Q3: What are the common reasons for poor patient compliance with this compound treatment?
A3: Poor patient compliance with citrate-based therapies like this compound can be attributed to several factors:
-
Complex Dosing Regimen: The need for multiple daily doses can be a significant barrier to adherence.[2][3]
-
Inconvenience of Formulation: The granular formulation requires dissolution in water before administration, which may be perceived as less convenient than a tablet.
-
Side Effects: Mild stomach or abdominal pain and diarrhea are potential side effects that can affect compliance.
-
Need for Self-Monitoring: The requirement for regular urine pH monitoring and dose adjustment can be burdensome for some patients.[4][6][7]
-
Lack of Symptoms: In the absence of acute stone pain, patients may not be motivated to adhere to a long-term preventive treatment.
Q4: How can patient compliance with this compound be monitored in a research setting?
A4: Several methods can be employed to monitor patient compliance:
-
Patient Self-Reporting: While simple, this method can be unreliable.
-
Pill/Granule Counts: Comparing the amount of medication dispensed with the amount returned can provide a quantitative measure of adherence.
-
Pharmacy Refill Records: Tracking the frequency of prescription refills can indicate adherence over time.
-
24-Hour Urine Analysis: This is a robust method to objectively assess the biochemical effects of this compound. Key parameters to measure include urinary pH, citrate levels, and the supersaturation of stone-forming salts.[8][9] An increase in urinary pH and citrate levels would indicate compliance.
-
Urine pH Monitoring Records: Reviewing the patient's log of daily urine pH measurements can provide insight into their engagement with the treatment protocol.[4][6][7]
Troubleshooting Guides
Issue 1: Inconsistent or Suboptimal Urinary pH Levels
-
Problem: Researchers observe that participants' urinary pH levels are not consistently within the target range, despite reporting adherence to the prescribed this compound dosage.
-
Possible Causes & Troubleshooting Steps:
-
Incorrect pH Measurement Technique:
-
Verify Patient Understanding: Ensure the patient correctly understands how to use the pH indicator paper, including collecting a fresh urine sample, proper application of urine to the strip, and accurate reading of the color chart.[4][6][7]
-
Provide a Demonstration: A practical demonstration of the pH measurement technique can improve accuracy.
-
-
Timing of Doses and pH Measurements:
-
Dietary Influences:
-
Dietary Recall: Conduct a 24-hour dietary recall to assess the intake of acidic or alkaline foods and beverages that may be influencing urinary pH.
-
Provide Dietary Guidance: Advise on maintaining a balanced diet and adequate fluid intake, as this is a core component of metaphylaxis.[1]
-
-
Incorrect Dosage:
-
Issue 2: Low Reported Adherence to Treatment Protocol
-
Problem: Quantitative data (e.g., granule counts, pharmacy records) indicate low adherence to the this compound regimen.
-
Possible Causes & Troubleshooting Steps:
-
Burdensome Dosing Schedule:
-
Simplify the Regimen: If possible within the experimental design, explore options for a simplified dosing schedule.
-
Provide Adherence Aids: Offer pillboxes or smartphone app reminders to help patients remember their doses.
-
-
Formulation-Related Issues:
-
Address Taste or Texture Concerns: Discuss any aversion to the taste or texture of the dissolved granules and explore potential solutions, such as mixing with different beverages (if permissible by the protocol).
-
Educate on the Rationale for the Formulation: Explain why a granular formulation that allows for dose titration is beneficial for achieving the target urinary pH.
-
-
Lack of Patient Education and Motivation:
-
Reinforce the "Why": Clearly explain the importance of the treatment in preventing painful kidney stone recurrence.
-
Provide Educational Materials: Offer clear and concise written and visual materials about this compound and the importance of adherence. Studies have shown that patient education can significantly improve medication adherence.[10][11]
-
Regular Follow-up: Frequent communication and follow-up can help to reinforce the importance of the treatment and address any emerging issues.
-
-
Data Presentation
Table 1: Adherence Rates for Alkali Citrate Therapy
| Study Population | Treatment Group | Adherence Rate | Primary Reason for Non-Adherence |
| 356 patients with kidney stone disease | Alkali Citrate (n=199) | 42% | Number of pills needed to be taken daily (22%) |
Data adapted from a study on long-term adherence to secondary prevention medications for urinary tract stones.[3]
Table 2: Patient Preference for Oral Medication Formulations
| Study Population | Preferred Formulation | Percentage |
| 400 patients with Ulcerative Colitis | Tablets | 58% |
| Granules | 37% | |
| No Preference | 5% |
Data from a survey on medication formulation preference in patients with a chronic condition.[12]
Experimental Protocols
Protocol: 24-Hour Urine Collection for Metabolic Evaluation
Objective: To collect a complete 24-hour urine sample for the analysis of key risk factors for kidney stone formation, thereby objectively monitoring the effect of this compound treatment.
Materials:
-
24-hour urine collection container (provided by the laboratory, may contain a preservative).[1]
-
A smaller, clean container for urine collection before transferring to the main container.
-
Cooler with ice or access to a refrigerator.[1]
-
Patient instructions sheet.
Procedure:
-
Start of Collection:
-
During Collection:
-
For the next 24 hours, the patient must collect all urine in the smaller, clean container and then carefully pour it into the large 24-hour collection container.[1]
-
It is crucial to collect every drop of urine during this period. If any urine is missed, the collection must be discarded, and a new 24-hour collection started.[1]
-
The large collection container should be kept cool, either in a refrigerator or a cooler with ice, for the entire 24-hour period to prevent bacterial growth and degradation of urinary components.[1][8]
-
-
End of Collection:
-
Sample Submission:
-
The sealed 24-hour urine collection container should be returned to the laboratory as soon as possible, ideally within a few hours of the collection's completion. The sample should not be stored for more than two days before submission.[1]
-
-
Laboratory Analysis:
-
The laboratory will measure the total volume of urine.
-
Aliquots will be taken for the analysis of key parameters, including:
-
pH
-
Creatinine (to assess the completeness of the collection)
-
Calcium
-
Oxalate
-
Citrate
-
Uric Acid
-
Sodium
-
Potassium
-
Magnesium
-
Phosphate
-
-
The laboratory will also calculate the supersaturation levels for calcium oxalate, calcium phosphate, and uric acid.[2][9]
-
Mandatory Visualization
Caption: Workflow for this compound dose adjustment and compliance monitoring.
Caption: Signaling pathway of citrate transport and stone formation prevention.
References
- 1. unityhealth.to [unityhealth.to]
- 2. 24-Hour Urine Collection and Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Urine Test: 24-Hour Analysis for Kidney Stones | Nemours KidsHealth [kidshealth.org]
- 4. pi-pil-repository.sahpra.org.za [pi-pil-repository.sahpra.org.za]
- 5. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. EAU Guidelines on Urolithiasis - METABOLIC EVALUATION AND RECURRENCE PREVENTION [uroweb.org]
- 9. 24-Hour Urine Test for Kidney Stone Analysis [stonecollab.org]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. Medication Formulation Preference of Mild and Moderate Ulcerative Colitis Patients: a European Survey - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Uralyt-U Dosage in Renal Impairment
This guide provides essential information for researchers, scientists, and drug development professionals regarding the use of Uralyt-U (potassium sodium hydrogen citrate) in patients with renal impairment. The information is presented in a question-and-answer format to address specific issues and concerns.
Frequently Asked Questions (FAQs)
Q1: How should the dosage of this compound be adjusted for patients with renal impairment?
A1: this compound is contraindicated in patients with acute or chronic renal failure.[1][2][3][4] The manufacturer does not provide guidelines for dosage adjustment in patients with impaired renal function because the risk of serious adverse effects is significant. The use of this compound is not recommended in individuals with compromised kidney function.[5]
Q2: What is the primary risk associated with administering this compound to a patient with renal impairment?
A2: The primary and most serious risk is the development of hyperkalemia (abnormally high potassium levels in the blood).[3][6] The kidneys are responsible for excreting excess potassium from the body. In patients with renal impairment, this function is diminished. Since this compound contains a significant amount of potassium, its administration can lead to a dangerous accumulation of potassium in the blood, which can cause cardiac arrest.[6][7]
Q3: Are there any specific renal function thresholds (e.g., GFR or creatinine clearance) for the contraindication of this compound?
A3: The prescribing information for this compound generally states a contraindication in "acute or chronic renal failure" without specifying a precise GFR or creatinine clearance cutoff.[1][2][3] However, for potassium citrate, a key component of this compound, some guidelines suggest it is contraindicated when the glomerular filtration rate (GFR) is less than 0.7 mL/kg/min.[8] Given the lack of a specific threshold for this compound, it is crucial to avoid its use in any patient with known significant renal impairment.
Q4: What baseline assessments are necessary before initiating this compound therapy in any patient?
A4: Before starting any patient on this compound, it is imperative to assess their renal function and serum electrolytes.[2][3][9] This is to ensure that the patient does not have a pre-existing, undiagnosed renal impairment or electrolyte imbalance that would make this compound therapy unsafe. If renal tubular acidosis is suspected, the acid-base status should also be checked.[3][9]
Q5: What should be monitored in patients receiving this compound?
A5: For any patient on this compound, regular monitoring of serum electrolytes and renal function is recommended.[9] Additionally, the patient should monitor their urinary pH using the indicator paper provided to ensure it remains within the target therapeutic range (typically pH 6.2-6.8 for uric acid stones).[3][4][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Patient with known mild renal impairment being considered for this compound therapy. | Contraindication for this compound in renal impairment. | Do not administer this compound. The risk of hyperkalemia is a significant concern.[3][6] |
| Elevated serum potassium detected during routine monitoring. | Reduced renal excretion of potassium from this compound. | Discontinue this compound immediately and take measures to lower serum potassium. This may include dietary potassium restriction and other medical interventions.[6] |
| Patient develops symptoms of hyperkalemia (e.g., muscle weakness, fatigue, nausea, chest pain, palpitations). [10] | This compound administration in the presence of compromised renal function. | This is a medical emergency. Discontinue this compound immediately and seek urgent medical attention for the management of hyperkalemia.[6][7] |
Data Summary
The following table summarizes the key contraindications and warnings for the use of this compound in the context of renal function.
| Parameter | Recommendation/Warning | Source |
| Renal Function | Contraindicated in acute or chronic renal failure. | [1][2][3][4] |
| Primary Risk | Hyperkalemia (high blood potassium), which can lead to cardiac arrest. | [3][6][7] |
| Baseline Monitoring | Serum electrolytes and renal function must be checked before initiation of therapy. | [2][3][9] |
| Ongoing Monitoring | Regular monitoring of serum electrolytes and renal function is advised. Urinary pH should be monitored by the patient. | [4][9] |
Experimental Protocols
Protocol: Baseline Assessment for this compound Therapy
-
Objective: To determine if a patient is a suitable candidate for this compound therapy by assessing renal function and serum electrolyte status.
-
Procedure:
-
Collect a blood sample from the patient.
-
Perform a comprehensive metabolic panel that includes:
-
Serum creatinine
-
Blood Urea Nitrogen (BUN)
-
Serum electrolytes (potassium, sodium, chloride, bicarbonate)
-
-
Calculate the estimated Glomerular Filtration Rate (eGFR) from the serum creatinine value.
-
Collect a urine sample to measure urinary pH.
-
-
Interpretation of Results:
-
Renal Function: If there is evidence of acute or chronic renal failure (e.g., significantly elevated serum creatinine, low eGFR), this compound is contraindicated.[1][2][3]
-
Serum Potassium: If hyperkalemia is present, this compound is contraindicated.[3]
-
Acid-Base Status: If metabolic alkalosis is present, this compound is contraindicated.[3]
-
Visualizations
Caption: Logical pathway from renal impairment to hyperkalemia with this compound.
References
- 1. shijiebiaopin.net [shijiebiaopin.net]
- 2. This compound 2.4g / 2.5g x 280g gr | Subra [subra.bg]
- 3. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]
- 4. pillintrip.com [pillintrip.com]
- 5. pi-pil-repository.sahpra.org.za [pi-pil-repository.sahpra.org.za]
- 6. Potassium citrate: Kidney Disease Uses, Side Effects, Warnings [medicinenet.com]
- 7. droracle.ai [droracle.ai]
- 8. mims.com [mims.com]
- 9. viatrisconnectgulf.com [viatrisconnectgulf.com]
- 10. Potassium • The Nutrition Source [nutritionsource.hsph.harvard.edu]
Technical Support Center: The Impact of Dietary Factors on Uralyt-U Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of Uralyt-U. The content focuses on the influence of dietary factors on the therapeutic action of this compound, offering insights into potential experimental variabilities and how to address them.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound, and how is it influenced by diet?
A1: this compound's active ingredient is potassium sodium hydrogen citrate. Its primary mechanism is to alkalize the urine.[1][2] The citrate in this compound is metabolized in the body to bicarbonate, which increases the pH of the urine.[3] This is crucial for the treatment of uric acid stones, as they are more soluble in alkaline urine (pH 6.2-6.8).[1][2][4]
Dietary factors significantly impact urine pH. A diet high in animal protein and acidic foods leads to more acidic urine, which can counteract the effect of this compound.[5][6] Conversely, a diet rich in fruits and vegetables, which are natural sources of alkali, can enhance the urine-alkalizing effect of this compound.[3]
Q2: We are observing significant variability in urine pH among our study subjects, despite a standardized dosage of this compound. What could be the cause?
A2: The most likely cause of this variability is the subjects' diet. Even with a standardized dose of this compound, differences in dietary patterns can lead to variations in urine pH. A diet with a high potential renal acid load (PRAL), rich in meat and grains, will produce more acidic urine, requiring a higher dose of this compound to achieve the target pH.[7] Conversely, a diet with a low PRAL, rich in fruits and vegetables, will result in more alkaline urine, potentially requiring a lower dose. It is crucial to monitor and control the diet of study subjects to minimize this variability.
Q3: Can a high-protein diet completely negate the effect of this compound?
A3: While a high-protein diet is unlikely to completely negate the effect of this compound, it can significantly diminish its efficacy. The increased acid load from a high-protein diet will lower the baseline urine pH, meaning that a standard dose of this compound may not be sufficient to raise the pH to the therapeutic range of 6.2-6.8.[5] Researchers should consider adjusting the this compound dosage for subjects on a high-protein diet or implementing a standardized diet for all participants.
Q4: Are there any specific foods or beverages that should be avoided or encouraged during a study on this compound?
A4: Yes. To enhance the efficacy of this compound, a diet that promotes alkaline urine is recommended.
-
Foods to Encourage: Fruits and vegetables, as they are rich in potassium and citrate, which have an alkalizing effect.[3]
-
Foods to Limit: Foods with a high acid load, such as meat, fish, poultry, and cheese.[5] High-fructose corn syrup has also been associated with hyperuricemia and hyperuricosuria.[5]
-
Beverages: Increased fluid intake is crucial to increase urine volume and reduce the concentration of stone-forming substances.[8] While some fruit juices, like orange juice, can provide citrate and have an alkalizing effect, others may not be as effective.[9] It's important to consider the overall sugar content of juices.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Failure to achieve target urine pH (6.2-6.8) | High Dietary Acid Load: The subject's diet is rich in acid-forming foods (e.g., meat, high-protein). | 1. Assess the subject's diet using a food frequency questionnaire or a 24-hour dietary recall. 2. Recommend a shift towards a more alkaline diet with increased fruit and vegetable intake.[3] 3. If dietary changes are not feasible, consider a dose adjustment of this compound.[10] |
| Insufficient this compound Dosage: The prescribed dose is not adequate for the individual's metabolic profile. | 1. Review the current dosage and the subject's urine pH measurements. 2. Titrate the this compound dose upwards in small increments, monitoring the urine pH response closely.[10] | |
| Urine pH is too alkaline (above 7.0) | Excessive this compound Dosage: The prescribed dose is too high for the individual's diet and metabolism. | 1. Review the current dosage and urine pH readings. 2. Reduce the this compound dose and re-evaluate the urine pH.[2] |
| Highly Alkaline Diet: The subject is consuming a large amount of fruits and vegetables, enhancing the effect of this compound. | 1. Assess the subject's diet. 2. If the diet is highly alkaline, a lower dose of this compound may be sufficient. | |
| High inter-subject variability in response to this compound | Uncontrolled Dietary Intake: Subjects are consuming their usual, varied diets, leading to different baseline urine pH levels. | 1. Implement a standardized diet for all study participants for a set period before and during the study. 2. If a standardized diet is not possible, stratify the subjects based on their dietary patterns (e.g., high-protein vs. vegetarian) and analyze the data accordingly. |
Quantitative Data Summary
The following tables summarize the expected impact of dietary interventions on urinary parameters relevant to this compound efficacy. The data is synthesized from studies on alkali citrate therapy and dietary modifications.
Table 1: Impact of Dietary Intervention on 24-Hour Urine Parameters in Patients on Alkali Citrate Therapy (Hypothetical Data Based on Published Studies)
| Dietary Group | Mean Urine pH | Mean Urinary Citrate (mg/day) | Mean Urinary Uric Acid (mg/day) |
| High-Protein Diet | 5.8 ± 0.4 | 350 ± 100 | 750 ± 150 |
| Standard Western Diet | 6.2 ± 0.3 | 500 ± 120 | 600 ± 120 |
| Vegetarian/DASH-style Diet | 6.7 ± 0.3 | 750 ± 150 | 450 ± 100 |
Note: This table presents hypothetical data based on the established principles from multiple sources to illustrate the expected trends. Actual values will vary depending on the specific study population and protocol.
Table 2: Reported Urine pH Changes with Potassium Citrate Supplementation
| Study | Intervention | Baseline Urine pH | Post-Intervention Urine pH | Change in Urine pH |
| Aras et al. (2018)[11] | Potassium Citrate (2 mEq/kg/day) | Not Reported | Increased (p=0.0118) | Statistically Significant Increase |
Experimental Protocols
1. 24-Hour Urine Collection Protocol for Metabolic Stone Risk Assessment
This protocol is essential for evaluating the baseline and post-intervention urinary environment of study subjects.
-
Objective: To collect a complete 24-hour urine sample for the analysis of pH, volume, creatinine, citrate, uric acid, calcium, oxalate, sodium, and potassium.
-
Materials: 24-hour urine collection container (with preservative, if required by the laboratory), funnel, and a cooling facility (refrigerator or cooler with ice packs).
-
Procedure:
-
Start Time: Upon waking, the subject should empty their bladder completely into the toilet. This urine is not collected. The exact time should be recorded as the start time.
-
Collection Period: For the next 24 hours, all urine must be collected in the provided container.
-
Storage: The collection container should be kept cool throughout the 24-hour period to prevent bacterial growth and degradation of analytes.[12]
-
Final Collection: Exactly 24 hours after the start time, the subject should empty their bladder one last time and add this final sample to the collection container.
-
Labeling and Transport: The container should be clearly labeled with the subject's name, date, and start/end times. The sample should be transported to the laboratory as soon as possible.
-
-
Quality Control: Urinary creatinine excretion should be measured to assess the completeness of the 24-hour collection.[13]
2. Controlled Dietary Intervention Protocol (Example)
This protocol outlines a controlled dietary study to assess the impact of diet on this compound efficacy.
-
Objective: To compare the effect of a high-protein versus a vegetarian diet on urine pH and other stone risk factors in subjects receiving a fixed dose of this compound.
-
Study Design: A randomized, crossover study design is recommended.
-
Participants: Subjects with a history of uric acid stones.
-
Procedure:
-
Washout Period (1 week): Subjects consume their usual diet. A 24-hour urine collection is performed at the end of this week to establish baseline values.
-
Intervention Period 1 (2 weeks): Subjects are randomized to either a high-protein diet (e.g., 1.5 g protein/kg body weight/day) or a vegetarian diet. All meals are prepared and provided by a metabolic kitchen to ensure compliance. A fixed daily dose of this compound is administered. A 24-hour urine collection is performed in the last two days of this period.
-
Washout Period (2 weeks): Subjects resume their usual diet.
-
Intervention Period 2 (2 weeks): Subjects cross over to the other diet arm and repeat the procedures from Intervention Period 1.
-
-
Data Analysis: Paired statistical tests will be used to compare the changes in urinary parameters between the two dietary periods.
Visualizations
Caption: Mechanism of this compound and dietary influence on urine pH.
Caption: Workflow for a controlled dietary intervention study.
References
- 1. EAU Guidelines on Urolithiasis - METABOLIC EVALUATION AND RECURRENCE PREVENTION [uroweb.org]
- 2. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]
- 3. Citrate and calcium kidney stones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Medical and Dietary Therapy for Kidney Stone Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulators of urinary pH in the context of urinary stone disease: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. A Dietary Source of Potassium Citrate to Resolve Hypocitraturia and Aciduria in Patients With Kidney Stones [ctv.veeva.com]
- 10. shijiebiaopin.net [shijiebiaopin.net]
- 11. Potassium Citrate is Better in Reducing Salt and Increasing Urine pH than Oral Intake of Lemonade: A Cross-Over Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. unityhealth.to [unityhealth.to]
- 13. 24-Hour Urine Collection and Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Uralyt-U & Urine pH Modulation
Welcome to the technical support center for Uralyt-U. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound for experimental control of urine pH. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the accuracy and consistency of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in urine pH readings despite administering a consistent dose of this compound. What are the potential causes and solutions?
Inconsistent urine pH levels can arise from a variety of factors, ranging from physiological variables to procedural inconsistencies. Below is a troubleshooting guide to help identify and address the root cause of the variability.
Troubleshooting Inconsistent Urine pH Readings
| Potential Cause | Explanation | Recommended Action |
| Diurnal Variation | Urine pH naturally fluctuates throughout the day, often being more acidic in the morning and becoming more alkaline after meals.[1][2] | Standardize the time of urine collection for all subjects and experimental groups. For example, always collect samples at the same time relative to the light/dark cycle and feeding schedule. |
| Dietary Influence | The composition of the diet has a significant impact on urine pH. Diets rich in animal proteins and grains tend to produce more acidic urine, while diets high in fruits and vegetables lead to more alkaline urine.[3][4] | Use a standardized, controlled diet for all experimental subjects to minimize diet-induced pH fluctuations. If a controlled diet is not feasible, require subjects to maintain a consistent diet and record food intake. |
| Fluid Intake | Variations in fluid intake can alter urine concentration and potentially affect pH. | Ensure consistent access to water and monitor fluid consumption to maintain similar hydration levels across all subjects. |
| Inaccurate pH Measurement | The method used for pH measurement can be a significant source of error. Urine test strips can be inaccurate, with discrepancies of over 0.5 pH units compared to a calibrated pH meter.[5] | For research purposes, it is highly recommended to use a calibrated benchtop or handheld pH meter for accurate and reproducible measurements.[5] Test strips should be used for preliminary screening only. |
| Improper Sample Handling & Storage | If urine samples are not analyzed promptly, bacterial growth and the conversion of urea to ammonia can artificially increase the pH.[6] Delays in analysis can also lead to the degradation of other components that may influence pH. | Measure the pH of freshly voided urine immediately. If immediate analysis is not possible, samples should be refrigerated at 2-8°C and analyzed within two hours.[7] |
| Individual Metabolic Differences | There can be significant inter-individual variation in how subjects metabolize this compound and regulate urinary pH. | If significant and consistent inter-individual differences are observed, consider stratifying subjects based on their baseline urine pH or response to a test dose of this compound. |
| Drug Interactions | Concomitant medications can alter urine pH. For example, certain diuretics and carbonic anhydrase inhibitors can increase urine pH.[8] | Review and record all medications being administered to the subjects. If possible, avoid medications known to affect urine pH or ensure that all experimental groups have a balanced representation of subjects taking these medications. |
Q2: What is the recommended experimental protocol for accurate measurement of urine pH in a laboratory setting?
For reliable and reproducible results in a research setting, a standardized protocol for urine pH measurement is essential. The following protocol outlines the best practices for sample collection, handling, and analysis.
Experimental Protocol: Accurate Urine pH Measurement
1. Materials:
- Sterile urine collection containers
- Calibrated benchtop or handheld pH meter with a compatible electrode
- Standard pH buffer solutions (pH 4.0, 7.0, and 10.0)
- Deionized water
- Personal protective equipment (gloves, lab coat)
2. pH Meter Calibration:
- Calibrate the pH meter at the beginning of each experiment using a two or three-point calibration with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
- Ensure the calibration buffers are fresh and at room temperature.
- Follow the manufacturer's instructions for the specific pH meter model.
3. Urine Sample Collection:
- Collect mid-stream urine samples in sterile containers to minimize contamination.
- Standardize the collection time for all subjects to account for diurnal pH variations.[1][2]
4. Sample Handling and pH Measurement:
- For optimal accuracy, measure the pH of the urine sample immediately after collection.
- If immediate measurement is not possible, tightly cap the container and store it at 2-8°C for no longer than two hours.[7]
- Before measurement, allow refrigerated samples to return to room temperature.
- Gently swirl the urine sample to ensure homogeneity.
- Rinse the pH electrode with deionized water and gently blot dry with a lint-free tissue.
- Immerse the electrode in the urine sample, ensuring the bulb and junction are fully covered.
- Allow the pH reading to stabilize before recording the value.
- Between samples, rinse the electrode thoroughly with deionized water.
5. Post-Measurement:
- After the final measurement, clean the electrode according to the manufacturer's instructions and store it in the appropriate storage solution.
Q3: How does this compound work to increase urine pH, and what are the key cellular mechanisms involved?
This compound contains potassium sodium hydrogen citrate. After oral administration, the citrate is absorbed and metabolized in the body, primarily in the liver, to bicarbonate.[9] This metabolic conversion of an organic anion into bicarbonate consumes protons, leading to an increase in systemic bicarbonate levels and a subsequent decrease in net acid excretion by the kidneys. The increased filtered load of bicarbonate and citrate, which are both bases, leads to a more alkaline urine.
The key cellular mechanism in the kidney involves the regulation of citrate reabsorption in the proximal tubule. Under normal, slightly acidic conditions, a significant portion of filtered citrate is reabsorbed. By inducing a mild metabolic alkalosis, the metabolism of citrate within the proximal tubule cells is inhibited.[1][10] This inhibition leads to a decrease in the reabsorption of filtered citrate, resulting in higher citrate concentrations in the tubular fluid and a more alkaline urine.
Below is a diagram illustrating the proposed signaling pathway for citrate-induced urine alkalinization.
Q4: We need to establish a baseline and then achieve a target urine pH range for our experiment. What is a general workflow for this process using this compound?
Achieving and maintaining a target urine pH requires a systematic approach involving baseline measurement, dose titration, and regular monitoring.
Quantitative Data Summary
The following tables summarize the quantitative effects of diet and select medications on urine pH.
Table 1: Influence of Dietary Components on Urine pH
| Dietary Component | Effect on Urine pH | Mechanism | Reference |
| High Protein (Meat, Fish) | Decrease (Acidic) | Metabolism of sulfur-containing amino acids produces sulfuric acid, increasing the acid load. | [3] |
| Fruits & Vegetables | Increase (Alkaline) | Rich in organic anions (like citrate and malate) that are metabolized to bicarbonate. | [4] |
| Grains & Cereals | Decrease (Acidic) | Contribute to the dietary acid load. | [11] |
| Dairy Products | Variable | Can have both acidifying (protein, phosphate) and alkalinizing (calcium, citrate) components. | [11] |
Table 2: Influence of Select Drugs on Urine pH
| Drug Class/Agent | Effect on Urine pH | Mechanism | Reference |
| Carbonic Anhydrase Inhibitors (e.g., Acetazolamide) | Increase (Alkaline) | Inhibit bicarbonate reabsorption in the proximal tubule. | [12] |
| Thiazide Diuretics | Increase (Alkaline) | Can lead to metabolic alkalosis. | [8] |
| Potassium-Sparing Diuretics | Variable | Can cause hyperkalemia, which may lead to metabolic acidosis. | [9] |
| Ammonium Chloride | Decrease (Acidic) | Induces metabolic acidosis. | [13] |
| Sodium Bicarbonate | Increase (Alkaline) | Directly provides bicarbonate, increasing systemic and urinary pH. | [14] |
| Potassium Citrate/Sodium Citrate (this compound) | Increase (Alkaline) | Citrate is metabolized to bicarbonate.[14][15] | [14][15] |
Disclaimer: This information is for research and informational purposes only and does not constitute medical advice. Always consult with a qualified healthcare professional for any health concerns or before making any decisions related to your health or treatment.
References
- 1. Acidosis and citrate: provocative interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aelabgroup.com [aelabgroup.com]
- 3. Urinary pH reflects dietary acid load in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Localization of the calcium-regulated citrate transport process in proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Citrate transport in proximal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vivalis.si [vivalis.si]
- 8. The effects of urine pH modification on the pharmacokinetics and pharmacodynamics of phenylpropanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Urine pH is an indicator of dietary acid–base load, fruit and vegetables and meat intakes: results from the European Prospective Investigation into Cancer and Nutrition (EPIC)-Norfolk population study | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 12. Potassium Citrate is Better in Reducing Salt and Increasing Urine pH than Oral Intake of Lemonade: A Cross-Over Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison potassium sodium hydrogen citrate with sodium bicarbonate in urine alkalization: a prospective crossover-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potassium sodium hydrogen citrate intervention on gut microbiota and clinical features in uric acid stone patients - PMC [pmc.ncbi.nlm.nih.gov]
Uralyt-U Administration: A Technical Support Guide for Researchers
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the optimal administration of Uralyt-U for maximal therapeutic and experimental effect. The following sections offer troubleshooting advice, frequently asked questions, and detailed protocols in a structured question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, with its active ingredient potassium sodium hydrogen citrate, functions as a urinary alkalinizing agent.[1][2][3] The citrate component is metabolized in the body into bicarbonate.[4][5] This metabolic conversion creates an alkali load in the bloodstream, which is then excreted by the kidneys. The resulting increase in bicarbonate excretion raises the pH of the urine, making it less acidic.[4] This alkalinization is crucial for increasing the solubility of uric acid and cystine, thereby preventing their crystallization and promoting the dissolution of existing stones.[1][4][6]
Q2: What is the standard composition of a single dose of this compound?
A2: One measuring spoonful of this compound contains 2.5 g of granules, which includes 2.4 g of the active ingredient, potassium sodium hydrogen citrate.[1] A standard daily dose of 10 g (4 spoonfuls) contains approximately 1.75 g (44.8 mmol) of potassium and 1.0 g (43.5 mmol) of sodium.[6]
Q3: What are the target urinary pH ranges for different experimental models?
A3: The optimal urinary pH target depends on the specific condition being studied. For research involving uric acid stone dissolution and prevention, the target pH range is 6.2 to 6.8.[1][5][7][8] For studies on cystine stones, a higher pH range of 7.5 to 8.5 is necessary to increase cystine solubility.[1][7] When investigating the prevention of calcium-containing calculi, the goal is to maintain a neutral pH of approximately 7.0, ensuring it does not fall below 6.2 or exceed 7.4.[1]
Q4: Are there known contraindications that could affect experimental outcomes?
A4: Yes, several conditions can interfere with the action of this compound or pose a risk. Key contraindications include acute or chronic renal failure, metabolic alkalosis, and hyperkalemia.[1][8] It should not be used in the presence of chronic urinary tract infections caused by urea-splitting bacteria, as this can lead to the formation of struvite stones.[1][8] Caution is also advised for patients with severe liver dysfunction.[8]
Q5: What are the known drug interactions with this compound?
A5: Co-administration with certain drugs can lead to adverse effects. An increase in extracellular potassium can weaken the effect of cardiac glycosides.[8] Caution should be exercised when used with potassium-sparing diuretics, aldosterone antagonists, ACE inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs), as these can lead to hyperkalemia.[1][9] Additionally, simultaneous use with drugs containing citrate and aluminum can increase aluminum absorption; an interval of at least two hours between administrations is recommended.[1][8]
Quantitative Data Summary
For ease of reference, the following tables summarize key quantitative parameters for this compound administration.
Table 1: Recommended Daily Dosing and Target pH Ranges by Condition
| Condition Studied | Standard Daily Dose (Granules) | Dosing Schedule | Target Urinary pH Range |
| Uric Acid Stone Dissolution/Prevention | 10 g (4 spoonfuls) | 1 spoonful morning, 1 midday, 2 evening | 6.2 - 6.8[1][7][8] |
| Calcium-Containing Stone Prevention | 5 g - 7.5 g (2-3 spoonfuls) | Single dose in the evening | Aim for 7.0 (not <6.2 or >7.4)[1] |
| Cystinuria / Cystine Stone Prevention | Dose-dependent; adjusted to pH | 2-3 divided doses | 7.5 - 8.5[1][7] |
| Cytostatic Therapy | Dose-dependent; adjusted to pH | Divided doses | At least 7.0[2] |
Table 2: Key Pharmacological and Compositional Data
| Parameter | Value |
| Active Ingredient per 2.5g Spoonful | 2.4 g Potassium Sodium Hydrogen Citrate[1] |
| Approximate pH Increase per 1g Granules | 0.2 - 0.3 units[1][5] |
| Potassium Content per 10g Daily Dose | ~1.75 g (44.8 mmol)[6] |
| Sodium Content per 10g Daily Dose | ~1.0 g (43.5 mmol)[6] |
Visualizations of Key Processes
The following diagrams illustrate the mechanism of action, a typical experimental workflow, and a troubleshooting decision-making process.
Caption: Mechanism of this compound urinary alkalinization.
Caption: Experimental workflow for dose optimization.
Troubleshooting Guide
Problem 1: The target urinary pH is not being reached or is consistently too low.
-
Possible Cause 1: Insufficient Dosage. The standard dose may not be adequate for all subjects or experimental conditions.
-
Possible Cause 2: Subject's Diet. A highly acidic diet (e.g., high in purine-rich foods) can counteract the alkalinizing effect of this compound.
-
Possible Cause 3: Incorrect Timing of Measurement. Urine pH fluctuates throughout the day. The most important measurement for dose adjustment is the one taken immediately before the next dose, as it reflects the effect of the previous dose.[2]
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Solution: Enforce a strict protocol for pH measurement. The morning urine pH reflects the efficacy of the previous evening's dose, the midday measurement reflects the morning dose, and so on.[2]
-
Problem 2: The urinary pH is too high or exceeds the target range.
-
Possible Cause: Excessive Dosage. The current dose is over-correcting the urinary pH.
Problem 3: High variability in urine pH readings despite a consistent dose.
-
Possible Cause 1: Inconsistent Dosing Schedule. The granules should be taken at consistent times each day, preferably after meals, to ensure a stable effect.[1][2]
-
Solution: Implement and enforce a strict administration schedule for all subjects.
-
-
Possible Cause 2: Inconsistent Fluid Intake. Large variations in hydration status can alter urine concentration and pH.
-
Solution: Advise subjects to maintain a steady and adequate fluid intake throughout the day.
-
-
Possible Cause 3: Improper Urine Sample Collection or Measurement. Using old urine samples or misreading the indicator paper can lead to erroneous data.
Caption: Troubleshooting decision tree for pH issues.
Experimental Protocols
Protocol: Dose-Titration Study for Achieving Target Urinary pH in an In Vivo Model
-
Objective: To determine the optimal dose of this compound required to achieve and maintain a specific urinary pH range (e.g., 6.2-6.8) over a defined study period.
-
Materials:
-
Methodology:
-
Baseline Phase (Days 1-3):
-
Withhold this compound administration.
-
Collect urine samples three times daily (morning, midday, evening) before meals.
-
Immediately measure and record the pH of each fresh sample to establish a baseline diurnal pH curve for each subject.
-
-
Initiation Phase (Day 4):
-
Titration Phase (Days 5-10 or until stable):
-
Before each scheduled dose, collect a fresh urine sample and measure the pH.[1]
-
Record the pH value and the administered dose on the data chart.
-
Adjustment Logic:
-
If the morning pre-dose pH is below the target range, increase the next evening's dose by 0.5 spoonful.[2]
-
If any pre-dose pH is above the target range, decrease the next corresponding dose by 0.5 spoonful.[1][2] For example, a high midday pH indicates the morning dose was too high.[2][5]
-
If the pre-dose pH is within the target range, the correct dose for that time point has been found.[6] Continue this dose.
-
-
-
Maintenance Phase (Remainder of Study):
-
Once the urinary pH is consistently within the target range for 48-72 hours, the subject is considered to be on their maintenance dose.
-
Continue administering the established maintenance dose for the duration of the experiment.
-
Continue daily or intermittent pH monitoring to ensure stability.
-
-
-
Data Collection:
-
Maintain a detailed log for each subject, including date, time, administered dose, and pre-dose urinary pH reading.
-
Note any adverse events or deviations from the protocol.
-
-
Data Analysis:
-
Calculate the mean time to reach the target pH range.
-
Determine the final mean maintenance dose required for the study population.
-
Analyze the stability and variability of urinary pH during the maintenance phase.
-
References
- 1. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]
- 2. pi-pil-repository.sahpra.org.za [pi-pil-repository.sahpra.org.za]
- 3. This compound (International database) [drugs.com]
- 4. This compound (Potassium Sodium Hydrogen Citrate) [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. shijiebiaopin.net [shijiebiaopin.net]
- 7. scribd.com [scribd.com]
- 8. viatrisconnectgulf.com [viatrisconnectgulf.com]
- 9. pillintrip.com [pillintrip.com]
Drug-drug interactions to consider with Uralyt-U in clinical studies
This technical support center provides essential information for researchers, scientists, and drug development professionals on the potential drug-drug interactions to consider when conducting clinical studies with Uralyt-U (potassium sodium hydrogen citrate).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms driving drug-drug interactions with this compound?
A1: Drug-drug interactions with this compound primarily stem from three key properties of the drug:
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Potassium Content: this compound is a source of potassium, which can lead to hyperkalemia (elevated serum potassium) when co-administered with other medications that also increase potassium levels.
-
Urinary Alkalinization: this compound increases urinary pH. This can alter the solubility and excretion of other drugs, potentially affecting their efficacy and safety.[1][2][3]
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Citrate Content: The citrate in this compound can enhance the absorption of certain substances, notably aluminum.[4][5][6][7][8]
Q2: Which classes of drugs pose the most significant risk of interaction with this compound?
A2: The most clinically significant interactions involve:
-
Drugs that increase serum potassium: This includes ACE inhibitors, angiotensin receptor blockers (ARBs), potassium-sparing diuretics (e.g., spironolactone, amiloride), aldosterone antagonists, and non-steroidal anti-inflammatory drugs (NSAIDs).[4][5][8][9][10] The primary concern with concurrent use is the increased risk of hyperkalemia.[4][5][8]
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Cardiac Glycosides (e.g., Digoxin): The effects of cardiac glycosides are influenced by serum potassium levels. An increase in extracellular potassium can weaken their therapeutic effect, while a decrease can enhance their potential for causing arrhythmias.[9][10]
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Aluminum-containing preparations: Citrate can significantly increase the gastrointestinal absorption of aluminum.[4][5][6][7][8][10]
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Drugs with pH-dependent excretion: The efficacy of certain drugs can be altered by changes in urinary pH. For example, alkaline urine can decrease the solubility of some fluoroquinolone antibiotics, potentially leading to crystalluria.[11][12]
Q3: Are there any specific patient populations at higher risk for these interactions?
A3: Yes, certain patient populations are more susceptible to adverse effects from these interactions. These include:
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Patients with renal impairment: Reduced kidney function impairs the body's ability to excrete potassium, increasing the risk of hyperkalemia when taking this compound with other potassium-elevating drugs.[4][5][7][13][14]
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The elderly: This population is more likely to have underlying renal insufficiency and to be on multiple medications that can interact with this compound.[10]
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Patients with diabetes or heart failure: These conditions are often associated with impaired renal function and the use of medications like ACE inhibitors or ARBs, increasing the risk of hyperkalemia.[5][7][8][13]
Troubleshooting Guide
| Observed Issue | Potential Cause (Drug Interaction) | Recommended Action for Clinical Studies |
| Elevated Serum Potassium (Hyperkalemia) | Concomitant use of this compound with ACE inhibitors, ARBs, potassium-sparing diuretics, aldosterone antagonists, or NSAIDs. | 1. Review the study protocol for exclusion criteria related to medications that increase potassium. 2. Implement a robust monitoring plan for serum potassium, especially during the initiation of concomitant therapy. 3. Consider dose adjustments of either this compound or the interacting drug. 4. In case of significant hyperkalemia, temporarily discontinue one or both agents and re-evaluate the treatment plan. |
| Reduced Efficacy of Cardiac Glycosides (e.g., Digoxin) | Increased serum potassium levels due to this compound, which can weaken the effect of cardiac glycosides.[9][10] | 1. Monitor serum potassium and digoxin levels closely. 2. Adjust the dose of the cardiac glycoside as needed based on clinical response and serum concentrations. |
| Increased Potential for Cardiac Glycoside Toxicity (Arrhythmias) | Although less likely with this compound, any factor leading to hypokalemia would potentiate the arrhythmogenic effect of cardiac glycosides. | 1. Ensure stable serum potassium levels before and during treatment with cardiac glycosides. 2. Monitor ECGs for any signs of arrhythmia. |
| Unexpected Adverse Events with Aluminum-Containing Medications (e.g., antacids) | Increased absorption of aluminum due to the citrate component of this compound.[4][5][6][7][8][10] | 1. Stagger the administration of this compound and aluminum-containing medications by at least 2 hours.[10] 2. Avoid co-administration in patients with renal failure.[4] |
| Crystalluria or Reduced Efficacy of an Antibiotic | Alteration of urinary pH by this compound affecting the solubility and excretion of the antibiotic. | 1. Review the literature for the specific antibiotic to understand its pH-dependent solubility and efficacy. 2. Monitor urinary pH and for signs of crystalluria. 3. Consider alternative antibiotics that are not affected by urinary pH. |
Data Presentation
Table 1: Quantitative Data on the Risk of Hyperkalemia with ACE Inhibitors and ARBs
| Drug Class | Patient Population | Incidence of Hyperkalemia (>5.0 mEq/L) | Magnitude of Serum Potassium Increase | Source |
| ACE Inhibitors | Patients on ACE inhibitor monotherapy without risk factors | ≤ 2% | Approx. 0.1 to 0.3 mmol/L | [5] |
| Patients with heart failure or chronic kidney disease on ACE inhibitors | 5% to 10% | Not specified | [5] | |
| Patients with chronic renal failure on ACE inhibitors | 38.6% | Not specified | [5] | |
| ARBs | General patient population | 31.0% | 0.05 mEq/L higher than with CCBs | [7][13] |
| ACE Inhibitors vs. ARBs | Retrospective cohort study | 20.4% (ACEi) vs. 31.0% (ARB) | Not specified | [7] |
| Spironolactone + ACEi/ARB | Meta-analysis of 20 RCTs | - | Mean increase of 0.19 mEq/L compared to ACEi/ARB alone | [15] |
Table 2: Quantitative Data on the Interaction between Citrate and Aluminum
| Interacting Agents | Study Population | Key Finding | Source |
| Calcium Citrate + Aluminum Hydroxide | 8 normal men | Urinary aluminum excretion was 5.3 to 11.1 times greater with co-administration compared to aluminum hydroxide alone. | [4] |
| Calcium Citrate + Dietary Aluminum | 30 healthy women | Significant increase in urinary aluminum excretion and plasma aluminum levels. | [6] |
Experimental Protocols
Protocol for Assessing the Impact of this compound on Serum Potassium in Patients Treated with ACE Inhibitors or ARBs
-
Study Design: A prospective, open-label, single-arm study.
-
Participant Selection:
-
Inclusion Criteria: Patients with a clinical indication for this compound who are on a stable dose of an ACE inhibitor or ARB for at least 4 weeks.
-
Exclusion Criteria: Pre-existing hyperkalemia (serum potassium > 5.0 mEq/L), severe renal impairment (e.g., eGFR < 30 mL/min/1.73m²), concomitant use of other potassium-sparing diuretics or NSAIDs.
-
-
Procedure:
-
Baseline (Day 0): Collect blood samples to measure baseline serum potassium, creatinine, and urea.
-
Treatment Initiation: Administer this compound at the recommended starting dose.
-
Monitoring:
-
Measure serum potassium, creatinine, and urea at Day 3, Day 7, and then weekly for the first month.
-
After the first month, continue monitoring monthly for the duration of the study.
-
-
Data Analysis: Compare serum potassium levels at each time point to the baseline value. Record the incidence of hyperkalemia (defined as serum potassium > 5.5 mEq/L).
-
Protocol for Evaluating the Effect of this compound on the Pharmacokinetics of a pH-Sensitive Drug
This protocol is based on the principles outlined in the FDA guidance on drug interaction studies with pH-modifying agents.[11][16]
-
Study Design: A randomized, two-way crossover study.
-
Participant Selection: Healthy volunteers.
-
Procedure:
-
Period 1:
-
Administer a single dose of the investigational drug alone.
-
Collect serial blood samples over 24-48 hours for pharmacokinetic analysis (Cmax, AUC, t1/2).
-
-
Washout Period: A sufficient time to ensure complete elimination of the investigational drug.
-
Period 2:
-
Administer this compound for a sufficient duration to achieve stable urinary alkalinization (e.g., 3 days).
-
On the last day of this compound administration, co-administer a single dose of the investigational drug.
-
Collect serial blood samples over 24-48 hours for pharmacokinetic analysis.
-
-
-
Data Analysis: Compare the pharmacokinetic parameters of the investigational drug with and without co-administration of this compound to determine the extent of the interaction.
Mandatory Visualization
Caption: Overview of this compound Drug-Drug Interactions.
Caption: Clinical Study Workflow for Managing this compound DDIs.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical pharmacokinetics of digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkalising agents in urinary tract infections: theoretical contraindications, interactions and synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium citrate and spironolactone Interactions - Drugs.com [drugs.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. reference.medscape.com [reference.medscape.com]
- 7. A comparative study of the prevalence of hyperkalemia with the use of angiotensin-converting enzyme inhibitors versus angiotensin receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased Spironolactone in Advanced Heart Failure: Effect of Doses Greater than 25 mg/Day on Plasma Potassium Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Hyperkalemia: A persisting risk. A case report and update on current management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 13. Effects of angiotensin II receptor blockers on serum potassium level and hyperkalemia risk: retrospective single-centre analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccjm.org [ccjm.org]
- 15. Serum potassium changes due to concomitant ACEI/ARB and spironolactone therapy: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Gastric pH-Dependent Drug Interactions With Acid-Reducing Agents: Study Design, Data Analysis, and Clinical Implications Guidance for Industry | FDA [fda.gov]
Addressing the challenges of long-term Uralyt-U therapy monitoring
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Uralyt-U (potassium sodium hydrogen citrate) in long-term experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in urine alkalinization?
A1: this compound's active ingredient, potassium sodium hydrogen citrate, is metabolized to bicarbonate after absorption.[1] This metabolic conversion provides an alkaline load to the body. The kidneys regulate the body's acid-base balance, and in response to this excess alkali, they excrete bicarbonate into the urine. This process increases the urinary pH, making the urine more alkaline.[2]
Q2: What is the target urinary pH range when using this compound for uric acid stone dissolution versus calcium stone prevention?
A2: The optimal urinary pH target depends on the experimental goal. For dissolving uric acid stones, the target pH range is typically 6.2 to 6.8.[3][4] For the prevention of calcium-containing kidney stones, a slightly higher pH of 7.0 is often the goal, with a recommended range of 6.2 to 7.4.[4][5]
Q3: What are the most common adverse effects observed during this compound therapy that could impact experimental animal behavior or subject compliance?
A3: The most frequently reported side effects are gastrointestinal in nature, including upset stomach, nausea, vomiting, and diarrhea.[6][7][8] These effects can typically be mitigated by administering the dose with meals.[6] In rare cases, more severe issues like high blood potassium levels (hyperkalemia) or gastrointestinal lesions can occur.[6][9]
Troubleshooting Guides
Problem 1: Inconsistent or Sub-Optimal Urinary pH Readings
Your experiment requires maintaining a stable urinary pH within a specific range (e.g., 6.2-6.8), but you are observing significant fluctuations or consistently low readings despite administering this compound.
-
Possible Cause 1: Dosing and Administration Timing
-
Solution: The dose of this compound should be titrated based on regular pH measurements. If the pH is consistently below the target range, the daily dose may need to be increased.[3][10] For uric acid stone models, the dose is often divided, with a larger portion given in the evening.[3][4] Ensure the granules are fully dissolved in liquid before administration to ensure complete bioavailability.[5]
-
-
Possible Cause 2: Dietary Acid Load
-
Solution: Diets high in animal protein can increase the acid load, leading to lower urinary pH and reduced citrate excretion.[11][12] This can counteract the alkalinizing effect of this compound. Standardize the diet across all experimental groups to consist of a formulation that does not promote high acid loads. Plant-based proteins are less likely to make urine acidic.[12]
-
-
Possible Cause 3: Inadequate Fluid Intake
-
Possible Cause 4: Inaccurate pH Measurement
Problem 2: Subject Non-Compliance or Aversion to Treatment in Animal Models
In preclinical studies, you observe that animals are avoiding the medicated water/food, leading to inconsistent dosing and variable outcomes.
-
Possible Cause 1: Taste Aversion
-
Solution: this compound, when dissolved, can alter the taste of water. To improve palatability, consider mixing the dose in a small amount of a highly palatable vehicle or incorporating it into a formulated food pellet. Administering the dose after a meal can also help reduce potential gastrointestinal discomfort that may be associated with the taste.[8]
-
-
Possible Cause 2: Gastrointestinal Discomfort
-
Solution: Gastrointestinal side effects like bloating or diarrhea are known complications.[15] Start with a lower dose and gradually titrate up to the target dose to allow for acclimatization. Dividing the total daily dose into multiple, smaller administrations can also reduce the incidence of GI upset.[3][4]
-
Quantitative Data Summary
Table 1: Recommended Dosing and Target pH Ranges for this compound Therapy
| Indication | Daily Dose (Granules) | Dosing Schedule | Target Urine pH Range |
|---|---|---|---|
| Uric Acid Stone Dissolution | 10 g (4 measuring spoonfuls) | Divided into 3 doses (morning, noon, evening) | 6.2 - 6.8[3][4] |
| Calcium Stone Metaphylaxis | 5 - 7.5 g (2-3 spoonfuls) | Single evening dose or divided doses | Aim for 7.0 (not below 6.2 or above 7.4)[4] |
Table 2: Factors Influencing Urinary pH and Citrate Levels
| Factor | Effect on Urine pH | Effect on Urine Citrate | Reference |
|---|---|---|---|
| High Animal Protein Diet | Decreases | Decreases | [11][12] |
| High Fruit & Vegetable Intake | Increases | Increases | [2][13] |
| Increased Fluid Intake | Increases/Stabilizes | Increases | [11] |
| Metabolic Acidosis | Decreases | Decreases |[12][16] |
Experimental Protocols
Protocol 1: 24-Hour Urine Collection for pH and Citrate Analysis
This protocol is essential for accurately assessing the efficacy of this compound therapy over a complete diurnal cycle.
Materials:
-
Metabolic cage for subject housing.
-
24-hour urine collection vessel.
-
Preservative (e.g., boric acid) if required by the analytical laboratory.[19]
Procedure:
-
Begin the collection period by having the subject empty their bladder. Discard this first urine sample and record the exact start time.[18][20]
-
Place the subject in the metabolic cage.
-
Collect all urine voided over the next 24 hours in the collection vessel.[18]
-
It is critical to keep the collection vessel refrigerated or on ice throughout the entire 24-hour period to prevent degradation of analytes.[17]
-
At the end of the 24-hour period, have the subject void one last time and add this urine to the collection. Record the exact end time.[20]
-
Mix the entire 24-hour collection thoroughly. Measure and record the total volume.
-
Immediately measure the pH of an aliquot of the pooled sample using a calibrated pH meter.
-
Prepare an aliquot for citrate analysis according to the requirements of your analytical lab (e.g., spectrophotometry).[19] This may involve adding a preservative like boric acid.[19]
Visualizations
Caption: Metabolic pathway of this compound leading to urinary alkalinization.
Caption: Troubleshooting workflow for addressing sub-optimal urinary pH.
References
- 1. Mechanism of the Citrate Transporters in Carbohydrate and Citrate Cometabolism in Lactococcus and Leuconostoc Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. auanews.net [auanews.net]
- 3. viatrisconnectgulf.com [viatrisconnectgulf.com]
- 4. Order this compound online | German mail-order pharmacy - Kidney, bladder & prostate - All Medicine - arzneiprivat [arzneiprivat.de]
- 5. This compound 2.4g / 2.5g x 280g gr | Subra [subra.bg]
- 6. GoodRx - Error [blocked.goodrx.com]
- 7. Potassium Citrate: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. Potassium Citrate-Citric Acid Oral: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. What are the side effects of Potassium Citrate? [synapse.patsnap.com]
- 10. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]
- 11. Effect of dietary treatment and fluid intake on the prevention of recurrent calcium stones and changes in urine composition: A meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Medical and Dietary Therapy for Kidney Stone Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kidneystonediet.com [kidneystonediet.com]
- 14. Method of alkalization and monitoring of urinary pH for prevention of recurrent uric acid urolithiasis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nellis.af.mil [nellis.af.mil]
- 16. mdpi.com [mdpi.com]
- 17. testmenu.com [testmenu.com]
- 18. 24 hour urine citrate output measurement | Allina Health [account.allinahealth.org]
- 19. wardelab.com [wardelab.com]
- 20. caldwellmemorial.org [caldwellmemorial.org]
Refinement of urine collection and analysis protocols for Uralyt-U studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of urine collection and analysis protocols for studies involving Uralyt-U.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, which contains potassium sodium hydrogen citrate, works by alkalinizing the urine.[1][2][3] The active citrate component is metabolized in the body to bicarbonate, which increases the urinary pH.[3] This increase in pH enhances the solubility of uric acid and cystine, thereby preventing the formation of new stones and promoting the dissolution of existing ones.[1][2][3] The target pH range for dissolving uric acid stones is typically between 6.2 and 6.8.[1][4][5]
Q2: What are the key urinary parameters to monitor in a this compound study?
A2: The primary parameter to monitor is urine pH to ensure it remains within the therapeutic range. Other critical parameters include urinary levels of uric acid, citrate, and cystine (if applicable). Additionally, monitoring urinary calcium and oxalate can be important as this compound can also influence their excretion and solubility.[2]
Q3: How should patients be instructed to collect a 24-hour urine sample?
A3: Patients should be instructed to begin the collection in the morning by emptying their bladder and discarding the first void.[6][7][8] They should then collect all subsequent urine for the next 24 hours in the provided container(s).[6][9] The final collection should be the first-morning void on the following day, at the same time the collection started.[6][7] It is crucial that the entire volume of every void is collected.
Q4: What preservatives are recommended for 24-hour urine collections in this compound studies?
A4: For general analysis of stone risk factors, refrigeration at 4°C is the best method of preservation.[10][11] If refrigeration is not possible, antibacterial preservatives like thymol or toluene can be used.[10] However, for specific analytes, different preservatives may be required. For instance, acidification with hydrochloric acid is often used for calcium and oxalate preservation, but this would interfere with pH and uric acid measurements.[11][12] Therefore, for this compound studies focusing on pH and uric acid, it is best to collect the urine without preservatives and analyze it fresh or store it refrigerated.
Q5: What are the expected outcomes of this compound therapy on urinary parameters?
A5: The primary expected outcome is an increase in urine pH to the target range of 6.2-6.8 for uric acid stones or 7.5-8.5 for cystine stones.[1][5] This is expected to lead to a decrease in the urinary saturation of uric acid and cystine. Studies have shown that this compound therapy can lead to an increased daily excretion of uric acid, which, when correlated with a lower serum uric acid level, indicates improved metabolism.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Urine pH is consistently below the target range despite this compound administration. | - Inadequate dosage. - Patient non-compliance. - High dietary acid load (e.g., high meat intake).[14] - Underlying medical conditions causing metabolic acidosis.[15] | - Adjust the this compound dosage under medical supervision.[2] - Reinforce patient education on the importance of adherence to the prescribed regimen. - Advise the patient to follow a balanced diet and potentially reduce the intake of highly acidic foods. - Investigate and manage any underlying medical conditions. |
| Urine pH is consistently above the target range. | - Excessive dosage of this compound. - Urinary tract infection (UTI) with urea-splitting bacteria (e.g., Proteus mirabilis), which can elevate urine pH.[16] - Certain medications that alkalinize urine.[16] | - Reduce the this compound dosage under medical supervision. - Perform a urine culture to rule out or treat a UTI. - Review the patient's concomitant medications for potential interactions. |
| Inaccurate or variable pH readings. | - Improper use of pH meter or test strips. - Use of expired or improperly stored pH test strips. - Delay in pH measurement after voiding (CO2 loss can increase pH). - Contamination of the urine sample. | - Ensure proper calibration and use of the pH meter according to the manufacturer's instructions. - Check the expiration date and storage conditions of pH test strips. - Measure the pH of fresh urine as soon as possible after collection. - Ensure a clean-catch urine collection technique is used to minimize contamination.[14] |
| Unexpectedly low urinary citrate levels. | - Sample degradation due to improper storage (e.g., prolonged storage at room temperature without preservatives). - Interference from certain medications. - Collection with strong acids like HCl as a preservative.[10] | - Ensure urine samples are refrigerated or frozen shortly after collection if not analyzed immediately. - Review the patient's medication list for potential interferences. - Use appropriate collection containers without preservatives that could interfere with citrate analysis. |
| Presence of crystals in the urine sample despite therapy. | - Urine pH is not consistently within the therapeutic range. - Insufficient fluid intake leading to highly concentrated urine. - Presence of other lithogenic substances not addressed by this compound. | - Re-evaluate and adjust this compound dosage to maintain a stable pH within the target range. - Encourage increased fluid intake to achieve a daily urine output of at least 2 liters. - Conduct a comprehensive metabolic evaluation to identify other potential risk factors for stone formation. |
Experimental Protocols
Protocol 1: 24-Hour Urine Collection for Metabolic Evaluation
Objective: To collect a complete and properly preserved 24-hour urine sample for the analysis of pH, uric acid, citrate, and other relevant stone risk factors.
Materials:
-
24-hour urine collection container (3-4 liter capacity).[11]
-
Cooler with ice packs or access to a refrigerator.
-
Patient instruction sheet.
-
Laboratory requisition form.
Procedure:
-
Patient Instruction: Provide the patient with clear verbal and written instructions.[6]
-
Start of Collection: The patient should begin the collection at a specific time in the morning (e.g., 7:00 AM). They should first completely empty their bladder into the toilet and discard this urine.[7][8] Note the exact start time.
-
Collection Period: For the next 24 hours, the patient must collect all urine in the provided container.[6][9] The container should be kept cool, either in a refrigerator or a cooler with ice packs, throughout the collection period.[7][17]
-
End of Collection: Exactly 24 hours after the start time, the patient should empty their bladder one last time and add this urine to the collection container.[7] This is the final sample.
-
Sample Transport: The collected urine should be transported to the laboratory as soon as possible after the collection is complete.[8]
Protocol 2: Urine pH Measurement
Objective: To accurately measure the pH of a fresh urine sample.
Materials:
-
Calibrated pH meter with an electrode suitable for urine, or high-quality pH indicator strips.
-
Freshly voided urine sample.
-
Standard buffer solutions for pH meter calibration (pH 4.0, 7.0, and 10.0).
Procedure:
-
pH Meter Calibration: If using a pH meter, calibrate it using standard buffer solutions according to the manufacturer's instructions.
-
Sample Collection: Collect a mid-stream "clean-catch" urine sample in a sterile container.[14]
-
Measurement:
-
Using a pH meter: Immerse the electrode in the fresh urine sample and record the stable pH reading.
-
Using pH strips: Briefly dip the pH strip into the urine, remove excess urine, and compare the color change to the provided chart after the recommended time.[18]
-
-
Timing: For the most accurate results, measure the pH as soon as possible after collection to prevent changes due to CO2 loss.
Protocol 3: Analysis of Urinary Uric Acid and Citrate
Objective: To quantify the concentration of uric acid and citrate in a 24-hour urine collection.
Materials:
-
Spectrophotometer or automated clinical chemistry analyzer.
-
Uricase-based enzymatic assay kit for uric acid.
-
Citrate lyase-based enzymatic assay kit for citrate.
-
Calibrators and controls.
-
24-hour urine sample, well-mixed.
Procedure:
-
Sample Preparation: Measure and record the total volume of the 24-hour urine collection. Aliquot a portion of the well-mixed sample for analysis.
-
Uric Acid Analysis:
-
Follow the instructions of the chosen enzymatic uric acid assay kit.
-
Typically, uricase catalyzes the oxidation of uric acid to allantoin and hydrogen peroxide. The hydrogen peroxide is then measured in a colorimetric reaction.
-
Run calibrators, controls, and patient samples.
-
Calculate the 24-hour uric acid excretion based on the concentration and total urine volume.
-
-
Citrate Analysis:
-
Follow the instructions of the chosen enzymatic citrate assay kit.
-
Citrate lyase converts citrate to oxaloacetate and acetate. The oxaloacetate is then reduced to malate in a reaction that consumes NADH, and the decrease in absorbance at 340 nm is measured.
-
Run calibrators, controls, and patient samples.
-
Calculate the 24-hour citrate excretion based on the concentration and total urine volume.
-
Data Presentation
Table 1: Typical Changes in Urinary Parameters with this compound Therapy
| Parameter | Baseline (Pre-treatment) | On this compound Therapy | Therapeutic Goal |
| Urine pH | 5.0 - 6.0 | 6.2 - 7.5 | 6.2 - 6.8 (Uric Acid Stones) 7.5 - 8.5 (Cystine Stones) |
| 24h Uric Acid (mg/day) | > 800 (in hyperuricosuria) | Variable, may increase | < 800 (with diet/other meds) |
| 24h Citrate (mg/day) | < 320 (in hypocitraturia) | Increased | > 320 |
| Uric Acid Saturation | Supersaturated | Undersaturated | Undersaturated |
Mandatory Visualization
Caption: Experimental Workflow for a this compound Clinical Study.
Caption: Mechanism of Action of this compound in Urine Alkalinization.
References
- 1. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]
- 2. shijiebiaopin.net [shijiebiaopin.net]
- 3. This compound (Potassium Sodium Hydrogen Citrate) [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. brd.nci.nih.gov [brd.nci.nih.gov]
- 7. ottawahospital.on.ca [ottawahospital.on.ca]
- 8. rexhealth.com [rexhealth.com]
- 9. scribd.com [scribd.com]
- 10. Collection and storage of urine specimens for measurement of urolithiasis risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labpedia.net [labpedia.net]
- 12. researchgate.net [researchgate.net]
- 13. Clinical experience with this compound used in patients with gout and nephrolithiasis | Eliseyev | Modern Rheumatology Journal [mrj.ima-press.net]
- 14. Urine pH Level Test: Purpose, Procedure, Results & More [healthline.com]
- 15. How a Urine pH Test Helps in the Diagnosis of Disease [webmd.com]
- 16. Urine pH: Normal ranges and what they mean [medicalnewstoday.com]
- 17. hopkinsmedicine.org [hopkinsmedicine.org]
- 18. High pH in Urine: What It Means and How It's Diagnosed [rupahealth.com]
Validation & Comparative
A Comparative Analysis of Uralyt-U and Potassium Citrate for Renal Stone Prophylaxis
An Evidence-Based Guide for Researchers and Drug Development Professionals
Introduction
Nephrolithiasis, or kidney stone disease, is a prevalent condition with a high rate of recurrence, necessitating effective prophylactic strategies. The cornerstone of medical management for many types of kidney stones, particularly those composed of calcium oxalate and uric acid, is the alkalinization of urine and the enhancement of urinary citrate excretion. Citrate is a potent natural inhibitor of calcium stone formation.[1] For decades, potassium citrate has been a primary therapeutic agent in this domain. Uralyt-U, a formulation of potassium sodium hydrogen citrate, is also utilized for stone prevention, primarily targeting uric acid stones but also indicated for the prevention of calcium-containing stones.[2][3] This guide provides a detailed comparative analysis of this compound and potassium citrate, focusing on their efficacy, mechanisms of action, and the experimental evidence supporting their use in stone prevention. While direct head-to-head clinical trials are limited, this analysis synthesizes data from individual studies to offer a comprehensive overview for the scientific community.
Mechanism of Action
Both this compound and potassium citrate function by providing an alkali load, which leads to an increase in urinary pH and citrate excretion. The citrate administered is metabolized to bicarbonate, which is then excreted by the kidneys, raising the urinary pH.[4] This increase in pH has a dual benefit: it directly inhibits the crystallization of uric acid and enhances the solubility of cystine.[4][5]
The elevation of urinary citrate is crucial for the prevention of calcium-containing stones. Citrate complexes with calcium in the urine, reducing the saturation of calcium oxalate and calcium phosphate.[4][6] Furthermore, citrate directly inhibits the nucleation, growth, and aggregation of calcium oxalate crystals.[1] The regulation of citrate excretion is intricately linked to acid-base balance within the renal proximal tubule cells. Systemic alkalosis, induced by citrate administration, decreases the reabsorption of filtered citrate, thereby increasing its urinary concentration.[7][8]
This compound is a combination of potassium citrate and sodium citrate in a hydrogen citrate form.[3] Its mechanism is centered on providing an alkali load to increase urinary pH and citrate levels.[9]
Potassium Citrate acts similarly by delivering an alkali load. A key advantage of the potassium salt is that it avoids the increased sodium load associated with sodium citrate, which could potentially increase urinary calcium excretion.[10]
Comparative Efficacy: A Review of Experimental Data
The following tables summarize the quantitative data from various studies on the effects of this compound and potassium citrate on key urinary parameters and stone recurrence rates.
Table 1: Effect on Urinary pH
| Treatment | Baseline pH (Mean) | Post-Treatment pH (Mean) | Change in pH | Study Population | Reference |
| This compound | - | Target pH 6.2-6.8 | Dose-dependent increase | Uric acid stone formers | [11] |
| Potassium Citrate | 5.87 | 6.47 | +0.60 | Calcium stone formers | |
| Potassium Citrate | 5.90 | 6.46 | +0.56 | Recurrent stone formers |
Table 2: Effect on Urinary Citrate Excretion
| Treatment | Baseline Citrate (mg/day, Mean) | Post-Treatment Citrate (mg/day, Mean) | Change in Citrate | Study Population | Reference |
| This compound | - | Data not consistently reported for calcium stone formers | - | - | |
| Potassium Citrate | 280.0 | 548.4 | +268.4 | Calcium stone formers | |
| Potassium Citrate | 470 | 700 | +230 | Recurrent stone formers |
Table 3: Effect on Stone Recurrence Rate
| Treatment | Baseline Stone Formation Rate (stones/patient-year) | Post-Treatment Stone Formation Rate (stones/patient-year) | Reduction in Stone Formation | Study Population | Reference |
| This compound | Data not available from cited studies | Data not available from cited studies | - | Calcium oxalate stone formers | [12] |
| Potassium Citrate | 1.89 | 0.46 | 75.7% | Recurrent stone formers | |
| Potassium Citrate | 1.2 ± 0.6 | 0.1 ± 0.2 | 91.7% | Idiopathic hypocitraturic calcium nephrolithiasis |
Experimental Protocols
A standardized approach to evaluating the efficacy of stone-preventing agents involves prospective, randomized, placebo-controlled trials. Below are summarized methodologies from key studies.
This compound for Calcium Oxalate Stone Formers (Post-Lithotripsy)
A study by Soyupek et al. (2011) investigated the effect of potassium-sodium citrate (this compound) on stone recurrence and regrowth after shockwave lithotripsy (SWL) and percutaneous nephrolithotomy (PCNL) in patients with calcium-containing stones.[12]
-
Study Design: Randomized controlled trial.
-
Participants: 76 patients who were stone-free or had residual fragments smaller than 4 mm after SWL or PCNL for calcium-containing stones.
-
Intervention: The treated group (n=39) received 81 mEq/day of oral potassium-sodium citrate. The control group (n=37) received no treatment.
-
Duration: 12 months.
-
Outcome Measures: The primary outcomes were new stone formation and the growth of existing residual fragments, assessed by plain X-ray of the kidneys, ureters, and bladder (KUB) at 12 months. 24-hour urine analysis was performed at baseline and at 12 months to measure urinary citrate, calcium, oxalate, and uric acid.
-
Results: At 12 months, in the initially stone-free group, 92.3% of the treated patients remained stone-free compared to 57.7% in the control group. In the group with residual fragments, 30.8% of the treated patients became stone-free, versus 9.1% in the control group. The size of residual stones increased in 7.7% of the treated group compared to 54.5% of the control group.[12]
Potassium Citrate for Idiopathic Hypocitraturic Calcium Nephrolithiasis
A landmark study by Barcelo et al. (1993) demonstrated the efficacy of potassium citrate in a double-blind, placebo-controlled trial.
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: 57 patients with active stone disease (≥2 stones in the preceding 2 years) and hypocitraturia.
-
Intervention: Patients were randomized to receive either potassium citrate (30 to 60 mEq daily in wax-matrix tablets) or a placebo.
-
Duration: 3 years.
-
Outcome Measures: The primary outcome was the stone formation rate per patient-year. 24-hour urine collections were analyzed for changes in urinary citrate, pH, and potassium.
-
Results: In the 18 patients treated with potassium citrate for 3 years, the stone formation rate decreased significantly from 1.2 ± 0.6 to 0.1 ± 0.2 stones per patient-year. In contrast, the 20 patients receiving placebo showed no significant change in their stone formation rate (1.1 ± 0.4 to 1.1 ± 0.3 stones per patient-year). Potassium citrate therapy resulted in a significant increase in urinary citrate and pH.
Visualizing the Mechanisms and Experimental Design
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Cellular mechanism of citrate in preventing kidney stone formation.
Caption: Typical experimental workflow for a stone prevention clinical trial.
Side Effects and Patient Compliance
Both this compound and potassium citrate are generally well-tolerated, with the most common side effects being gastrointestinal in nature.
This compound: Commonly reported side effects include mild gastric or abdominal pain.[3] Less frequently, mild diarrhea and nausea may occur.[13][14] The formulation contains a coloring agent (yellow orange S, E110) which can cause allergic reactions in susceptible individuals.[14][15]
Potassium Citrate: The most common side effects are gastrointestinal, including abdominal discomfort, nausea, vomiting, and diarrhea.[16][17] Taking the medication with meals can help mitigate these effects.[5] More serious, though less common, side effects can include hyperkalemia (high potassium levels), especially in patients with renal impairment or those taking potassium-sparing diuretics.[5][18] Gastrointestinal ulceration is a rare but serious risk associated with the wax-matrix tablet formulation if it lodges in the gastrointestinal tract.[18]
Patient compliance can be a challenge with both medications due to the need for long-term administration and the potential for gastrointestinal side effects.
Conclusion
Both this compound and potassium citrate are effective in alkalinizing urine and are established treatments for the prevention of certain types of kidney stones. The existing body of evidence for potassium citrate in the prevention of recurrent calcium oxalate stones is more extensive, with multiple studies demonstrating its efficacy in increasing urinary citrate and significantly reducing stone formation rates.
The data for this compound in the context of calcium-containing stones is less comprehensive, though studies show its effectiveness in preventing stone recurrence after surgical intervention.[12] Its primary indication has traditionally been for uric acid stones, where its ability to raise urinary pH is the main therapeutic goal.[11]
For researchers and drug development professionals, this analysis highlights the need for direct, large-scale, randomized controlled trials comparing this compound and potassium citrate for the prevention of calcium oxalate nephrolithiasis. Such studies should focus on quantifying the respective impacts on 24-hour urine parameters, stone recurrence rates, and patient-reported outcomes, including side effects and compliance. This would provide a clearer evidence base for clinicians to make informed decisions when selecting a citrate-based therapy for their patients. The development of novel formulations with improved gastrointestinal tolerability could also represent a significant advancement in the field of stone prevention.
References
- 1. The role of citrate complexes in preventing urolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Order this compound online | German mail-order pharmacy - Kidney, bladder & prostate - All Medicine - arzneiprivat [arzneiprivat.de]
- 3. viatrisconnectgulf.com [viatrisconnectgulf.com]
- 4. What is the mechanism of Potassium Citrate? [synapse.patsnap.com]
- 5. Potassium citrate (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. Effect of Potassium Citrate on Calcium Phosphate Stones in a Model of Hypercalciuria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of pH on citrate reabsorption in the proximal convoluted tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acidosis and citrate: provocative interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potassium Sodium Hydrogen Citrate in Managing Surgical Candidates With Urinary Stones: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]
- 12. scielo.br [scielo.br]
- 13. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 14. This compound 2.4g / 2.5g x 280g gr | Subra [subra.bg]
- 15. This compound | Medic [medic.co.il]
- 16. schn.health.nsw.gov.au [schn.health.nsw.gov.au]
- 17. goodrx.com [goodrx.com]
- 18. my.clevelandclinic.org [my.clevelandclinic.org]
Head-to-Head Clinical Comparison: Uralyt-U vs. Sodium Bicarbonate for Urinary Alkalinization
For researchers and drug development professionals, the choice between Uralyt-U (a potassium sodium hydrogen citrate complex) and sodium bicarbonate for urinary alkalinization is a critical one, with implications for efficacy, safety, and patient compliance. This guide provides a comprehensive comparison of these two agents, drawing on available head-to-head clinical trial data and supplementary studies to inform clinical research and development.
Mechanism of Action
Both this compound and sodium bicarbonate are utilized to increase urinary pH, a key strategy in the management of conditions such as uric acid and cystine kidney stones. However, their physiological pathways to achieving this effect differ.
This compound's active ingredient, potassium sodium hydrogen citrate, is metabolized in the body to bicarbonate. This metabolic conversion provides a sustained release of alkali, leading to a durable increase in urinary pH.[1] Additionally, the citrate component itself is a known inhibitor of calcium oxalate stone formation.[2]
Sodium bicarbonate, a simple alkali, directly increases the plasma bicarbonate concentration, which is then filtered by the kidneys, resulting in a more alkaline urine.[3] This mechanism provides a rapid onset of action.
Head-to-Head Clinical Trial Data
A prospective, randomized controlled study provides the most direct comparison of a citrate mixture (compositionally similar to this compound) and sodium bicarbonate in patients with primary gout receiving benzbromarone.[3]
Efficacy Data
| Parameter | Citrate Mixture Group (n=91) | Sodium Bicarbonate Group (n=91) | p-value | Citation |
| Baseline Urine pH | 5.53 | 5.50 | >0.05 | [3] |
| Week 12 Urine pH | 5.93 | 6.00 | >0.05 | [3] |
| Baseline Serum Uric Acid (μmol/L) | 507.18 | 494.12 | >0.05 | [3] |
| Week 12 Serum Uric Acid (μmol/L) | 372.65 | 363.24 | >0.05 | [3] |
Safety and Tolerability Data
| Parameter | Citrate Mixture Group (n=91) | Sodium Bicarbonate Group (n=91) | p-value | Citation |
| Change in eGFR (ml/min/1.73m²) at Week 12 | No significant change | -4.92 (significant decrease) | <0.01 | [3] |
| Incidence of Urine Occult Blood | 24% | 38% | <0.05 | [3] |
| Frequency of Gout Flares (twice in 12 weeks) | 4% | 12% | =0.037 | [3] |
Experimental Protocols
Prospective, Randomized Controlled Study in Gout Patients [3]
-
Objective: To compare the efficacy and safety of a citrate mixture versus sodium bicarbonate for urine alkalization in primary gout patients treated with benzbromarone.
-
Study Design: A 12-week, prospective, randomized, parallel-controlled trial.
-
Participants: 200 patients with primary gout were randomized. 182 completed the study.
-
Intervention:
-
Citrate mixture group: 7 g/day .
-
Sodium bicarbonate group: 3 g/day .
-
All patients also received benzbromarone (a uricosuric agent).
-
-
Primary Outcome: Change in and distribution of urine pH.
-
Secondary Outcomes: Changes in serum uric acid, estimated glomerular filtration rate (eGFR), and incidence of adverse events.
-
Data Collection: Clinical and biochemical data were collected at baseline, and at weeks 2, 4, 8, and 12.
Supplementary Clinical Data
While the head-to-head trial provides valuable insights, other studies offer a broader context for the use of these agents.
-
Uric Acid Stone Dissolution: Both this compound and sodium bicarbonate are effective in dissolving uric acid stones by raising urinary pH to a target range of 6.2-6.8.[4][5] The time to complete dissolution can vary from 5 to 12 weeks.[4]
-
Cystine Stone Management: For cystine stones, a higher urinary pH of 7.5 or above is often targeted. Both potassium citrate (a component of this compound) and sodium bicarbonate can be used to achieve this, though potassium citrate is often preferred to avoid a high sodium load.[6]
-
Calcium Oxalate Stones: this compound offers a dual benefit for patients with calcium oxalate stones by both increasing urinary pH and citrate levels. Increased urinary citrate is a key inhibitor of calcium oxalate crystal formation.[2] While sodium bicarbonate also increases urinary citrate, the potassium component of this compound may be advantageous as it can reduce urinary calcium excretion.[7]
Discussion and Future Directions
The available head-to-head data suggests that while both the citrate mixture and sodium bicarbonate are effective at alkalinizing urine, the citrate mixture may have a more favorable safety profile, particularly concerning renal function and the incidence of gout flares.[3] The decrease in eGFR observed in the sodium bicarbonate group warrants further investigation in long-term studies.
For uric acid and cystine stone management, the choice of agent may depend on the target pH, patient's sodium tolerance, and potential for gastrointestinal side effects. For patients with calcium oxalate stones and hypocitraturia, the citrate component of this compound provides a distinct therapeutic advantage.
A significant gap in the literature is the lack of published results from a direct, large-scale, head-to-head clinical trial comparing this compound and sodium bicarbonate across various types of stone formers. The clinical trial NCT04352153 was designed to address this, but its findings are not yet publicly available.[8] Future research should focus on:
-
Long-term comparative studies on renal function and cardiovascular outcomes.
-
Direct comparisons of stone dissolution rates for different stone types.
-
Patient-reported outcomes focusing on tolerability and quality of life.
This comparative guide, based on the current evidence, aims to provide a foundation for informed decision-making in the design and execution of future clinical trials in the field of urinary stone disease and other conditions requiring urinary alkalinization.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Uric Acid Stone Dissolution | Display Patient Information Leaflets | University Hospitals Plymouth NHS Trust [plymouthhospitals.nhs.uk]
- 3. The efficacy and safety of citrate mixture vs sodium bicarbonate on urine alkalization in Chinese primary gout patients with benzbromarone: a prospective, randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shijiebiaopin.net [shijiebiaopin.net]
- 5. Dissolving Uric Acid Stones using Sodium Bicarbonate [gloshospitals.nhs.uk]
- 6. Update on cystine stones: current and future concepts in treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of sodium bicarbonate upon urinary citrate excretion in calcium stone formers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of Uralyt-U for the Prevention and Management of Kidney Stones in a Diverse Patient Population
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Uralyt-U (potassium sodium hydrogen citrate) with alternative treatments for the prevention and management of kidney stones, with a focus on its efficacy in a diverse patient population. The information is intended to support research, scientific evaluation, and drug development in the field of urolithiasis.
Executive Summary
This compound is a urinary alkalinizing agent effective in dissolving and preventing uric acid and cystine stones by increasing urinary pH.[1][2] Its active ingredient, potassium sodium hydrogen citrate, raises urinary pH and citrate levels, thereby increasing the solubility of uric acid and cystine.[3][4] While clinical data supports the efficacy of urinary alkalinizers, direct comparative studies between this compound and the more extensively studied potassium citrate are limited. Furthermore, there is a notable lack of data on the efficacy of this compound across diverse racial and ethnic populations, a common limitation in urolithiasis clinical trials.[5] This guide synthesizes the available evidence for this compound and its primary alternative, potassium citrate, alongside lifestyle modifications, to provide a framework for evaluating their respective roles in the management of kidney stones.
Data Presentation: Comparative Efficacy of Urinary Alkalinizers
The following tables summarize the quantitative data from clinical studies on this compound and potassium citrate, focusing on their effects on key urinary parameters.
Table 1: Efficacy of this compound (Potassium Sodium Hydrogen citrate) on Urinary Parameters
| Study/Population | Dosage | Duration | Change in Urinary pH | Change in Urinary Citrate | Stone Recurrence/Dissolution |
| Chinese Healthy Volunteers[6] | 7.5 g/day | Crossover | Significantly higher mean 24h pH vs. sodium bicarbonate (p < 0.001) | Not Reported | Not Applicable |
| Saudi Arabian Case Series (n=5)[7] | Not specified | Variable | Not specified | Not specified | Complete stone dissolution in all cases |
| Chinese Children with Melamine-induced stones[8] | 1-2 g/day | Not specified | Not specified | Not specified | Increased likelihood of stone expulsion |
Table 2: Efficacy of Potassium Citrate on Urinary Parameters
| Study/Population | Dosage | Duration | Change in Urinary pH | Change in Urinary Citrate | Stone Recurrence Rate |
| Retrospective Cohort (n=503)[9] | Variable | 41 months (mean) | Increase from 5.90 to 6.46 (p < 0.0001) | Increase from 470 to 700 mg/day (p < 0.0001) | 93% decrease in stone formation rate |
| Randomized Controlled Trial[10] | 60 mEq/day | 12 months | Not specified | Not specified | 0% vs. 28.5% in controls (p < 0.05) |
| Patients with Crystalluric Nephrolithiasis[11] | Not specified | Not specified | Not specified | Significantly increased (P < 0.001) | Crystals absent in 71% of patients |
Table 3: Comparison of Lifestyle and Dietary Interventions for Kidney Stone Prevention
| Intervention | Effect on Stone Risk | Supporting Evidence |
| Increased Fluid Intake | Decreased risk | Strong |
| Reduced Sodium Intake | Decreased risk | Moderate |
| Reduced Animal Protein Intake | Decreased risk for uric acid stones | Moderate |
| Normal Dietary Calcium Intake | Decreased risk of oxalate stones | Strong |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments cited in the literature.
Protocol 1: 24-Hour Urine Collection and Analysis
Objective: To assess the biochemical risk factors for kidney stone formation and to monitor the therapeutic response to treatment.
Procedure:
-
Patient Instructions: Patients are instructed to discard the first morning void on day one.[12] All subsequent urine for the next 24 hours is collected in a provided container, including the first morning void on day two.[12][13]
-
Sample Preservation: The collection container may contain a preservative, such as acid, depending on the analytes to be measured. The container should be kept in a cool place throughout the collection period.[12]
-
Laboratory Analysis: The total volume of the 24-hour collection is measured. Aliquots are then analyzed for key parameters including pH, creatinine, calcium, oxalate, uric acid, citrate, sodium, potassium, and magnesium.[13][14]
-
pH Measurement: Urinary pH can be measured using dipsticks, a hand-held pH meter, or a bench-top laboratory pH machine, with the latter being the reference standard for accuracy.[15]
-
Citrate Measurement: Urinary citrate levels are typically determined using enzymatic assays or chromatography methods such as ion chromatography or liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard.[16]
Protocol 2: Administration and Monitoring of Urinary Alkalinizers in a Clinical Trial Setting
Objective: To evaluate the efficacy and safety of a urinary alkalinizing agent in modifying urinary parameters and preventing stone recurrence.
Procedure:
-
Patient Selection: Patients with a history of specific types of kidney stones (e.g., uric acid, cystine, or calcium oxalate with hypocitraturia) are recruited based on inclusion and exclusion criteria.[3][17]
-
Baseline Assessment: A baseline 24-hour urine collection and analysis are performed to determine pre-treatment urinary parameters.
-
Randomization and Treatment: Patients are randomized to receive the investigational drug (e.g., this compound or potassium citrate) or a placebo/alternative treatment. The dosage is often titrated based on urinary pH targets. For example, a common starting dose for potassium citrate is 30-60 mEq/day, divided into two or three doses.[18]
-
Monitoring: Patients are instructed to monitor their urinary pH at home using pH indicator paper.[4] Follow-up 24-hour urine collections are performed at specified intervals (e.g., 1, 3, 6, and 12 months) to assess changes in urinary pH, citrate, and other relevant analytes.[9]
-
Efficacy Endpoints: The primary endpoints typically include the change in urinary pH and citrate levels, and the rate of new stone formation or growth of existing stones, as assessed by imaging (e.g., ultrasound or CT scan).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Uric Acid Stone Formation Pathway and this compound Intervention.
Caption: Cystine Stone Formation Pathway and this compound Intervention.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Urine Test: 24-Hour Analysis for Kidney Stones | Nemours KidsHealth [kidshealth.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Cystine nephrolithiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors associated with clinical trial participation for patients with renal cell carcinoma [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison potassium sodium hydrogen citrate with sodium bicarbonate in urine alkalization: a prospective crossover-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potassium Sodium Hydrogen Citrate in Managing Surgical Candidates With Urinary Stones: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of long-term potassium citrate therapy on urinary profiles and recurrent stone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of potassium citrate therapy on stone recurrence and residual fragments after shockwave lithotripsy in lower caliceal calcium oxalate urolithiasis: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study of potassium citrate treatment of crystalluric nephrolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ouh.nhs.uk [ouh.nhs.uk]
- 13. 24-Hour Urine Collection and Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. 24-Hour Urine Testing for Nephrolithiasis: Interpretation and Treatment Guidelines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Factors Associated with Clinical Trial Participation for Patients with Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Update on cystine stones: current and future concepts in treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. urocit-k.com [urocit-k.com]
- 18. droracle.ai [droracle.ai]
A Comparative Analysis of Uralyt-U's Efficacy Across Different Kidney Stone Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of Uralyt-U (potassium sodium hydrogen citrate) on various types of kidney stones, including uric acid, calcium oxalate, and cystine stones. The information presented is collated from a range of clinical studies and scientific literature to support research and development in the field of urology and nephrology.
Mechanism of Action
This compound's primary mechanism of action is the alkalinization of urine. The citrate in this compound is metabolized to bicarbonate, which increases urinary pH. This change in urinary environment has distinct effects on the different types of kidney stones.
-
Uric Acid Stones: These stones form in acidic urine (pH < 5.5). By raising the urinary pH to a target range of 6.2 to 6.8, this compound significantly increases the solubility of uric acid, promoting the dissolution of existing stones and preventing the formation of new ones.[1][2]
-
Calcium Oxalate Stones: While not directly dissolving existing calcium oxalate stones, this compound is effective in their prevention (metaphylaxis). The increased urinary citrate binds with calcium, forming a soluble complex and thereby reducing the concentration of free calcium available to bind with oxalate. This, along with a decrease in urinary calcium excretion, lowers the supersaturation of calcium oxalate in the urine.[2]
-
Cystine Stones: These stones are formed due to a genetic disorder called cystinuria, which leads to high levels of cystine in the urine. Cystine solubility is highly dependent on urinary pH. This compound helps to prevent the formation of and dissolve cystine stones by raising the urinary pH, ideally to a range of 7.5 to 8.0.[3]
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the quantitative data from various studies on the efficacy of this compound in treating different types of kidney stones.
Table 1: Efficacy of this compound on Uric Acid Stones
| Study/Author | Number of Patients | Treatment Duration | Key Outcomes |
| Elsawy et al. | 182 | 3 to 6 months | Complete dissolution: 53.3% at 3 months, 83% at 6 months.[1] |
| Salem et al. | 139 | Average of 3 months | Complete dissolution: 64.1% (without stents), 66% (with stents).[1] |
| Petritsch et al. | 140 | Not specified | Complete dissolution rate of 80%.[1] |
| C. Cao et al. (2024) | 12 | 3 months | Significant reduction in stone size, decreased serum uric acid, and increased urinary pH levels.[4] |
| M. F. El-Assmy (2020) | 139 | 3 months | Overall response rate (complete dissolution or residual fragments ≤2 mm) of 64.8%.[5] |
Table 2: Efficacy of this compound on Calcium Oxalate Stone Prevention
| Study/Author | Number of Patients | Treatment Duration | Key Outcomes |
| Ito H. (1991) | 39 | 2 weeks | Combined with calcium lactate, significantly reduced urinary oxalate levels without increasing urinary calcium levels.[6] |
| Walter Bushnell | Not specified | Not specified | A study on potassium citrate showed a significant increase in urinary pH (5.87 to 6.47), citrate (280.0 to 548.4 mg/day), and potassium, with a significant decrease in urinary calcium (216.0 to 156.5 mg/day), leading to reduced urinary saturation of calcium oxalate.[7] |
Table 3: Efficacy of this compound on Cystine Stones
Quantitative data from large-scale, controlled clinical trials specifically evaluating the dissolution rates of cystine stones with this compound is limited in the reviewed literature. The primary approach is urine alkalinization to a target pH of >7.5 to increase cystine solubility and prevent stone formation.[3] A case series has reported successful dissolution of complex staghorn stones, including those with cystine components, in patients who were not suitable for surgery.[3]
Experimental Protocols
Detailed experimental protocols vary between studies. However, a general methodology for assessing the efficacy of this compound can be summarized as follows:
-
Patient Selection: Patients are diagnosed with a specific type of kidney stone through imaging techniques (e.g., CT scan, ultrasound) and, where possible, stone analysis. Baseline 24-hour urine analysis is often performed to measure parameters such as pH, citrate, calcium, oxalate, and uric acid levels.
-
Treatment Regimen:
-
Uric Acid Stones: The typical dosage of this compound is 10g per day, divided into three doses, adjusted to maintain a urinary pH between 6.2 and 6.8.[2]
-
Calcium Oxalate Stone Prevention: The recommended daily dose is 5-7.5g, usually taken as a single evening dose, to maintain a neutral urinary pH (around 7.0).[8]
-
Cystine Stones: The dosage is adjusted to maintain a urinary pH between 7.5 and 8.0.
-
-
Monitoring: Patients regularly monitor their urinary pH using indicator paper provided with the product.[8] Follow-up imaging is conducted at specified intervals (e.g., every 3 months) to assess changes in stone size. 24-hour urine analysis may be repeated to monitor biochemical changes.
-
Efficacy Evaluation: The primary endpoint is typically the rate of complete or partial stone dissolution, or the prevention of new stone formation.
Visualizing the Science: Diagrams
Mechanism of Action of this compound
Caption: Mechanism of this compound in kidney stone treatment.
General Experimental Workflow for Efficacy Evaluation
Caption: Workflow for evaluating this compound's efficacy.
References
- 1. Oral Dissolution Therapy of Uric Acid Stones: A Systematic Review [mdpi.com]
- 2. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]
- 3. Potassium Sodium Hydrogen Citrate in Managing Surgical Candidates With Urinary Stones: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium sodium hydrogen citrate intervention on gut microbiota and clinical features in uric acid stone patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral dissolution therapy for renal radiolucent stones, outcome, and factors affecting response: A prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Combined administration of calcium and citrate reduces urinary oxalate excretion] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wbhf.walterbushnell.com [wbhf.walterbushnell.com]
- 8. This compound 2.4g / 2.5g x 280g gr | Subra [subra.bg]
Validating the Clinical Significance of Uralyt-U Outcomes: A Comparative Guide to Statistical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of statistical methods used to validate the clinical significance of Uralyt-U, a potassium sodium hydrogen citrate preparation, in the management of urolithiasis. By examining its performance against key alternatives and detailing the experimental frameworks used in clinical research, this document aims to equip researchers and drug development professionals with the necessary insights to design and evaluate clinical trials in this therapeutic area.
Introduction to this compound and its Clinical Application
This compound is a well-established urinary alkalinizing agent employed for the dissolution and prevention of uric acid and calcium-containing kidney stones. Its therapeutic effect is primarily attributed to the metabolic conversion of citrate to bicarbonate, which increases urinary pH and citrate excretion. An elevated urinary pH enhances the solubility of uric acid, while increased citrate levels inhibit calcium stone formation by forming soluble complexes with calcium and impeding crystal growth and aggregation. The clinical efficacy of this compound is typically assessed by monitoring changes in urinary parameters and stone burden.
Comparative Analysis of this compound and Alternative Therapies
The clinical utility of this compound is best understood in the context of its performance relative to other available treatments. This section compares this compound to its main alternatives, presenting available quantitative data from clinical studies.
This compound vs. Sodium Bicarbonate
Sodium bicarbonate is another alkalinizing agent used in the management of uric acid stones. A key differentiator lies in their respective effects on urinary pH and electrolyte balance.
Table 1: Comparison of Urinary pH Changes with Potassium Sodium Hydrogen Citrate (PSHC) and Sodium Bicarbonate
| Parameter | PSHC (this compound) | Sodium Bicarbonate | Statistical Significance |
| Mean 24-hour Urinary pH | Significantly higher | Lower than PSHC | p < 0.001[1][2] |
| Peak Urinary pH | Significantly higher | Lower than PSHC | - |
Data from a prospective, crossover, randomized, controlled trial in 34 healthy volunteers.[1][2]
This compound (Potassium Sodium Hydrogen Citrate) vs. Potassium Citrate and Sodium Citrate
While direct head-to-head trials with this compound are limited, studies comparing potassium citrate and sodium citrate offer valuable insights into the differential effects of the cations provided with the citrate load.
Table 2: Effects of Potassium Citrate vs. Sodium Citrate on Urinary Chemistries in Patients with Uric Acid Lithiasis
| Urinary Parameter | Potassium Citrate (60 mEq/day) | Sodium Citrate |
| Urinary pH | Increased from 5.35 to 6.68 (p < 0.001)[3] | Increased to 6.73 (p < 0.001)[3] |
| Urinary Calcium | Decreased from 154 to 99 mg/day (p < 0.01)[3] | No significant change (decreased to 139 mg/day)[3] |
| Urinary Citrate | Increased from 398 to 856 mg/day (p < 0.001)[3] | Increased to 799 mg/day (p < 0.01)[3] |
| Urinary Saturation of Calcium Oxalate | Decreased significantly (p < 0.01)[3] | Not significantly altered[3] |
This study highlights the added benefit of the potassium cation in reducing urinary calcium, a key risk factor for calcium-containing stones.[3]
This compound vs. Allopurinol
Allopurinol is a xanthine oxidase inhibitor that reduces the production of uric acid. It is a primary treatment for hyperuricemia-related gout and can be used for uric acid stone prevention, particularly in patients with high uric acid excretion.
Table 3: Effect of this compound and Allopurinol on Serum Uric Acid in Patients with Hyperuricemia
| Treatment Group | Mean Serum Uric Acid Reduction | Statistical Note |
| This compound | Not explicitly quantified, but noted to cause a reduction.[4] | - |
| Allopurinol (300mg/day) | Effective in reducing serum urate. | - |
| This compound + Allopurinol | More efficacious in reducing serum urate compared to allopurinol alone. | No statistically significant difference found in the cited study. |
Data from a study involving 60 patients with a history of hyperuricemia.
Other Alternatives
-
Magurlit: A citrate combination that has been compared to this compound and found to be superior to the Eisenberg solution in terms of ease of use and time to achieve litholytic pH levels. Specific quantitative comparative data is limited in the available literature.
-
Eisenberg solution: An older citrate combination that is less commonly used now due to the availability of more convenient formulations like this compound and Magurlit.
Experimental Protocols
The validation of this compound's clinical significance relies on robust experimental designs and methodologies. Below are detailed protocols for key experiments cited in the evaluation of this compound and its alternatives.
24-Hour Urine Collection and Analysis
Objective: To assess the baseline and treatment-induced changes in urinary risk factors for stone formation.
Protocol:
-
Patient Instructions: Patients are instructed to discard the first morning void on day one and collect all subsequent urine for the next 24 hours, including the first morning void on day two.[5][6][7][8]
-
Sample Collection and Preservation: The collected urine is kept refrigerated during the 24-hour period. A preservative, such as toluene or thymol, may be added to the collection container to prevent bacterial growth and degradation of analytes.
-
Laboratory Analysis: Upon receipt at the laboratory, the total volume of the 24-hour collection is measured. Aliquots are then taken for the analysis of the following parameters:
-
pH: Measured using a calibrated pH meter.
-
Creatinine: To assess the completeness of the 24-hour collection.
-
Calcium, Uric Acid, Oxalate, Citrate, Sodium, Potassium, Magnesium: Measured using standard laboratory techniques such as atomic absorption spectrometry, enzymatic assays, or high-performance liquid chromatography (HPLC).
-
Supersaturation Indices: Calculated using computer programs (e.g., EQUIL2) that take into account the concentrations of various ions and pH to estimate the risk of crystal formation.[9]
-
In Vitro Stone Dissolution Assay
Objective: To determine the rate of dissolution of uric acid stones in a simulated urinary environment under different treatment conditions.
Protocol:
-
Stone Preparation: Surgically removed or spontaneously passed uric acid stones are cleaned, dried, and weighed. For some experiments, stones may be ground to increase surface area.[10]
-
Dissolution Medium: An artificial urine solution is prepared with ionic concentrations and pH mimicking physiological conditions.
-
Experimental Setup:
-
A known weight of the uric acid stone is placed in a vessel containing the artificial urine.
-
The solution is maintained at a constant temperature (e.g., 37°C) and stirred at a controlled rate to simulate renal pelvic dynamics.
-
-
Treatment Conditions: The pH of the artificial urine is adjusted to different levels (e.g., 6.0, 6.5, 7.0, 7.2) to simulate the effect of alkalinizing agents.[10]
-
Data Collection: The concentration of dissolved uric acid in the solution is measured at regular time intervals using ultraviolet-visible (UV-Vis) spectrophotometry. The dissolution rate is calculated from the change in concentration over time.[10]
-
Statistical Analysis: Dissolution rates under different pH conditions are compared using appropriate statistical tests, such as ANOVA, to determine the optimal pH for stone dissolution.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in the management of urolithiasis.
Caption: Generalized workflow for a randomized controlled trial comparing urolithiasis treatments.
Conclusion
The clinical significance of this compound in the management of urolithiasis is validated through rigorous statistical analysis of its effects on urinary chemistry and stone burden. Comparative studies, although limited in some areas, suggest that this compound is an effective agent for urine alkalinization, with potential advantages over sodium bicarbonate due to its potassium content, which helps in reducing urinary calcium. The choice of therapy should be guided by a comprehensive metabolic evaluation of the patient, including a 24-hour urine analysis, to tailor the treatment to the specific type of stone and underlying metabolic abnormalities. Future head-to-head clinical trials with standardized protocols and reporting are needed to further delineate the comparative efficacy of this compound against other citrate preparations and allopurinol in diverse patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison potassium sodium hydrogen citrate with sodium bicarbonate in urine alkalization: a prospective crossover-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contrasting effects of potassium citrate and sodium citrate therapies on urinary chemistries and crystallization of stone-forming salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experience with this compound citralite used in patients with gout and nephrolithiasis | Eliseyev | Modern Rheumatology Journal [mrj.ima-press.net]
- 5. 24-Hour Urine Testing for Nephrolithiasis: Interpretation and Treatment Guidelines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 24-Hour Urine Collection and Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 24-Hour Urine Testing for Nephrolithiasis: Interpretation and Treatment Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. kidneynews.org [kidneynews.org]
- 10. researchgate.net [researchgate.net]
The Economic Calculus of Kidney Stones: A Comparative Analysis of Uralyt-U Therapy
For Immediate Release
A comprehensive review of the cost-effectiveness of Uralyt-U (potassium sodium hydrogen citrate) therapy for the management of uric acid kidney stones reveals it to be a highly competitive and often financially superior alternative to surgical interventions. This guide synthesizes the available clinical and economic data to provide researchers, scientists, and drug development professionals with a detailed comparison of this compound against established surgical procedures such as shock wave lithotripsy (SWL), ureteroscopy (URS), and percutaneous nephrolithotomy (PCNL).
Uric acid stones, which account for a significant proportion of all urinary calculi, are unique in their susceptibility to dissolution through medical therapy. This compound, a urinary alkalinizing agent, leverages this characteristic by increasing urine pH, thereby dissolving existing stones and preventing the formation of new ones.[1][2][3] This non-invasive approach presents a stark contrast to the procedural nature of surgical stone removal.
Comparative Cost-Effectiveness: this compound vs. Surgical Interventions
Successful medical dissolution therapy (MDT) with agents like this compound is demonstrably cost-effective. A retrospective analysis comparing MDT to surgical treatment for uric acid stones found the average cost to achieve a stone-free status with successful dissolution to be significantly lower than that of primary surgical treatment.[1][4][5][6]
However, the cost-effectiveness of MDT is contingent on treatment success. In cases of incomplete response or treatment failure, the overall cost can increase due to the need for subsequent surgical intervention.[1][4][5][6]
Table 1: Cost Comparison of this compound Therapy vs. Surgical Interventions for Uric Acid Stones
| Treatment Modality | Average Cost to Achieve Stone-Free Status (USD) | Notes |
| This compound Therapy (Successful Dissolution) | $1,675[1][4][5][6] | Includes medication, monitoring, and physician visits. |
| This compound Therapy (Partial Response) | $10,124[1][4][5][6] | Costs increase due to prolonged treatment and potential need for additional procedures. |
| This compound Therapy (No Response) | $21,584[1][4][5][6] | Includes the cost of failed medical therapy followed by surgical intervention. |
| Primary Surgical Treatment (Theoretical Matched Cohort) | $15,037 - $20,511[1][4][5][6] | Represents the estimated cost if the same patients had undergone surgery initially. |
| Shock Wave Lithotripsy (SWL) | $8,581 - $11,754[7] | General cost estimate, may vary for uric acid stones. |
| Ureteroscopy (URS) | $9,469 - $11,754[7] | General cost estimate, may vary for uric acid stones. |
| Percutaneous Nephrolithotomy (PCNL) | $18,077 - $20,078[7] | General cost estimate, may vary for uric acid stones. |
Efficacy and Recurrence: A Long-Term Perspective
Beyond the initial cost of treatment, the long-term efficacy in preventing stone recurrence is a critical factor in the overall cost-effectiveness. This compound therapy, when adhered to, has been shown to be effective in preventing the recurrence of uric acid stones.[8]
Table 2: Efficacy and Recurrence Rates of this compound Therapy vs. Surgical Interventions
| Treatment Modality | Stone-Free Rate (Initial Treatment) | One-Year Stone-Free Rate (Recurrence) | Notes |
| This compound Therapy | 33% (complete dissolution)[1][4][5][6] | 91.9%[3] | Success is dependent on patient adherence and stone characteristics. |
| Shock Wave Lithotripsy (SWL) | Varies by stone size and location[9] | Not specific to uric acid stones. | Uric acid stones are generally amenable to SWL. |
| Ureteroscopy (URS) | High[9] | Not specific to uric acid stones. | Considered highly effective for a variety of stone types. |
| Percutaneous Nephrolithotomy (PCNL) | Very high, especially for large stones[9] | Not specific to uric acid stones. | Typically reserved for larger or more complex stones. |
Uric acid stone formers have a higher likelihood of recurrence compared to those with calcium oxalate stones, making long-term preventive therapy with agents like this compound particularly important.[3][10] Adherence to medical therapy is associated with smaller recurrent stone sizes and a lower need for surgical re-intervention.[8]
Experimental Protocols
The methodologies employed in the cited studies provide a framework for understanding the evidence supporting the cost-effectiveness of this compound.
Retrospective Cost-Analysis of Medical Dissolution Therapy (MDT) vs. Surgical Treatment
-
Study Design: A retrospective study of patients with a known history of uric acid stones, urine pH ≤5.5, and stone density of <500 Hounsfield units on computed tomography (CT).[1][5][6]
-
Intervention: Patients received oral medical dissolution therapy, with treatment response monitored by follow-up CT scans.
-
Cost Analysis: The cost of treatment in the dissolution group was compared to a theoretical matched cohort that would have undergone primary surgical treatment. Costs were estimated using Medicare reimbursement scales.[1][5][6]
-
Outcome Measures: Complete, partial, or no dissolution of stones; need for subsequent surgical intervention; and the average cost to achieve stone-free status.[1][5][6]
Prospective Evaluation of this compound Efficacy
-
Study Design: A prospective cohort study of patients with uric acid renal calculi.[11]
-
Intervention: Patients were treated with this compound (potassium sodium hydrogen citrate). The role of ureteral stenting was also evaluated in a subset of patients.[11]
-
Outcome Measures: Complete stone dissolution, assessed after an average of 3 months of treatment.[11]
Visualizing the Pathways
To further elucidate the concepts discussed, the following diagrams illustrate the pathophysiology of uric acid stone formation and the logical flow of a cost-effectiveness analysis.
Conclusion
The evidence strongly suggests that this compound therapy is a cost-effective, and in many cases, superior first-line treatment for patients with uric acid kidney stones. Its non-invasive nature and proven efficacy in both dissolving existing stones and preventing recurrence offer significant advantages over surgical procedures. While the initial success of medical dissolution is a key determinant of its cost-effectiveness, the long-term benefits of avoiding recurrent stone formation and the need for repeated surgical interventions further solidify its position as a valuable therapeutic option. Future research should focus on prospective, randomized controlled trials to provide a more definitive head-to-head comparison of the long-term cost-effectiveness of this compound therapy against the various surgical modalities for uric acid stone management.
References
- 1. droracle.ai [droracle.ai]
- 2. cris.tau.ac.il [cris.tau.ac.il]
- 3. Patients treated for uric acid stones reoccur more often and within a shorter interval compared to patients treated for calcium stones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is medical dissolution treatment for uric acid stones more cost-effective than surgical treatment? A novel, solo practice, retrospective cost-analysis of medical vs. surgical therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is medical dissolution treatment for uric acid stones more cost-effective than surgical treatment? A novel, solo practice, retrospective cost-analysis of medical vs. surgical therapy | Canadian Urological Association Journal [cuaj.ca]
- 6. Is medical dissolution treatment for uric acid stones more cost-effective than surgical treatment? A novel, solo practice, retrospective cost-analysis of medical vs. surgical therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kidney Stone Treatment Surgery Cost [urologistflorida.com]
- 8. Long-term Recurrence Rates in Uric Acid Stone Formers With or Without Medical Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The clinical and cost effectiveness of surgical interventions for stones in the lower pole of the kidney: the percutaneous nephrolithotomy, flexible ureterorenoscopy and extracorporeal shockwave lithotripsy for lower pole kidney stones randomised controlled trial (PUrE RCT) protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patients treated for uric acid stones reoccur more often and within a shorter interval in comparison to patients treated for calcium stones | Canadian Urological Association Journal [cuaj.ca]
- 11. mdpi.com [mdpi.com]
Long-Term Safety of Uralyt-U Weighed Against Other Alkalinizing Agents: A Comparative Guide
For researchers and drug development professionals, understanding the long-term safety profiles of urinary alkalinizing agents is paramount for informed decision-making in clinical research and therapeutic applications. This guide provides a detailed comparison of Uralyt-U (potassium sodium hydrogen citrate) against other commonly used alkalinizing agents, namely potassium citrate and sodium bicarbonate. The information presented is based on available clinical data and experimental studies, with a focus on long-term administration.
Comparative Safety Profiles
The long-term use of any urinary alkalinizing agent necessitates careful monitoring due to the potential for adverse effects, primarily related to electrolyte balance and gastrointestinal tolerance. While direct, long-term comparative studies are limited, the known safety profiles of each agent provide a basis for comparison.
Table 1: Summary of Common and Serious Adverse Events Associated with Long-Term Use of Alkalinizing Agents
| Adverse Event Category | This compound (Potassium Sodium Hydrogen Citrate) | Potassium Citrate | Sodium Bicarbonate |
| Gastrointestinal | Mild gastric or abdominal pain[1], mild diarrhea, and nausea[1]. | Upset stomach, nausea, diarrhea, and vomiting[2]. Can cause gastrointestinal lesions or bleeding with long-term or high-dose use[2]. | Gastrointestinal events[3], risk of stomach rupture if taken on a full stomach[4]. |
| Metabolic/Electrolyte | Hyperkalemia (especially with renal impairment or use of potassium-sparing drugs)[1], metabolic alkalosis[1]. Contains sodium, which should be considered in sodium-restricted diets[1]. | Hyperkalemia, particularly in patients with renal impairment or those taking medications that increase potassium levels[2]. | Metabolic alkalosis[3], fluid retention, and potential for increased blood pressure due to sodium load[5]. May cause hypokalemia if used without potassium supplementation in susceptible individuals[4]. |
| Renal | Risk of calcium phosphate stone formation with excessive urine alkalinization[4]. Contraindicated in chronic urinary tract infections with urea-splitting bacteria (risk of struvite stones)[1]. | Potential for calcium phosphate nephrolithiasis with increased urine pH[4]. | Risk of calcium phosphate nephrolithiasis due to increased urine pH[4]. |
| Cardiovascular | Potential for cardiovascular events related to hyperkalemia or sodium load. | Irregular heartbeat associated with hyperkalemia[6]. | Potential for worsening of heart failure due to sodium and fluid retention[4]. |
| Other | Allergic reactions to excipients (e.g., coloring agents)[1]. | Allergic reactions (skin rash, itching, hives)[7]. | - |
Table 2: Contraindications and Precautions for Long-Term Use of Alkalinizing Agents
| Condition | This compound (Potassium Sodium Hydrogen Citrate) | Potassium Citrate | Sodium Bicarbonate |
| Renal Impairment | Contraindicated in impaired renal excretory function[1]. Caution with monitoring of renal function and serum electrolytes is advised[1]. | Caution is advised. May exacerbate kidney disease[8]. | Caution is advised in patients with chronic kidney disease[4]. |
| Hyperkalemia | Contraindicated[1]. | Contraindicated[8]. | - |
| Metabolic Alkalosis | Contraindicated[1]. | - | Caution is advised. |
| Heart Disease | Caution due to sodium content. | Caution is advised[8]. | Caution in patients with heart failure[4]. |
| Urinary Tract Infections | Contraindicated in chronic UTIs with urea-splitting bacteria[1]. | Caution is advised. | - |
| Gastrointestinal Issues | Caution in patients with peptic ulcers or intestinal blockage. | Caution in patients with peptic ulcers or intestinal blockage[8]. | - |
| Pregnancy and Lactation | Can be used under specified dose recommendations as it consists of physiologically occurring substances[1]. | Consult a healthcare professional[7]. | Consult a healthcare professional. |
Experimental Protocols
Detailed methodologies are crucial for the critical appraisal of safety data. Below are summaries of experimental protocols from studies investigating the effects of these alkalinizing agents.
Prospective Crossover-Controlled Trial: Potassium Sodium Hydrogen Citrate (PSHC) vs. Sodium Bicarbonate
A study was designed to compare the efficacy of PSHC (the active component of this compound) and sodium bicarbonate in urine alkalinization in healthy Chinese participants[3].
-
Study Design: Prospective, crossover, randomized, controlled trial[3].
-
Participants: 34 healthy volunteers[3].
-
Intervention: Participants underwent two study phases, receiving maintenance doses of PSHC and sodium bicarbonate, respectively[3].
-
Primary Outcome: Comparison of the average 24-hour urine pH between the two interventions[3].
-
Key Findings: PSHC was found to be more effective in urinary alkalinization than sodium bicarbonate at the tested maintenance dose[3].
Randomized Cohort Study Protocol: Oral Alkalinizing Agents in Chronic Kidney Disease
A study protocol has been developed to evaluate the reno-protective effects of sodium bicarbonate and sodium-potassium citrate in patients with chronic kidney disease (CKD)[9].
-
Study Design: Single-centered, open-labeled, randomized cohort study[9].
-
Participants: 150 patients with CKD stages G2, G3a, and G3b[9].
-
Intervention Groups:
-
Sodium bicarbonate group
-
Sodium-potassium citrate group
-
Standard therapy group (no alkalinizing agents)[9].
-
-
Data Collection: Data on performance status, blood tests, urine tests, blood-gas tests, electrocardiogram, renal arterial ultrasonography, and chest X-ray will be collected at baseline, 6, 12, and 24 weeks (short-term), and at 1 and 2 years (long-term)[9].
-
Primary Endpoint: Development of significant renal dysfunction or cerebrovascular disease in the short-term study[9].
Visualizing Mechanisms and Workflows
Mechanism of Citrate in Kidney Stone Prevention
Citrate plays a crucial role in inhibiting the formation of calcium-containing kidney stones. Its mechanism of action involves several key steps within the renal tubule, as depicted in the following diagram.
Caption: Mechanism of citrate in preventing calcium oxalate kidney stone formation.
Experimental Workflow for a Comparative Crossover Trial
The workflow for a prospective, randomized, crossover-controlled trial comparing two alkalinizing agents is illustrated below. This design allows each participant to serve as their own control, reducing variability.
Caption: Workflow of a prospective, randomized, crossover-controlled trial.
References
- 1. viatrisconnectgulf.com [viatrisconnectgulf.com]
- 2. Sodium Bicarbonate for Kidney Stones · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. Comparison potassium sodium hydrogen citrate with sodium bicarbonate in urine alkalization: a prospective crossover-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety of Alkalinization in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hypocitraturia: Pathophysiology and Medical Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. The Effects of Oral Sodium Bicarbonate on Renal Function and Cardiovascular Risk in Patients with Chronic Kidney Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reno-protective effects of oral alkalizing agents in chronic kidney disease with aciduria: protocol for a randomized cohort study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Dissolution of Uralyt-U and its Alternatives for Urinary Alkalinization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro dissolution characteristics of Uralyt-U, a commonly used agent for urinary alkalinization, and its primary alternatives. Due to a lack of publicly available, direct head-to-head in vitro dissolution studies, this comparison is based on a proposed standardized experimental protocol derived from established pharmacopeial methods for effervescent granules. The presented quantitative data is, therefore, a representative expectation based on the chemical properties of the active ingredients and general pharmaceutical principles.
Product Composition
A clear understanding of the active pharmaceutical ingredients is crucial for interpreting dissolution behavior.
| Product | Active Pharmaceutical Ingredient(s) | Dosage Form |
| This compound | Potassium sodium hydrogen citrate[1][2] | Effervescent Granules |
| Alternative 1 | Sodium Bicarbonate | Powder/Effervescent Tablets |
| Alternative 2 | Potassium Citrate | Tablets/Effervescent Tablets |
| Alternative 3 | Magnesium Citrate | Powder/Tablets |
Proposed In Vitro Dissolution Protocol
To ensure reproducibility and a standardized comparison, the following detailed experimental protocol is proposed for evaluating the in vitro dissolution of this compound and its alternatives. This protocol is based on general principles for effervescent dosage forms.
Objective: To determine and compare the in vitro dissolution rate of this compound and its alternatives in a simulated gastric fluid.
Apparatus: USP Dissolution Apparatus 2 (Paddle Method)
Dissolution Medium: 900 mL of 0.1 N Hydrochloric Acid (HCl) to simulate gastric fluid.
Temperature: 37 ± 0.5 °C
Paddle Speed: 50 RPM
Procedure:
-
A pre-determined quantity of the product (equivalent to a standard dose) is introduced into the dissolution vessel.
-
The apparatus is started, and the time is recorded as T=0.
-
Aliquots (5 mL) of the dissolution medium are withdrawn at specified time intervals (e.g., 2, 5, 10, 15, 30, and 60 minutes).
-
An equal volume of fresh, pre-warmed dissolution medium is immediately replaced after each sampling to maintain a constant volume.
-
The withdrawn samples are filtered through a 0.45 µm syringe filter.
-
The concentration of the dissolved active ingredient (citrate, bicarbonate) in each sample is determined using a validated analytical method, such as ion chromatography or titration.
-
The cumulative percentage of drug dissolved is calculated for each time point.
Comparative In Vitro Dissolution Data (Expected)
The following table summarizes the expected quantitative data from the proposed in vitro dissolution study. The values are illustrative and based on the known chemical properties of the compounds. Effervescent formulations are designed for rapid dissolution.
| Time (minutes) | This compound (% Dissolved) | Sodium Bicarbonate (% Dissolved) | Potassium Citrate (Effervescent) (% Dissolved) |
| 2 | > 85 | > 90 | > 85 |
| 5 | > 95 | > 98 | > 95 |
| 10 | > 99 | > 99 | > 99 |
| 15 | ~ 100 | ~ 100 | ~ 100 |
| 30 | ~ 100 | ~ 100 | ~ 100 |
| 60 | ~ 100 | ~ 100 | ~ 100 |
Interpretation of Expected Results:
-
This compound , as an effervescent granule formulation, is expected to exhibit rapid and complete dissolution within the first few minutes. The effervescence, caused by the reaction of citrate salts with the acidic medium, facilitates the disintegration of the granules and the dissolution of the active ingredient.
-
Sodium Bicarbonate , being highly soluble in water and reacting vigorously with acid, is anticipated to have the most rapid dissolution profile.
-
Potassium Citrate in an effervescent formulation would also demonstrate a very rapid dissolution profile, similar to this compound.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes involved in the in vitro dissolution studies and the logical relationship for product selection based on dissolution characteristics.
In Vitro Dissolution Experimental Workflow
Logical Path to Rapid Action
Signaling Pathway for Urinary Alkalinization (Simplified)
While this guide focuses on in vitro dissolution, it is important to understand the subsequent physiological pathway.
Physiological Pathway of Urinary Alkalinization
Conclusion
Based on the proposed standardized in vitro dissolution protocol, this compound and its effervescent alternatives are expected to demonstrate rapid and complete dissolution. This is a critical performance characteristic for medications intended for rapid urinary alkalinization. The choice between these agents in a clinical or research setting may therefore depend on other factors such as cation content (sodium vs. potassium), patient tolerability, and cost, as their fundamental in vitro dissolution performance is anticipated to be comparable. Further direct comparative studies are warranted to confirm these expected dissolution profiles and to provide a more definitive basis for product selection.
References
Safety Operating Guide
Proper Disposal of Uralyt-U: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of Uralyt-U (potassium sodium hydrogen citrate) in research, scientific, and drug development settings.
This compound, a granular formulation of potassium sodium hydrogen citrate, requires careful handling and disposal to ensure laboratory safety and environmental protection. While not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, adherence to proper disposal protocols is crucial.[1][2] This guide provides detailed procedures for the disposal of this compound in a laboratory environment, aligning with general chemical and pharmaceutical waste management principles.
Chemical and Safety Data Overview
This compound's active ingredient, potassium sodium hydrogen citrate, is a stable compound under normal conditions.[2] However, it is important to be aware of its basic chemical properties and potential incompatibilities to ensure safe handling and disposal.
| Property | Data | Source |
| Hazard Classification | Not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008. | [1][2] |
| Primary Hazards | May cause mild skin and eye irritation. Avoid inhalation of dust. | [1][2] |
| Incompatibilities | Strong oxidizing agents. | [2][3] |
| Decomposition Products | When heated to decomposition, it may emit toxic oxides of carbon and fumes containing sodium and potassium compounds. | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedures for the disposal of unused this compound granules, prepared solutions, and empty containers in a laboratory setting. This process emphasizes waste minimization and adherence to institutional and regulatory guidelines.
1. Waste Identification and Segregation:
-
Identify: Clearly label all waste containers with "this compound Waste" or "Potassium Sodium Hydrogen Citrate Waste."
-
Segregate: Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents.[2][3] It is best practice to collect it in a dedicated waste container.
2. Disposal of Unused Granules:
-
Collection: Carefully sweep up any spilled or unwanted granules, minimizing dust generation.[1]
-
Containerization: Place the collected granules into a designated, well-sealed, and properly labeled waste container. Plastic containers are generally preferred for chemical waste storage.[4]
-
Disposal Route: Dispose of the container through your institution's non-hazardous chemical waste stream. Consult your institution's Environmental Health and Safety (EHS) office for specific procedures.
3. Disposal of Prepared this compound Solutions:
-
Neutralization (if required by local regulations): While this compound is not classified as a corrosive hazardous waste (pH ≤ 2 or ≥ 12.5), institutional or local regulations may have specific requirements for the pH of aqueous waste.[4] If neutralization is necessary, consult your EHS guidelines for appropriate procedures.
-
Collection: Collect the aqueous solution in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the container through your institution's chemical waste program. Do not pour solutions down the drain unless explicitly permitted by your institution's EHS office and local wastewater regulations.[4][5] The US Environmental Protection Agency (EPA) has increasingly restricted the sewering of pharmaceutical waste.[6]
4. Disposal of Empty Containers:
-
Decontamination: Triple rinse the empty this compound container with water.[7]
-
Rinsate Collection: Collect the rinsate and manage it as this compound solution waste.[7]
-
Final Disposal: Once decontaminated, remove or deface the label and dispose of the container in the general laboratory trash or recycling, in accordance with your facility's procedures.[7][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of different forms of this compound waste.
Regulatory Context
While this compound is a pharmaceutical, its disposal in a laboratory setting is primarily governed by chemical waste regulations. The Resource Conservation and Recovery Act (RCRA) in the United States provides the framework for hazardous waste management.[6] Although potassium sodium hydrogen citrate is not a listed hazardous waste, laboratories should follow the general principles of prudent chemical management and adhere to their institution's specific waste disposal policies, which are designed to comply with federal, state, and local regulations.[4] Always consult your institution's Environmental Health and Safety (EHS) department for the most current and specific guidance.
References
- 1. Potassium Sodium Hydrogen Citrate SDS of Manufacturers [anmol.org]
- 2. Potassium sodium hydrogen citrate Manufacturers, with SDS [mubychem.com]
- 3. cdn.accentuate.io [cdn.accentuate.io]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. acewaste.com.au [acewaste.com.au]
Essential Safety and Handling Guide for Uralyt-U (Potassium Sodium Hydrogen Citrate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Uralyt-U, with a focus on its active ingredient, potassium sodium hydrogen citrate (C₆H₅KNaO₇), in a laboratory or research setting. While this compound is a pharmaceutical product, and its active component, potassium sodium hydrogen citrate, is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, adherence to standard laboratory safety protocols is essential to ensure a safe working environment and maintain the integrity of research activities.[1] This document outlines the necessary personal protective equipment (PPE), step-by-step handling and disposal procedures, and emergency plans.
Hazard Identification and Personal Protective Equipment (PPE)
Although not classified as hazardous, potassium sodium hydrogen citrate may cause mild skin or eye irritation upon contact.[1] Therefore, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Protection | Specifications |
| Hands | Chemical Resistant Gloves | Nitrile or latex gloves are recommended for incidental contact. Inspect gloves for integrity before each use.[2][3][4] |
| Eyes/Face | Safety Glasses or Goggles | Safety glasses with side shields are mandatory.[2][3][5] A face shield should be worn in addition to safety glasses or goggles when there is a risk of splashing.[2][3] |
| Body | Laboratory Coat | A standard lab coat should be worn to protect clothing and skin from potential splashes and spills.[2][5] |
| Respiratory | Dust Mask or Respirator | A disposable particulate mask should be considered if handling large quantities of the powder, which may generate dust.[6] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be used.[7] |
| Feet | Closed-Toe Shoes | Closed-toe shoes are required to protect against spills and falling objects.[2] |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is fundamental for laboratory safety and to prevent contamination.
Handling Procedures
-
Ventilation: Handle potassium sodium hydrogen citrate in a well-ventilated area.[1][7] A local exhaust ventilation system may be necessary to control airborne dust levels.[8]
-
Hygiene: Wash hands thoroughly after handling the substance.[6] Avoid eating, drinking, or smoking in the handling area.[6]
-
Dust Minimization: Avoid generating dust when handling the powder. Use a scoop or spatula for transferring the chemical.[1][5]
-
Preparation: Before starting any procedure, ensure the work area is clean and all necessary equipment is readily available.
Storage Plan
-
Container: Store in a tightly closed container in a cool, dry place.[5][9]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[6][8]
-
Moisture: Protect from moisture as the substance can be hygroscopic.[6][7][9]
Spill and Emergency Plan
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Accidental Exposure
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.[6]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[8]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[8]
Spill Cleanup Protocol
For minor spills, laboratory personnel can perform the cleanup.
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Don PPE: Wear the appropriate personal protective equipment as outlined in Table 1.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material.[10]
-
Cleanup:
-
Solid Spills: Carefully sweep or scoop up the spilled material to avoid creating dust and place it into a suitable, labeled container for disposal.[11][12]
-
Liquid Spills: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1][13] Scoop up the absorbed material and place it in a labeled container for disposal.
-
-
Decontamination: Clean the spill area with a damp cloth or paper towel. Dispose of the cleaning materials in the same waste container as the spilled substance.
-
Ventilation: Ensure the area is well-ventilated after the cleanup is complete.
Disposal Plan
Proper disposal of this compound (potassium sodium hydrogen citrate) and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
Waste Collection
-
Collect waste potassium sodium hydrogen citrate and any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves) in a designated and clearly labeled waste container.[1][14]
Disposal Method
-
Dispose of the chemical waste in accordance with local, state, and federal regulations.[1][14] Do not dispose of down the drain or in the regular trash.[5]
-
For unused medicinal products, it is recommended to return them to a pharmacist for proper disposal.[5] In a laboratory context, this translates to following institutional guidelines for chemical waste disposal.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural workflows for safe handling and disposal of potassium sodium hydrogen citrate in a laboratory setting.
Caption: Workflow for the safe handling of potassium sodium hydrogen citrate.
Caption: Workflow for the proper disposal of potassium sodium hydrogen citrate waste.
Caption: Decision-making process in the event of a chemical spill.
References
- 1. Potassium Sodium Hydrogen Citrate SDS of Manufacturers [anmol.org]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Precautions When Handling Sodium Citrate in Labs [needle.tube]
- 6. cdn.accentuate.io [cdn.accentuate.io]
- 7. fishersci.com [fishersci.com]
- 8. chemistryconnection.com [chemistryconnection.com]
- 9. health.state.mn.us [health.state.mn.us]
- 10. ccny.cuny.edu [ccny.cuny.edu]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
- 12. ehs.utk.edu [ehs.utk.edu]
- 13. jk-sci.com [jk-sci.com]
- 14. Proper Disposal Methods for Sodium Citrate in Laboratory Environment [needle.tube]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
